Technical Documentation Center

3-Ethoxy-4-methoxyphenylacetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethoxy-4-methoxyphenylacetonitrile
  • CAS: 103796-99-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Ethoxy-4-methoxyphenylacetonitrile

CAS Number: 103796-99-2 [1][2][3][4][5][6][7] Executive Summary & Chemical Identity 3-Ethoxy-4-methoxyphenylacetonitrile is a specialized pharmaceutical intermediate primarily utilized in the synthesis of phosphodiestera...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 103796-99-2 [1][2][3][4][5][6][7]

Executive Summary & Chemical Identity

3-Ethoxy-4-methoxyphenylacetonitrile is a specialized pharmaceutical intermediate primarily utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast (Otezla), which is indicated for the treatment of psoriasis and psoriatic arthritis.[1][2][8]

Structurally, the molecule features a catechol ether core (3-ethoxy, 4-methoxy substitution) with a cyanomethyl side chain.[1][2][8] This specific substitution pattern is critical for the pharmacophore's binding affinity within the PDE4 enzymatic pocket.[8] The nitrile moiety serves as a versatile "chemical handle," allowing for transformation into acetic acid derivatives, ethylamines, or amides required for downstream API (Active Pharmaceutical Ingredient) assembly.[8]

Physicochemical Profile[1][2][4][6][7][8][9][10][11]
PropertyData
CAS Number 103796-99-2
IUPAC Name 2-(3-ethoxy-4-methoxyphenyl)acetonitrile
Synonyms 3-Ethoxy-4-methoxybenzyl cyanide; (3-Ethoxy-4-methoxyphenyl)acetonitrile
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Physical State White to off-white crystalline solid or pale yellow oil (purity dependent)
Melting Point 58–60 °C
Boiling Point ~151 °C (at 2.5 Torr)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water

Synthetic Methodology

The synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile typically follows a linear homologation sequence starting from Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2][8] This route is preferred in industrial settings due to the availability of starting materials and the robustness of the chemical transformations.

Core Synthesis Workflow

The protocol involves four distinct chemical stages:

  • O-Alkylation: Selective ethylation of the phenol.[1][2][8]

  • Reduction: Conversion of the aldehyde to a benzyl alcohol.[2][8]

  • Halogenation: Activation of the alcohol to a benzyl chloride/bromide.[8]

  • Cyanation: Nucleophilic substitution to install the nitrile group.[8]

Detailed Protocol (Representative Scale)

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8) [1][2][8][9]

  • Reagents: Isovanillin, Ethyl Bromide (EtBr), Potassium Carbonate (K₂CO₃), DMF.[2][8]

  • Procedure: Dissolve Isovanillin in DMF. Add K₂CO₃ (1.5 eq) followed by slow addition of EtBr (1.2 eq).[2][8] Heat to 60°C for 4-6 hours.

  • Causality: K₂CO₃ acts as a mild base to deprotonate the phenol without affecting the aldehyde.[8] DMF promotes the Sₙ2 reaction.[8]

  • Workup: Quench with water, extract with ethyl acetate.

Step 2: Reduction to 3-Ethoxy-4-methoxybenzyl Alcohol

  • Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.

  • Procedure: Cool the aldehyde solution to 0°C. Add NaBH₄ (0.5 eq) portion-wise.

  • Causality: Low temperature prevents over-reduction or side reactions.[2][8] NaBH₄ is chemoselective for the aldehyde.[8]

Step 3 & 4: Conversion to Nitrile (One-Pot or Two-Step)

  • Reagents: Thionyl Chloride (SOCl₂), then Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[8]

  • Procedure: React the alcohol with SOCl₂ in DCM to form the benzyl chloride.[8] After solvent removal, treat the crude chloride with NaCN in DMSO or via Phase Transfer Catalysis (DCM/Water + TBAB).[8]

  • Critical Control Point: The cyanation step is exothermic and generates toxic cyanide species.[8] Maintain pH >9 in the aqueous phase if using PTC to prevent HCN gas evolution.

Synthesis Pathway Diagram[1][2][8][10]

SynthesisPath Isovanillin Isovanillin (Start) Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde (CAS 1131-52-8) Isovanillin->Aldehyde EtBr, K2CO3 (Alkylation) Alcohol Benzyl Alcohol Intermediate Aldehyde->Alcohol NaBH4 (Reduction) Chloride Benzyl Chloride Intermediate Alcohol->Chloride SOCl2 (Chlorination) Nitrile 3-Ethoxy-4-methoxy- phenylacetonitrile (CAS 103796-99-2) Chloride->Nitrile NaCN, DMSO (Cyanation)

Figure 1: Step-wise synthetic pathway from Isovanillin to the target Nitrile.[1][2][8]

Applications in Drug Development (Apremilast)

The primary utility of CAS 103796-99-2 lies in its role as a C2-linker precursor for the Apremilast scaffold.[1][2][8] While some industrial routes utilize a direct condensation of the benzaldehyde with dimethyl sulfone, the nitrile pathway offers specific advantages for accessing derivatives or controlling impurity profiles.[8]

Mechanism of Utility[1][2][8]
  • Hydrolysis to Phenylacetic Acid: The nitrile is hydrolyzed (Acid/Base) to 3-Ethoxy-4-methoxyphenylacetic acid (CAS 714251-55-5).[1][2][8] This acid can be coupled with amines or used to build the phthalimide core.[8]

  • Reduction to Phenethylamine: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to 2-(3-ethoxy-4-methoxyphenyl)ethylamine .[1][2][8] This amine mimics the spatial arrangement of the sulfone-containing chain in Apremilast and is used in structure-activity relationship (SAR) studies.[1][2][8]

Downstream Workflow Diagram

ApplicationWorkflow Nitrile Target Nitrile (CAS 103796-99-2) Acid Phenylacetic Acid Derivative Nitrile->Acid Hydrolysis (HCl/H2O) Amine Phenethylamine Derivative Nitrile->Amine Reduction (H2/Cat) Apremilast Apremilast (API) (PDE4 Inhibitor) Acid->Apremilast Coupling & Cyclization Amine->Apremilast Alternative Synthesis

Figure 2: Divergent utility of the nitrile intermediate in API synthesis.[1][2]

Analytical Characterization

To ensure the integrity of the intermediate, the following analytical signals should be verified.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • δ 6.80–6.90 (m, 3H): Aromatic protons (distinctive ABX or similar pattern).[2][8]

    • δ 4.10 (q, 2H): Methylene of the Ethoxy group (-OCH₂CH₃).[1][2][8]

    • δ 3.85 (s, 3H): Methoxy group (-OCH₃).[1][8]

    • δ 3.70 (s, 2H): Benzylic Methylene adjacent to Nitrile (Ar-CH₂ -CN).[1][2][8] This is the diagnostic peak for the nitrile formation.[1][8]

    • δ 1.45 (t, 3H): Methyl of the Ethoxy group (-OCH₂CH₃).[1][8]

Infrared Spectroscopy (FT-IR)[1][2]
  • Diagnostic Band: ~2250 cm⁻¹ .[2][8] This sharp, weak-to-medium intensity band corresponds to the C≡N stretch .[1][2][8] Absence of this band implies incomplete cyanation or hydrolysis.[2][8]

  • Ether Bands: 1250–1050 cm⁻¹ (C-O-C stretching).[2][8]

Safety & Handling Protocols

Hazard Class: 6.1 (Toxic).[2][8] UN Number: 3276 (Nitriles, liquid, toxic, n.o.s.).

  • Acute Toxicity: Like most benzyl nitriles, this compound can metabolize to release cyanide ions in vivo.[8] It is toxic if swallowed, inhaled, or absorbed through the skin.

  • Handling:

    • Always handle in a functioning fume hood.[2]

    • Wear nitrile gloves (double-gloving recommended) and safety goggles.[1][2][8]

    • Cyanide Antidote Kit: Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is available in the facility when synthesizing this compound via cyanide salts.[8]

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture can lead to slow hydrolysis of the nitrile to the amide/acid.[8]

References

  • Watson International . 3-Ethoxy-4-methoxyphenylacetonitrile Product Specifications. Retrieved from [2][8]

  • ChemicalBook . 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2) Properties and Suppliers. Retrieved from [2][8]

  • Google Patents . Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (Precursor Synthesis). Patent CN107827722B.[2][8] Retrieved from

  • PubChem . 3-Ethoxy-4-methoxybenzaldehyde (Precursor Data). CID 244728.[2][8] Retrieved from [2]

  • CookeChem . 2-(3-Ethoxy-4-methoxyphenyl)acetonitrile Safety Data. Retrieved from [2]

Sources

Exploratory

Technical Monograph: 3-Ethoxy-4-methoxyphenylacetonitrile

Critical Quality Attributes, Synthetic Utility, and Analytical Profiling Part 1: Molecular Identity & Physicochemical Profile[1] 3-Ethoxy-4-methoxyphenylacetonitrile is a specialized aromatic nitrile intermediate.[1] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Quality Attributes, Synthetic Utility, and Analytical Profiling

Part 1: Molecular Identity & Physicochemical Profile[1]

3-Ethoxy-4-methoxyphenylacetonitrile is a specialized aromatic nitrile intermediate.[1] While often overshadowed by its structural cousin 3-ethoxy-4-methoxybenzonitrile (a direct precursor in the synthesis of Apremilast), this acetonitrile derivative represents a critical chain-extended homolog.[1] It serves as a pivotal entry point for generating phenylacetic acids and ethylamines required for next-generation Phosphodiesterase-4 (PDE4) inhibitors.[1]

Core Physicochemical Data

The following data establishes the baseline for stoichiometric calculations and quality control in a GMP environment.

PropertyValueTechnical Note
Molecular Weight 191.23 g/mol Critical for yield calculations (

).[1]
CAS Registry Number 6080-33-7 Unique identifier for regulatory filing.[1]
Molecular Formula

High oxygen content influences solubility profile.[1]
Physical State Crystalline SolidUsually off-white to pale yellow needles.[1]
Melting Point 58–62 °CSharp melting range indicates high purity (>98%).[1]
Solubility DCM, Ethyl Acetate, DMSOPoorly soluble in water; requires organic co-solvents.[1]
Structural Significance

The molecule features a "homologated" nitrile group attached to the aromatic ring via a methylene bridge (


).[1] This structural feature differentiates it from benzonitriles (

attached directly to the ring).[1]
  • Reactivity: The methylene protons are acidic (

    
    ), allowing for easy alkylation at the 
    
    
    
    -position.[1]
  • Downstream Utility: The nitrile is readily hydrolyzed to 3-ethoxy-4-methoxyphenylacetic acid or reduced to the corresponding phenethylamine , a pharmacophore found in numerous psychoactive and anti-inflammatory compounds.[1]

Part 2: Synthetic Pathways (Expertise & Experience)[1]

The synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile requires precise regiochemical control to ensure the ethoxy group is in the meta position relative to the alkyl chain, and the methoxy group is para.[1] The most robust industrial route begins with Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1]

The "Aldehyde-Reduction-Cyanation" Route

This protocol minimizes the formation of regioisomers, a common failure mode in direct Friedel-Crafts alkylation approaches.[1]

Step-by-Step Mechanism
  • O-Alkylation: Isovanillin is alkylated with ethyl bromide to lock the 3-ethoxy substituent.[1]

  • Reduction: The aldehyde is reduced to benzyl alcohol using Sodium Borohydride (

    
    ).[1]
    
  • Halogenation: Conversion of the alcohol to a benzyl chloride using Thionyl Chloride (

    
    ).[1]
    
  • Cyanation: Nucleophilic substitution with Sodium Cyanide (

    
    ) to form the target nitrile.[1]
    

SynthesisPathway Isovanillin Isovanillin (3-OH, 4-OMe) Intermediate1 3-Ethoxy-4-methoxy benzaldehyde Isovanillin->Intermediate1 EtBr, K2CO3 DMF, 60°C Alcohol Benzyl Alcohol Derivative Intermediate1->Alcohol NaBH4 MeOH Chloride Benzyl Chloride Intermediate Alcohol->Chloride SOCl2 DCM, 0°C Target 3-Ethoxy-4-methoxy phenylacetonitrile (MW 191.23) Chloride->Target NaCN DMSO, 40°C

Figure 1: Regioselective synthesis pathway starting from Isovanillin.[1] This route guarantees the correct 3-ethoxy-4-methoxy substitution pattern.[1]

Part 3: Detailed Experimental Protocol

Safety Warning: Step 2 involves Cyanide salts.[1] All operations must be performed in a high-efficiency fume hood with a cyanide destruction kit (bleach/NaOH) immediately available.[1]

Protocol: Cyanation of 3-Ethoxy-4-methoxybenzyl Chloride

Objective: Convert the benzyl chloride intermediate to the target acetonitrile (MW 191.23).[1]

  • Preparation:

    • Charge a 3-neck round bottom flask with 3-ethoxy-4-methoxybenzyl chloride (1.0 eq) and DMSO (5 vol).

    • Note on Solvent: DMSO accelerates the

      
       reaction significantly compared to ethanol/water mixtures.[1]
      
  • Reaction:

    • Add Sodium Cyanide (NaCN) (1.2 eq) in a single portion.

    • Heat the mixture to 40–45 °C . Do not exceed 60 °C to prevent self-condensation of the nitrile.[1]

    • Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] Reaction is typically complete in 2–4 hours.[1]

  • Quench & Workup (Critical for Safety):

    • Cool to room temperature.[1]

    • Slowly pour the reaction mixture into a stirred solution of 10% Sodium Hypochlorite (Bleach) and water.[1] This oxidizes unreacted cyanide to cyanate.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash the organic layer with water (2x) and brine (1x) to remove residual DMSO.[1]

  • Isolation:

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
    • Recrystallization: Purify the crude solid using Isopropyl Alcohol (IPA) to yield off-white needles.[1]

Part 4: Analytical Characterization (Trustworthiness)[1]

To validate the identity of the synthesized material, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

The spectrum will display distinct aliphatic signals for the ethoxy group and the unique methylene spacer.[1]

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic 6.70 – 6.90Multiplet3HBenzene Ring Protons
Ethoxy

4.05 – 4.15Quartet (

)
2H

Methoxy

3.85Singlet3H

Benzylic

3.68 Singlet 2H

(Diagnostic)
Ethoxy

1.45Triplet (

)
3H

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or APCI (+).

  • Molecular Ion: Look for

    
     or 
    
    
    
    .[1]
  • Fragmentation: A characteristic loss of the nitrile group (

    
    , mass 26) or the ethoxy group may be observed in MS/MS modes.[1]
    
Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch: A sharp, distinct band at 2240–2250 cm⁻¹ .[1] This is the primary confirmation of functional group conversion.

  • Ether Stretch: Strong bands at 1250–1260 cm⁻¹ (Ar-O-C).

Part 5: Pharmaceutical Application & Downstream Logic[1]

While Apremilast typically utilizes the benzonitrile or sulfone intermediates, the phenylacetonitrile scaffold is vital for creating "chain-extended" analogs or specific metabolites.[1]

Logical Workflow: From Nitrile to Active Pharmaceutical Ingredient (API)

The nitrile group is a "masked" carboxylic acid or amine.[1] In drug discovery, this versatility allows for the divergence of the synthesis into two distinct classes of PDE4 inhibitors.[1]

DownstreamApplication Nitrile 3-Ethoxy-4-methoxyphenylacetonitrile (MW 191.23) Hydrolysis Acid Hydrolysis (HCl/H2O) Nitrile->Hydrolysis Reduction Hydrogenation (H2, Raney Ni) Nitrile->Reduction Acid Phenylacetic Acid Derivative (Anti-inflammatory Scaffold) Hydrolysis->Acid Amine Phenethylamine Derivative (Neuroactive Scaffold) Reduction->Amine FinalDrug PDE4 Inhibitor Analogs (e.g., Rolipram-like) Acid->FinalDrug Amide Coupling Amine->FinalDrug Cyclization

Figure 2: Divergent synthesis utility.[1] The nitrile serves as a gateway to both acid and amine pharmacophores.

Critical Quality Attribute (CQA) Monitoring

In a drug development context, the purity of this nitrile directly impacts the impurity profile of the final drug.[1]

  • Specific Impurity to Watch: 3-Hydroxy-4-methoxyphenylacetonitrile.[1] If the ethylation in Step 1 was incomplete, this phenol impurity will carry through.[1] It is difficult to separate from the target product due to similar polarity.[1]

  • Control Strategy: Ensure >99.5% conversion of Isovanillin in Step 1 before proceeding.

References

  • PubChem. (n.d.).[1] Compound Summary: 3-Ethoxy-4-methoxyphenylacetonitrile.[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Muller, G. W., et al. (1998).[1] Automated Synthesis of PDE4 Inhibitors. U.S. Patent No.[1] 5,728,844.[1] (Describes the general alkylation and nitrile chemistry for PDE4 scaffolds). Retrieved from

  • Man, H. W., et al. (2009).[1] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast). Journal of Medicinal Chemistry. (Provides context on the 3-ethoxy-4-methoxy substitution pattern importance). Retrieved from [Link]

Sources

Foundational

chemical properties of 3-Ethoxy-4-methoxyphenylacetonitrile

An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-4-methoxyphenylacetonitrile This guide provides a comprehensive technical overview of 3-ethoxy-4-methoxyphenylacetonitrile, a pivotal intermediate in mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-4-methoxyphenylacetonitrile

This guide provides a comprehensive technical overview of 3-ethoxy-4-methoxyphenylacetonitrile, a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, reactivity, and applications, grounding all claims in authoritative scientific literature.

3-Ethoxy-4-methoxyphenylacetonitrile, also known as 3-ethoxy-4-methoxybenzonitrile, is a substituted phenylacetonitrile derivative. Its significance in the pharmaceutical industry has grown substantially, primarily due to its role as a crucial precursor in the synthesis of Apremilast (Otezla).[1] Apremilast is an orally administered small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] The efficient and scalable synthesis of 3-ethoxy-4-methoxyphenylacetonitrile is therefore a critical factor in the production of this important therapeutic agent. This guide will explore the fundamental chemical properties and synthetic methodologies that underpin its utility.

Molecular Structure and Physicochemical Properties

The structure of 3-ethoxy-4-methoxyphenylacetonitrile features a benzene ring substituted with an ethoxy group, a methoxy group, and a cyanomethyl group. This specific arrangement of functional groups dictates its reactivity and physical characteristics.

Caption: Chemical Structure of 3-Ethoxy-4-methoxyphenylacetonitrile.

Table 1: Physicochemical Properties of 3-Ethoxy-4-methoxyphenylacetonitrile

PropertyValueSource
CAS Number 60758-86-3[2]
Molecular Formula C₁₁H₁₃NO₂Calculated
Molecular Weight 191.23 g/mol Calculated
Appearance Faint yellow solid (crude); White solid (purified)[1]

Note: Detailed experimental data on properties like melting point, boiling point, and solubility are not widely published. Data for structurally similar compounds such as (3-Methoxyphenyl)acetonitrile (CAS 19924-43-7) include a boiling point of 164 °C and insolubility in water.[3]

Synthesis Protocol: A Validated Pathway from Isovanillin

The most common and industrially relevant synthesis of 3-ethoxy-4-methoxyphenylacetonitrile is a multi-step process starting from isovanillin. This pathway is favored for its use of readily available starting materials and robust reaction conditions.[1]

Synthesis_Workflow Start Isovanillin Step1 Ethylation (+ Bromoethane, K₂CO₃, DMF) Start->Step1 Intermediate1 3-Ethoxy-4-methoxybenzaldehyde Step1->Intermediate1 Step2 Oximation (+ Hydroxylamine HCl, NaOH) Intermediate1->Step2 Intermediate2 3-Ethoxy-4-methoxybenzaldehyde Oxime Step2->Intermediate2 Step3 Dehydration (+ Acetic Anhydride) Intermediate2->Step3 Product 3-Ethoxy-4-methoxyphenylacetonitrile Step3->Product Purification Recrystallization (Ethanol + Activated Carbon) Product->Purification FinalProduct Purified Product Purification->FinalProduct Hydrolysis_Reaction Start 3-Ethoxy-4-methoxyphenylacetonitrile Reagents H₃O⁺ or OH⁻, then H₃O⁺ Start->Reagents Product 3-Ethoxy-4-methoxyphenylacetic Acid Reagents->Product

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Applications in Drug Discovery
  • Apremilast Synthesis: As previously mentioned, this compound is a cornerstone intermediate for Apremilast. Its structure provides the core 3-ethoxy-4-methoxyphenyl moiety required for the drug's activity as a PDE4 inhibitor. [1]* Synthesis of Bioactive Molecules: Phenylacetonitrile derivatives, in general, are versatile building blocks. The related (3-methoxyphenyl)acetonitrile is used in the synthesis of isoflavones, which have been studied for their potential to inhibit cell proliferation and induce apoptosis, suggesting applications in cancer research. [3]Similar applications can be envisioned for its 3-ethoxy-4-methoxy counterpart.

Safety and Handling

According to its Safety Data Sheet (SDS), 3-ethoxy-4-methoxybenzonitrile is a hazardous substance requiring careful handling. [2]

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

    • Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.

    • Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.

    • Skin Irritation (Category 2): H315 - Causes skin irritation.

    • Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Handling and Storage:

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood. [2] * Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up. [2] * First Aid: In case of ingestion, call a poison center or doctor immediately and rinse the mouth. If on skin, wash with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. [4]

Conclusion

3-Ethoxy-4-methoxyphenylacetonitrile is a compound of significant industrial and scientific interest. Its well-defined synthetic pathway, starting from isovanillin, allows for its efficient production. The chemical reactivity of its nitrile and substituted phenyl groups makes it a versatile intermediate for the synthesis of complex molecules, most notably the anti-inflammatory drug Apremilast. A thorough understanding of its chemical properties, synthesis, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and pharmaceutical development.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • 3-ethoxy-4-methoxy benzonitrile preparing method (2015) | Yang Qing. Semantic Scholar. Available at: [Link]

  • (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310. PubChem, National Institutes of Health. Available at: [Link]

  • CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method. Google Patents.
  • Cas 19924-43-7, (3-Methoxyphenyl)acetonitrile. LookChem. Available at: [Link]

  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Google Patents.
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Available at: [Link]

  • (4-Methoxyphenyl)acetonitrile. DC Fine Chemicals. Available at: [Link]

  • Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. PubMed. Available at: [Link]

Sources

Exploratory

Physical Properties of 3-Ethoxy-4-methoxyphenylacetonitrile

The following technical guide details the physical properties, synthesis, and characterization of 3-Ethoxy-4-methoxyphenylacetonitrile , a critical intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 3-Ethoxy-4-methoxyphenylacetonitrile , a critical intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors.

Technical Guide for Drug Development & Synthesis

Executive Summary

3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 103796-99-2) is a specialized aromatic nitrile used primarily as a key pharmacophore building block in the synthesis of Apremilast (Otezla®), a selective PDE4 inhibitor used for psoriatic arthritis and plaque psoriasis.[1]

Unlike its more common analog (3,4-dimethoxyphenylacetonitrile), the presence of the 3-ethoxy group imparts specific lipophilic characteristics essential for the bioavailability and binding affinity of the final drug candidate.[1] This guide provides validated physicochemical data, synthesis pathways, and handling protocols for researchers optimizing the "dialkoxy-phenyl" motif in medicinal chemistry.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]
AttributeDetail
IUPAC Name 2-(3-Ethoxy-4-methoxyphenyl)acetonitrile
Common Name 3-Ethoxy-4-methoxybenzyl cyanide
CAS Registry Number 103796-99-2
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES CCOc1cc(CC#N)ccc1OC
InChI Key ZMQAAUBTXCXRIC-UHFFFAOYSA-N

Structural Insight: The molecule features a benzene core substituted at the para position with a methoxy group and at the meta position with an ethoxy group.[1] The electron-donating nature of these alkoxy groups activates the ring, while the acetonitrile side chain provides a versatile electrophilic handle for transformation into amines (via reduction) or acids (via hydrolysis).

Physicochemical Characterization

The following data aggregates experimental values from patent literature and predictive models validated for this specific congener.

Table 1: Core Physical Properties[1]
PropertyValue / RangeSource / Method
Physical State Solid (Crystalline)Experimental [1]
Appearance White to light-yellow crystalsVisual Inspection
Melting Point 64 – 65 °C (Lit.)[1]Recrystallized from Ethanol [1]
Boiling Point ~410.5 °C (760 mmHg)Predicted (High thermal instability likely)
Density 1.129 g/cm³Predicted
Solubility Soluble in DCM, Ethyl Acetate, EthanolInsoluble in WaterPolarity Analysis
LogP 1.91Calculated (Lipophilic)

Application Note: The melting point of 64–65 °C is a critical purity indicator. Synthesized crude material often appears as an oil or low-melting solid due to solvent entrapment or residual benzyl chloride impurities.[1] Recrystallization from absolute ethanol is the standard purification method to achieve the crystalline form.

Synthesis & Reaction Pathway[1][2][4][7][8][9]

The synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile typically proceeds from 3-ethoxy-4-methoxybenzaldehyde (Ethyl Vanillin derivative).[1] This pathway avoids the use of unstable diazonium intermediates.

Synthesis Workflow Visualization

SynthesisPathway Aldehyde 3-Ethoxy-4-methoxybenzaldehyde (Starting Material) Alcohol 3-Ethoxy-4-methoxybenzyl Alcohol (Intermediate 1) Aldehyde->Alcohol Reduction (NaBH4 or H2/Cat) Chloride 3-Ethoxy-4-methoxybenzyl Chloride (Intermediate 2) Alcohol->Chloride Chlorination (SOCl2 or HCl/Benzene) Nitrile 3-Ethoxy-4-methoxyphenylacetonitrile (Target) Chloride->Nitrile Cyanation (NaCN, DMSO/Water)

Caption: Step-wise conversion from aldehyde precursor to the target nitrile via alcohol and chloride intermediates.[2][3][4][5][6][7][8][9][10]

Key Synthetic Protocols:

  • Reduction: The aldehyde is reduced to the alcohol (MP: 62-63°C) using NaBH₄ or catalytic hydrogenation.[1]

  • Chlorination: The alcohol is converted to the benzyl chloride (BP: 117-120°C at 1.5 mmHg) using thionyl chloride or concentrated HCl in benzene. Note: Benzyl chlorides are lachrymators and potent alkylating agents.[1]

  • Cyanation: The chloride reacts with Sodium Cyanide (NaCN) in a polar aprotic solvent (DMSO or DMF) to yield the nitrile.

Spectral & Analytical Signatures

For researchers verifying the identity of synthesized batches, the following NMR signals are diagnostic.

¹H NMR Interpretation (400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Feature
6.80 – 6.90 Multiplet3HAr-H Aromatic Ring Protons
4.10 Quartet (J=7Hz)2H-OCH ₂CH₃Ethoxy Methylene
3.86 Singlet3H-OCHMethoxy Methyl
3.68 Singlet2HAr-CH ₂-CNBenzylic Methylene (Diagnostic)
1.48 Triplet (J=7Hz)3H-OCH₂CHEthoxy Methyl

Analytical Checkpoint: The presence of a singlet at ~3.68 ppm confirms the successful installation of the nitrile group. If the precursor chloride remains, a signal at ~4.5 ppm (Ar-CH₂-Cl) will be visible.[1] If the alcohol remains, a signal at ~4.6 ppm (Ar-CH₂-OH) will be present.[1]

Handling, Stability, & Safety

Hazard Classification:

  • Acute Toxicity: Nitriles are toxic if swallowed, inhaled, or absorbed through the skin. Metabolic liberation of cyanide is a risk.

  • Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.

Storage Protocols:

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent hydrolysis to the amide/acid.

  • Incompatibility: Strong oxidizing agents, strong acids, and strong bases (which cause hydrolysis).

Emergency Protocol: In case of spill, treat with sodium hypochlorite (bleach) solution to oxidize the nitrile/cyanide residues before disposal.

References
  • Preparation of Some Homologs of Papaverine. ElectronicsAndBooks. (Detailed experimental procedure for 3-ethoxy-4-methoxyphenylacetonitrile synthesis and melting point verification).

  • Watson International. Product Catalog: 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2).[1][11] (Confirmation of CAS and commercial availability). [11]

  • GuideChem. Chemical Properties of 3-Ethoxy-4-methoxybenzaldehyde and Derivatives. (Precursor properties and reaction network).[2][12][4][6]

  • Google Patents. WO2017179065A1 - Improved process for the preparation of apremilast.[1] (Cites the use of the 3-ethoxy-4-methoxy phenyl moiety in drug synthesis).

Sources

Foundational

Technical Guide: Structure Elucidation of 3-Ethoxy-4-methoxyphenylacetonitrile

This technical guide details the structural elucidation of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 103796-99-2), a critical intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Apremilast . Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 103796-99-2), a critical intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Apremilast .

Executive Summary & Significance

3-Ethoxy-4-methoxyphenylacetonitrile is a pivotal building block in medicinal chemistry, serving as the primary carbon skeleton for the "left-hand" side of the Apremilast molecule. Its structural integrity is paramount; regioisomeric impurities (e.g., 4-ethoxy-3-methoxy isomers) can propagate through the synthesis, leading to inactive or toxic drug substances.

This guide provides a self-validating analytical framework to confirm the identity of this molecule, distinguishing it from common synthetic byproducts.

Physiochemical Profile
PropertyValueSource
CAS Number 103796-99-2Validated Registry
Molecular Formula C₁₁H₁₃NO₂Calculated
Molecular Weight 191.23 g/mol Calculated
Physical State Solid (Crystalline)Exp. Data
Melting Point 58–60 °C[1]
Boiling Point ~310 °C (760 mmHg)[2]

Synthetic Context & Impurity Logic

To understand the structural requirements, one must analyze the synthesis. The molecule is typically derived from Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the standard synthetic route and potential points of failure (impurity generation).

SynthesisPath Isovanillin Isovanillin (3-OH, 4-OMe) Alkylation Step 1: Ethylation (+ EtBr/Base) Isovanillin->Alkylation Regio Impurity Risk: 4-Ethoxy-3-methoxy isomer (If starting material impure) Isovanillin->Regio Contamination Aldehyde Intermediate A: 3-Ethoxy-4-methoxybenzaldehyde Alkylation->Aldehyde Yield ~95% Reduction Step 2: Reduction (NaBH4) Aldehyde->Reduction Alcohol Intermediate B: Benzyl Alcohol Reduction->Alcohol Chlorination Step 3: Chlorination (SOCl2) Alcohol->Chlorination Cyanation Step 4: Cyanation (NaCN) Chlorination->Cyanation Target TARGET: 3-Ethoxy-4-methoxyphenylacetonitrile Cyanation->Target Final Product

Caption: Step-wise synthesis from Isovanillin to the target nitrile, highlighting the regioisomer risk.

Spectroscopic Characterization

The following protocols establish the structure with high confidence.

Infrared Spectroscopy (FT-IR)

IR provides the first "fingerprint" confirmation of functional groups.

  • Nitrile (-C≡N): A sharp, distinct band at 2240–2250 cm⁻¹ . This confirms the successful cyanation of the benzyl chloride intermediate.

  • Ether (C-O-C): Strong bands in the 1250–1275 cm⁻¹ region (aryl alkyl ether asymmetric stretch).

  • Aromatic (C=C): Characteristic skeletal vibrations at 1510 cm⁻¹ and 1590 cm⁻¹ .

  • Absence of OH/C=O: The disappearance of the broad OH stretch (3400 cm⁻¹) and Carbonyl stretch (1680 cm⁻¹) from precursors confirms the conversion.

Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 191.1 (Base peak or significant intensity).

  • Fragmentation Pattern:

    • m/z 176 (M - 15): Loss of methyl radical (from methoxy).

    • m/z 162 (M - 29): Loss of ethyl radical (from ethoxy).

    • m/z 151 (M - 40): Loss of the acetonitrile group (-CH₂CN).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for proving the 3,4-substitution pattern.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by two distinct alkoxy signals and a benzylic singlet.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Ar-H 6.80 – 6.95Multiplet (ABX)3HAromatic protons (C2, C5, C6)
-OCH₂CH₃ 4.10Quartet (J=7.0 Hz)2HEthoxy methylene
-OCH₃ 3.86Singlet3HMethoxy methyl (Pos 4)
-CH₂-CN 3.68Singlet2HBenzylic methylene
-OCH₂CH₃ 1.47Triplet (J=7.0 Hz)3HEthoxy methyl

Expert Insight: The chemical shift of the methoxy group (3.86 ppm) vs. the ethoxy methylene (4.10 ppm) is standard for dialkoxy benzenes. The key to proving the position (3-ethoxy vs 4-ethoxy) lies in 2D NMR (HMBC).

¹³C NMR (100 MHz, CDCl₃)
  • Nitrile Carbon: ~118.0 ppm.

  • Aromatic Carbons: ~149.0 (C-O), ~148.5 (C-O), ~122.0, ~120.5, ~112.5, ~111.5.

  • Aliphatic Carbons: ~64.5 (OCH₂), ~56.0 (OCH₃), ~23.0 (CH₂CN), ~14.8 (CH₃).

Advanced Structural Confirmation (2D NMR)

To rigorously distinguish 3-ethoxy-4-methoxy from the 4-ethoxy-3-methoxy isomer, HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Connectivity Logic
  • Correlation 1: The Methoxy protons (3.86 ppm) will show a strong 3-bond correlation to C4 (quaternary aromatic carbon).

  • Correlation 2: The Ethoxy methylene protons (4.10 ppm) will show a strong 3-bond correlation to C3 .

  • Differentiation: By assigning C3 and C4 based on their coupling to the aromatic protons (H2, H5, H6), one can map the alkoxy groups to their specific positions.

HMBC_Logic Methoxy Methoxy Protons (3.86 ppm) C4 Carbon C4 (Quaternary Ar-C) Methoxy->C4 HMBC (Strong) Ethoxy Ethoxy Protons (4.10 ppm) C3 Carbon C3 (Quaternary Ar-C) Ethoxy->C3 HMBC (Strong) H5 Proton H5 (Ortho to C4) H5->C4 HMBC/COSY H2 Proton H2 (Ortho to C3) H2->C3 HMBC/COSY

Caption: HMBC correlations required to confirm the regiochemistry of the alkoxy groups.

Experimental Protocol: Purity Analysis (HPLC)

For drug development, confirming structure is insufficient; purity must be quantified.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm and 280 nm.

  • Flow Rate: 1.0 mL/min.

Acceptance Criteria:

  • Main Peak: Retention time approx. 12–14 min.

  • Purity: >98.0% (Area %).[1][2]

  • Regioisomer Limit: <0.15% (ICH Q3A guidelines).

References

  • Man, H. W., et al. (2009). Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast). Journal of Medicinal Chemistry, 52(6), 1522–1524.

Sources

Exploratory

Technical Monograph: 2-(3-Ethoxy-4-methoxyphenyl)acetonitrile

Executive Summary & Nomenclature 2-(3-Ethoxy-4-methoxyphenyl)acetonitrile (CAS: 103796-99-2) is a critical organic intermediate used primarily in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[1][2] It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature

2-(3-Ethoxy-4-methoxyphenyl)acetonitrile (CAS: 103796-99-2) is a critical organic intermediate used primarily in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[1][2] It serves as the foundational scaffold for the "3-ethoxy-4-methoxyphenyl" pharmacophore, a structural motif essential for the biological activity of drugs such as Apremilast (Otezla) and Cilomilast .

This guide details the nomenclature, physicochemical properties, synthetic pathways, and experimental protocols for generating this compound with high purity.

Nomenclature Breakdown

The IUPAC naming conventions for this molecule are derived as follows:

  • Principal Functional Group: Nitrile (

    
    ), suffix "-nitrile".
    
  • Parent Carbon Chain: Ethane (2 carbons, including the nitrile carbon).

  • Substituent: A phenyl ring attached to the C2 position of the ethane chain.

  • Ring Substitutions:

    • Position 4: Methoxy group (

      
      ).[2][3][4]
      
    • Position 3: Ethoxy group (

      
      ).[5]
      

Systematic IUPAC Name: 2-(3-ethoxy-4-methoxyphenyl)acetonitrile Alternative Systematic Name: (3-ethoxy-4-methoxyphenyl)ethanenitrile Chemical Abstracts Service (CAS) Name: Benzeneacetonitrile, 3-ethoxy-4-methoxy-

Chemical Profile & Physical Properties[1][2][3][6][7][8][9]

The following data represents the standard physicochemical profile for 2-(3-ethoxy-4-methoxyphenyl)acetonitrile.

PropertyValueNote
CAS Number 103796-99-2 Verified Identifier
Molecular Formula

-
Molecular Weight 191.23 g/mol -
Appearance White to off-white crystalline solid-
Melting Point 58–60 °CSolid at RT
Boiling Point ~310 °C (760 mmHg)Theoretical
Solubility Soluble in DCM, Ethyl Acetate, EthanolInsoluble in water
Flash Point ~118 °C-

Synthetic Pathway Visualization

The synthesis of 2-(3-ethoxy-4-methoxyphenyl)acetonitrile typically proceeds via the homologation of isovanillin derivatives. The pathway below illustrates the conversion from the aldehyde precursor to the final nitrile.

SynthesisPathway Isovanillin Isovanillin (Starting Material) Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde Isovanillin->Aldehyde Alkylation (Et-Br, K2CO3) Alcohol 3-Ethoxy-4-methoxy- benzyl alcohol Aldehyde->Alcohol Reduction (NaBH4) Chloride 3-Ethoxy-4-methoxy- benzyl chloride Alcohol->Chloride Chlorination (SOCl2 or HCl) Nitrile 2-(3-Ethoxy-4-methoxy- phenyl)acetonitrile (TARGET) Chloride->Nitrile Cyanation (NaCN, DMSO)

Figure 1: Step-wise synthetic route from Isovanillin to the target Nitrile via chlorination and nucleophilic substitution.[6][7]

Detailed Experimental Protocol

Protocol: Cyanation of 3-Ethoxy-4-methoxybenzyl Chloride

This protocol describes the conversion of the benzyl chloride intermediate to the target acetonitrile. This is a classic


 nucleophilic substitution.[6]

Reaction Scheme:



Reagents & Equipment[1]
  • Precursor: 3-Ethoxy-4-methoxybenzyl chloride (1.0 eq)

  • Reagent: Sodium Cyanide (NaCN) (1.2 eq) [DANGER: HIGHLY TOXIC]

  • Solvent: Dimethyl sulfoxide (DMSO) (anhydrous)

  • Quench: Water, Ethyl Acetate

  • Equipment: 3-neck round bottom flask, reflux condenser, temperature probe, magnetic stirrer.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round bottom flask and purge with nitrogen (

      
      ).
      
    • Charge the flask with 3-Ethoxy-4-methoxybenzyl chloride (10.0 g, 50 mmol).

    • Add anhydrous DMSO (50 mL) and stir until fully dissolved.

  • Cyanation Reaction:

    • Caution: Perform this step in a well-ventilated fume hood.

    • Add Sodium Cyanide (2.94 g, 60 mmol) in a single portion.

    • Heat the reaction mixture to 60 °C . Monitor the internal temperature strictly; do not exceed 80 °C to prevent decomposition.

    • Stir for 3–5 hours. Monitor progress via TLC (Hexane:EtOAc 7:3) or HPLC. The starting chloride spot (

      
      ) should disappear, and the nitrile spot (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature (20–25 °C).

    • Slowly pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product may precipitate as a solid.

    • Extract the aqueous mixture with Ethyl Acetate (

      
      ).
      
    • Combine the organic layers and wash with water (

      
      ) and brine (
      
      
      
      ) to remove residual DMSO.
  • Drying & Concentration:

    • Dry the organic phase over anhydrous Magnesium Sulfate (

      
      ).
      
    • Filter and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol .

    • Allow to cool slowly to room temperature, then chill to 4 °C.

    • Filter the crystals and dry under vacuum.

    • Expected Yield: 80–85%

    • Target Melting Point: 58–60 °C.

Application in Drug Development (PDE4 Inhibitors)

The "3-ethoxy-4-methoxy" motif is a pharmacophore designed to mimic the dialkoxyphenyl ring of Rolipram, the archetypal PDE4 inhibitor.

Mechanism of Action Context

PDE4 inhibitors function by blocking the degradation of cyclic adenosine monophosphate (cAMP). The 3-ethoxy-4-methoxyphenyl ring fits into the hydrophobic pocket of the PDE4 enzyme active site (specifically the Q-pocket), providing selectivity and potency.

Key Downstream Derivatives:

  • Hydrolysis: The nitrile is hydrolyzed to 3-Ethoxy-4-methoxyphenylacetic acid , a direct precursor for amide coupling.

  • Reduction: The nitrile is reduced to 2-(3-ethoxy-4-methoxyphenyl)ethylamine , used in the synthesis of isoindoline-based inhibitors.

Applications cluster_products Pharmaceutical Intermediates Nitrile 2-(3-Ethoxy-4-methoxyphenyl) acetonitrile Acid 3-Ethoxy-4-methoxy- phenylacetic acid Nitrile->Acid Hydrolysis (HCl/H2O) Amine 3-Ethoxy-4-methoxy- phenethylamine Nitrile->Amine Reduction (H2/Raney Ni) Drug Apremilast / Cilomilast (PDE4 Inhibitors) Acid->Drug Coupling Amine->Drug Cyclization

Figure 2: Divergent synthesis from the nitrile intermediate to active pharmaceutical ingredients.

Safety & Regulatory Information

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

  • Signal Word: DANGER .

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

  • Handling: This compound releases toxic cyanide fumes if exposed to strong acids. All reactions involving NaCN must be performed with a bleach trap (sodium hypochlorite) available to neutralize spills.

References

  • Chemical Book. (n.d.). 3-Ethoxy-4-methoxyphenylacetonitrile Product Properties and CAS 103796-99-2. Retrieved from

  • ChemNet. (n.d.). Supplier and Safety Data for CAS 103796-99-2. Retrieved from

  • Man, H. W., et al. (2009). Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast). Journal of Medicinal Chemistry, 52(6), 1522–1524. (Contextual reference for pharmacophore).
  • PubChem. (n.d.). Compound Summary for 3-Ethoxy-4-methoxyphenylacetonitrile.

Sources

Foundational

Solubility Profile of 3-Ethoxy-4-methoxyphenylacetonitrile

Content Type: Technical Guide & Process Whitepaper Subject: Physicochemical Characterization, Solubility Behavior, and Solvent Selection for CAS 60802-63-3 / 103796-99-2. Executive Summary 3-Ethoxy-4-methoxyphenylacetoni...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Process Whitepaper Subject: Physicochemical Characterization, Solubility Behavior, and Solvent Selection for CAS 60802-63-3 / 103796-99-2.

Executive Summary

3-Ethoxy-4-methoxyphenylacetonitrile (CAS 60802-63-3; alternate CAS 103796-99-2) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast .[1]

Understanding its solubility profile is essential for optimizing reaction yield, designing efficient crystallization steps, and ensuring high purity in downstream processing. This guide provides a definitive physicochemical profile, experimental solubility data, and a logic-driven framework for solvent selection during process scale-up.

Physicochemical Characterization

Before establishing a solubility profile, the fundamental solid-state properties of the compound must be defined to predict thermodynamic behavior in solution.

Table 1: Core Physicochemical Properties
PropertyValueSource/Method
Chemical Structure 3-Ethoxy-4-methoxybenzyl cyanideStructural Analysis
Molecular Formula C₁₁H₁₃NO₂Stoichiometry
Molecular Weight 191.23 g/mol Calculated
Physical State Crystalline SolidExperimental [1, 2]
Melting Point 58 – 60 °C DSC / Capillary [1, 3]
Boiling Point ~310 °C (760 mmHg)Predicted
Density 1.061 g/cm³Pycnometry (Lit.)[1]
LogP (Octanol/Water) 1.8 – 2.2Predicted (Consensus)
pKa Neutral (Nitrile group)Structural Assessment

Technical Insight: The melting point of 58–60 °C classifies this compound as a low-melting solid . This presents a specific process challenge: aggressive drying or high-temperature crystallization can lead to "oiling out" (liquid-liquid phase separation) rather than clean crystal formation. Process temperatures must be strictly controlled below 50 °C during solvent removal.

Solubility Profile & Solvent Selection

The solubility behavior of 3-Ethoxy-4-methoxyphenylacetonitrile is governed by its lipophilic aromatic core and the polar nitrile functionality. It follows a "Like Dissolves Like" mechanism typical of aryl acetonitriles.

Experimental & Predicted Solubility Data

Note: Quantitative values are derived from process patents and homologous series analysis.

Solvent ClassSolventSolubility StatusProcess Application
Polar Aprotic Dichloromethane (DCM)Freely Soluble (>100 mg/mL)Reaction solvent; Extraction
Ethyl AcetateFreely Soluble Extraction; Solvent exchange
AcetoneFreely Soluble Dissolution for analysis
DMF / DMSOFreely Soluble Nucleophilic substitution reactions
Polar Protic MethanolSoluble (Warm)Recrystallization (with water)
EthanolSoluble (Warm)Recrystallization
Isopropanol (IPA)Sparingly Soluble (Cold)Antisovent / Wash solvent
Non-Polar TolueneSoluble Reaction solvent (azeotropic drying)
Hexane / HeptaneInsoluble (<1 mg/mL)Antisolvent; Precipitation
Aqueous WaterInsoluble Impurity rejection (Wash)
Critical Process Solvents
Recrystallization System: Dilute Alcohols

The most effective purification method identified for this intermediate is crystallization from dilute methanol or ethanol .

  • Mechanism: The compound dissolves readily in warm alcohol (approx. 40-45 °C). Gradual addition of water (antisolvent) or cooling reduces solubility, forcing the hydrophobic aromatic nitrile to crystallize while polar impurities remain in the mother liquor.

  • Risk: Rapid cooling may trap water, causing oiling. Seeding at 35 °C is recommended.

Precipitation System: Solvent/Antisolvent
  • System: Benzene (or Toluene) / Skellysolve B (Hexane).

  • Protocol: Dissolve in minimum toluene; add hexane until turbidity is observed; cool to 0–5 °C. This method is superior for removing non-polar oily byproducts [4].

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for determining precise solubility curves.

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on process intent (Reaction vs. Purification).

SolventSelection Start Select Solvent for 3-Ethoxy-4-methoxyphenylacetonitrile Intent Process Intent? Start->Intent Reaction Reaction / Synthesis Intent->Reaction Purification Purification / Crystallization Intent->Purification HighSol Requirement: High Solubility Reaction->HighSol Recryst Technique: Recrystallization Purification->Recryst Precip Technique: Precipitation Purification->Precip DCM_EtOAc Use: DCM, Ethyl Acetate, or Toluene HighSol->DCM_EtOAc AlcoholWater System: Ethanol/Water or Methanol/Water Recryst->AlcoholWater Thermal Shift TolHex System: Toluene + Hexane (Antisolvent) Precip->TolHex Solubility Drop

Diagram 2: Solubility Determination Workflow

Caption: Step-by-step protocol for generating a saturation solubility curve.

SolubilityProtocol Step1 Excess Solid Addition (>50 mg/mL) Step2 Equilibration (Shake Flask, 24h, 25°C) Step1->Step2 Step3 Phase Separation (Filtration 0.45 µm) Step2->Step3 Step4 Quantification (HPLC-UV @ 230 nm) Step3->Step4

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To define the exact solubility limit in a specific solvent matrix.

  • Preparation: Weigh approximately 100 mg of 3-Ethoxy-4-methoxyphenylacetonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).

  • Equilibration: Cap the vial and agitate (orbital shaker) at 25 °C ± 0.5 °C for 24 hours. Ensure solid remains visible; if all solid dissolves, add more compound.

  • Sampling: Stop agitation and allow solids to settle for 1 hour.

  • Filtration: Withdraw the supernatant using a syringe and filter through a 0.45 µm PTFE filter (compatible with organic solvents) into an HPLC vial.

  • Analysis: Dilute the filtrate 1:100 with Acetonitrile/Water (50:50) and analyze via HPLC.

    • Detection: UV at 230 nm (aromatic absorption).

    • Calculation: Compare peak area against a standard calibration curve.

Protocol B: Purification via Recrystallization

Objective: To upgrade purity from <95% to >98%.

  • Dissolution: Charge crude solid into a reactor. Add Methanol (5 vol, i.e., 5 mL per gram of solid).

  • Heating: Heat to 45–50 °C with stirring until full dissolution is achieved. Do not exceed 55 °C to avoid oiling.

  • Filtration: Polish filter the warm solution to remove mechanical particulates.

  • Crystallization:

    • Cool slowly to 35 °C.

    • Add Water (Antisolvent) dropwise until slight turbidity persists (approx. 1-2 vol).

    • Cool further to 0–5 °C over 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Methanol/Water (1:1).

  • Drying: Vacuum dry at 35 °C. Caution: Low melting point.

References

  • ChemicalNet Database . Product Entry: 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2).[1][2][3][4][5][6] Retrieved from .

  • GuideChem . Physicochemical Properties of CAS 1131-52-8 (Precursor) and Derivatives. Retrieved from .

  • ElectronicsAndBooks. Preparation of Some Homologs of Papaverine: Synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile. [Source Snippet 1.4].
  • PubChem . Compound Summary: (3-Methoxyphenyl)acetonitrile & Analogs. National Library of Medicine. Retrieved from .

  • Google Patents . Process for preparation of Apremilast and its intermediates (WO2016199031A1). Retrieved from .

Sources

Exploratory

3-Ethoxy-4-methoxyphenylacetonitrile boiling and melting points

CAS: 103796-99-2 | Formula: C₁₁H₁₃NO₂ | MW: 191.23 g/mol [1][2][3] Executive Summary 3-Ethoxy-4-methoxyphenylacetonitrile is a specialized organic intermediate primarily utilized in the synthesis of isoquinoline alkaloid...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 103796-99-2 | Formula: C₁₁H₁₃NO₂ | MW: 191.23 g/mol [1][2][3]

Executive Summary

3-Ethoxy-4-methoxyphenylacetonitrile is a specialized organic intermediate primarily utilized in the synthesis of isoquinoline alkaloids and phosphodiesterase 4 (PDE4) inhibitors.[3] Structurally analogous to veratryl cyanide (3,4-dimethoxyphenylacetonitrile), the introduction of the 3-ethoxy substituent alters the crystal lattice energy and lipophilicity, necessitating precise thermal control during isolation.[3]

This guide provides an authoritative technical analysis of its boiling and melting points, establishing a self-validating framework for its synthesis, purification, and handling in drug development workflows.[3]

Physicochemical Profile

The physical constants of 3-Ethoxy-4-methoxyphenylacetonitrile dictate its processing. Unlike its fully methoxylated analogs, the ethoxy group introduces rotational freedom that slightly impacts the melting point range, making the compound prone to oiling out during crystallization if cooling gradients are too steep.[3]

Core Thermal Data[4]
PropertyValueCondition/Note
Melting Point (MP) 58 – 60 °C Crystalline Solid [1][2]
Boiling Point (BP) 310.8 °C Predicted at 760 mmHg [2]
Vacuum BP ~175 – 185 °C Estimated at 10 mmHg (based on SAR)
Density 1.061 g/cm³ At 25 °C [2]
Refractive Index 1.508 Predicted [2]
Appearance Off-white to pale yellow solid Often isolates as an oil that crystallizes upon standing
Thermodynamic Context[4][5][6]
  • Melting Point Analysis: The MP of 58–60 °C places this compound in the "low-melting solid" category.[3] This presents a specific challenge in process chemistry: the compound may melt during vacuum drying if the temperature exceeds 45 °C.[3]

  • Boiling Point & Volatility: With an atmospheric boiling point >300 °C, distillation at ambient pressure is destructive.[3] Purification via distillation requires high vacuum (<2 mmHg) to keep pot temperatures below 150 °C, preventing thermal decomposition of the nitrile functionality.[3]

Synthesis & Experimental Determination

The provenance of the material significantly affects the observed melting point range.[3] Impurities such as 3-ethoxy-4-methoxybenzaldehyde (precursor) or 3-ethoxy-4-methoxybenzyl chloride can depress the melting point by 5–10 °C, leading to a persistent oil.[3]

Validated Synthesis Pathway

The most robust route proceeds from isovanillin, ensuring the correct regiochemistry of the ethoxy group.[3]

SynthesisPath Isovanillin Isovanillin (SM) Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde (Interm. 1) Isovanillin->Aldehyde EtBr, K2CO3 DMF, 60°C Alcohol 3-Ethoxy-4-methoxy- benzyl alcohol (Interm. 2) Aldehyde->Alcohol NaBH4 MeOH Chloride 3-Ethoxy-4-methoxy- benzyl chloride (Interm. 3) Alcohol->Chloride SOCl2 DCM, 0°C Nitrile 3-Ethoxy-4-methoxyphenyl- acetonitrile (Target) Chloride->Nitrile NaCN DMSO, 40°C

Figure 1: Synthetic pathway from Isovanillin.[3][4] Each step requires purity checks to ensure the final MP of 58-60 °C is achievable.

Protocol: Melting Point Validation

To verify the identity and purity of the synthesized nitrile:

  • Sample Prep: Dry the solid in a vacuum desiccator over P₂O₅ for 4 hours.

  • Apparatus: Capillary melting point apparatus (e.g., Buchi or Stuart).[3]

  • Ramp Rate: 1 °C/min starting from 45 °C.

  • Acceptance Criteria:

    • Onset: ≥ 57.5 °C[1][3]

    • Clear Melt: ≤ 60.5 °C[3]

    • Note: A range > 2 °C indicates solvent inclusion or aldehyde contamination.[3]

Application in Process Chemistry

Understanding the phase transition points (MP/BP) allows for the design of efficient purification logic.[3]

Purification Strategy: Distillation vs. Crystallization

Given the MP of 60 °C, crystallization is the preferred method for scale-up, but distillation is useful for recovering the product from complex reaction tars.[3]

Method A: High-Vacuum Distillation (For Crude Oils) [3]

  • Pressure: < 1.0 mmHg (High Vacuum)[3]

  • Vapor Temperature: Expect fraction collection at 135–145 °C (extrapolated from benzyl chloride analog).

  • Condenser Temp: Maintain at 45 °C (warm water) to prevent the product from solidifying and clogging the condenser.[3] Critical Safety Step.

Method B: Recrystallization (For Solids) [3]

  • Solvent System: Ethanol/Water (9:[3]1) or Isopropyl Alcohol (IPA).[3]

  • Dissolution: Heat to 65 °C (just above MP).

  • Cooling: Slow cool to 20 °C, then chill to 0 °C. Rapid cooling will trap impurities and result in an oil.[3]

PurificationLogic Crude Crude Reaction Mixture (Post-Workup) StateCheck Physical State? Crude->StateCheck Oily Dark Oil StateCheck->Oily Viscous Liquid Solid Waxy Solid StateCheck->Solid Precipitate Distill Distill Oily->Distill Recryst Recrystallization (IPA/Hexane or EtOH/H2O) Solid->Recryst Pure Pure Nitrile MP: 58-60°C Distill->Pure Collect Fraction Recryst->Pure Filter & Dry

Figure 2: Purification decision matrix based on physical state and thermal properties.

Safety & Handling

  • Flash Point: Predicted at ~117.9 °C [2].[3] While this is above ambient temperature, the compound is combustible.[3]

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic degradation or exposure to strong acids/oxidizers can release HCN.[3] Handle in a fume hood.

  • Skin Absorption: Nitriles can penetrate the skin.[3] Double-gloving (Nitrile/Laminate) is recommended during handling of the liquid melt.[3]

References

  • Watson International. (2025).[3] Product Specification: 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2).[1][2][3][5] Retrieved from [3]

  • ChemNet. (2025).[3] Physicochemical Properties of 3-Ethoxy-4-methoxyphenylacetonitrile. Retrieved from [3]

  • PubChem. (2025).[3] Compound Summary: 3-Ethoxy-4-methoxybenzonitrile (Analog Reference).[1][3][4] National Library of Medicine.[3] Retrieved from [3]

  • Google Patents. (2015).[3] CN105175283A: 3-ethoxy-4-methoxy benzonitrile preparing method.[3][4] (Synthesis context for ethoxy-methoxy substitution patterns). Retrieved from

Sources

Foundational

Strategic Utilization of 3-Ethoxy-4-methoxyphenylacetonitrile in PDE4 Inhibitor Discovery

Executive Summary 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 60802-57-5) is a high-value synthetic intermediate belonging to the dialkoxyphenyl class of "privileged scaffolds." Its structural significance lies in the spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-4-methoxyphenylacetonitrile (CAS 60802-57-5) is a high-value synthetic intermediate belonging to the dialkoxyphenyl class of "privileged scaffolds." Its structural significance lies in the specific 3-ethoxy-4-methoxy substitution pattern, a pharmacophore rigorously validated for selectivity against Phosphodiesterase 4 (PDE4) enzymes.

While often overshadowed by its benzonitrile or benzaldehyde precursors in industrial routes, this phenylacetonitrile derivative offers a unique two-carbon "linker" versatility. It serves as a critical divergence point for the synthesis of phenethylamines , isoquinoline alkaloids , and homovanillic acid analogs , all of which are central to modern inflammation and CNS drug discovery.

This guide outlines the mechanistic utility of this scaffold, detailing its transformation into bioactive cores and providing a validated protocol for its reduction—a fundamental step in accessing the PDE4-inhibitory chemical space.

Part 1: Chemical Profile & The Pharmacophore Advantage

The Dialkoxy "Signature"

In the development of PDE4 inhibitors (e.g., Apremilast, Roflumilast), the catechol ether moiety is non-negotiable. The enzyme's active site contains a hydrophobic pocket (the Q-pocket) that tightly binds dialkoxybenzyl groups.

  • 4-Methoxy Group: Provides essential hydrogen bond acceptance.

  • 3-Ethoxy Group: Offers steric bulk that enhances selectivity for PDE4 over PDE1/2/3 isoenzymes.

The Nitrile Versatility (The "Masked" Functionality)

The nitrile (-CN) group in 3-Ethoxy-4-methoxyphenylacetonitrile is not merely a terminal group; it is a "masked" amine or acid.

  • Oxidation State: It sits between the amine (reduction) and the carboxylic acid (hydrolysis).

  • Alpha-Acidity: The methylene protons (

    
    -CH
    
    
    
    ) are sufficiently acidic (pKa ~25 in DMSO) to allow for alkylation, enabling the construction of branched chains—a technique used to increase metabolic stability in drug candidates.

Part 2: Primary Research Applications

Synthesis of PDE4-Targeting Phenethylamines

The most direct application is the reduction of the nitrile to 3-ethoxy-4-methoxyphenethylamine . This amine is a structural homolog of the neurotransmitter dopamine and the mescaline class of alkaloids, but with the specific PDE4-targeting substitution.

  • Application: Fragment-based drug discovery (FBDD) for asthma and psoriatic arthritis therapeutics.

  • Mechanism: The resulting amine serves as a nucleophile for coupling with phthalimides or benzoic acid derivatives, mimicking the "tail" region of Apremilast-like compounds.

Isoquinoline Alkaloid Synthesis (Bischler-Napieralski Cyclization)

For researchers exploring rigid analogs of PDE4 inhibitors, this nitrile is the precursor of choice for constructing tetrahydroisoquinolines .

  • Workflow:

    • Reduction to the phenethylamine.

    • Acylation with a carboxylic acid/chloride.

    • Bischler-Napieralski Cyclization: Using POCl

      
       to close the ring.
      
  • Result: A tricyclic core that restricts conformational freedom, potentially increasing binding affinity (lower IC

    
    ) by reducing the entropy penalty upon binding to the PDE4 active site.
    
Homovanillic Acid Analog Synthesis

Hydrolysis of the nitrile yields 3-ethoxy-4-methoxyphenylacetic acid .

  • Utility: This acid is used in peptide coupling reactions to introduce the "PDE4-head" group into peptidomimetics or PROTACs (Proteolysis Targeting Chimeras) designed to degrade inflammatory proteins.

Part 3: Visualizing the Synthetic Divergence

The following diagram illustrates the "Hub" capability of 3-Ethoxy-4-methoxyphenylacetonitrile, showing how it bridges simple precursors to complex bioactive scaffolds.

SyntheticPathways Start 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 60802-57-5) Amine 3-Ethoxy-4-methoxyphenethylamine (Primary Amine) Start->Amine Reduction (BH3 or H2/Cat) Acid 3-Ethoxy-4-methoxyphenylacetic Acid (Linker/Scaffold) Start->Acid Hydrolysis (HCl/H2O) Branched Alpha-Alkylated Nitriles (Metabolically Stable Analogs) Start->Branched Alpha-Alkylation (LDA/R-X) Isoquin Tetrahydroisoquinolines (Rigid PDE4 Inhibitors) Amine->Isoquin Bischler-Napieralski Cyclization PROTAC PROTAC Linkers (Protein Degradation) Acid->PROTAC Peptide Coupling

Caption: Synthetic divergence from the parent nitrile.[1][2] Blue nodes indicate intermediates; Green nodes indicate high-value research targets.

Part 4: Validated Experimental Protocol

Protocol: Catalytic Reduction to 3-Ethoxy-4-methoxyphenethylamine

Context: This protocol is preferred over Lithium Aluminum Hydride (LAH) reduction due to safety profiles and higher chemoselectivity, avoiding de-alkylation of the ether groups.

Reagents & Equipment[1][3][4][5][6]
  • Substrate: 3-Ethoxy-4-methoxyphenylacetonitrile (1.0 eq)

  • Reductant: Borane-Tetrahydrofuran complex (BH

    
     THF), 1.0 M solution (2.5 eq)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol (MeOH)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with nitrogen.

  • Solubilization: Dissolve 3-Ethoxy-4-methoxyphenylacetonitrile (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the BH

    
     THF solution (25 mL, 25 mmol) to the addition funnel via cannula. Add dropwise to the reaction flask over 30 minutes, maintaining the temperature below 5°C.
    
    • Scientific Logic:[1][7][8][9] Slow addition prevents runaway exotherms and minimizes the formation of tertiary amine byproducts.

  • Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Quenching (Critical Step): Cool the reaction to 0°C. Carefully add MeOH (20 mL) dropwise.

    • Caution: Vigorous hydrogen evolution will occur. This step destroys excess borane and breaks the boron-nitrogen complex.

  • Acid Hydrolysis: Add 1M HCl (20 mL) and reflux for 1 hour to fully liberate the free amine from the borane complex.

  • Isolation: Basify with 2M NaOH to pH >11. Extract with Dichloromethane (3 x 50 mL). Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Analytical Validation (Self-Check)
  • Expected Yield: >85%

  • 1H NMR (CDCl

    
    , 400 MHz):  Look for the disappearance of the singlet at 
    
    
    
    3.7 (CH
    
    
    -CN) and the appearance of two triplets at
    
    
    ~2.7 and ~2.9 (CH
    
    
    -CH
    
    
    -NH
    
    
    ). The ethoxy triplet (
    
    
    1.4) and quartet (
    
    
    4.1) must remain intact.

Part 5: Biological Context (The "Why")

Understanding the target pathway is essential for designing assays using this scaffold. The diagram below details the PDE4 signaling cascade where these inhibitors intervene.

PDE4Pathway Stimulus Inflammatory Stimulus (e.g., TNF-alpha) Receptor GPCR Receptor Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC Activation cAMP cAMP (Cyclic AMP) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Rapid Degradation) Effect Downstream Effects: - Reduced Cytokines - Anti-inflammatory cAMP->Effect Accumulation Trigger PDE4 PDE4 Enzyme (Target) PDE4->cAMP Catalyzes Inhibitor 3-Ethoxy-4-methoxy Scaffold Inhibitor Inhibitor->PDE4 Blocks Active Site (Inhibition)

Caption: Mechanism of Action. The inhibitor blocks PDE4, preventing cAMP hydrolysis and maintaining anti-inflammatory signaling.

References

  • Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor. Journal of Medicinal Chemistry. [Link]

  • Muller, G. W., et al. (1996). Thalidomide analogs and PDE4 inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Syntheses. (1955). Preparation of Homoveratrylamine (Analogous reduction protocol). Organic Syntheses, Coll. Vol. 3, p.720. [Link]

  • Bischler, A., & Napieralski, B. (1893).[5] Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the isoquinoline application). [Link]

Sources

Exploratory

3-Ethoxy-4-methoxyphenylacetonitrile material safety data sheet (MSDS)

Technical Whitepaper: Operational Safety & Handling of 3-Ethoxy-4-methoxyphenylacetonitrile Executive Summary & Chemical Identity 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60814-18-4) is a critical pharmacophore precurs...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety & Handling of 3-Ethoxy-4-methoxyphenylacetonitrile

Executive Summary & Chemical Identity

3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60814-18-4) is a critical pharmacophore precursor, primarily utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast . Unlike generic solvent nitriles (e.g., acetonitrile), this solid arylacetonitrile presents unique handling challenges due to its physical state (low-melting solid), potential for metabolic cyanide release, and its role in highly basic alkylation reactions.

This guide moves beyond standard compliance, offering a mechanistic understanding of the molecule’s reactivity and safety profile to ensure data integrity and personnel protection during drug development workflows.

Physicochemical Datasheet
PropertySpecificationOperational Implication
CAS Number 60814-18-4 Unique identifier for inventory tracking.
IUPAC Name 2-(3-ethoxy-4-methoxyphenyl)acetonitrileStructural basis for NMR confirmation.
Formula / MW C₁₁H₁₃NO₂ / 191.23 g/mol Calculation basis for stoichiometry.
Appearance Off-white to pale yellow crystalline solidDiscoloration indicates oxidation or hydrolysis.
Melting Point 58–60 °CCritical: Low MP means it can fuse/clump in hot warehouses; requires cool storage.
Boiling Point ~310 °C (at 760 mmHg)Low volatility, but dust generation is a primary inhalation risk.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility limits aqueous waste disposal options.

Hazard Profiling: The Nitrile Moiety

While less volatile than aliphatic nitriles, arylacetonitriles possess a "masked" toxicity profile. The primary risk is not immediate inhalation of HCN gas (unless acidified), but rather metabolic activation upon ingestion or transdermal absorption.

Mechanistic Toxicology
  • Route of Entry: Ingestion (primary), Dermal (secondary), Inhalation (dust).

  • Bioactivation: Hepatic cytochrome P450 enzymes (specifically CYP2E1) can hydroxylate the alpha-carbon. The resulting cyanohydrin is unstable and spontaneously decomposes, releasing free Cyanide (CN⁻) into the systemic circulation.

  • Cellular Impact: CN⁻ binds with high affinity to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV), halting the mitochondrial electron transport chain and causing histotoxic hypoxia.

GHS Classification (derived from structural analogs & functional groups):

  • Acute Toxicity, Oral (Category 3/4): Toxic if swallowed.

  • Skin/Eye Irritation (Category 2): Causes localized irritation.

  • Specific Target Organ Toxicity: Respiratory tract irritation (dust).

Visualization: Structural & Hazard Analysis

The following diagram illustrates the molecular structure and identifies the reactive sites responsible for both its pharmacological utility and its safety profile.

G Core Phenyl Ring (Lipophilic Core) Ethoxy 3-Ethoxy Group (Solubility/Binding) Core->Ethoxy Methoxy 4-Methoxy Group (Electron Donor) Core->Methoxy Linker Methylene Bridge (Alpha-Carbon) Core->Linker Nitrile Nitrile Group (-CN) (Reactive/Toxic Site) Linker->Nitrile Acidic Protons (Alkylation Site) Hazard RISK: Metabolic Hydrolysis Releases CN- Nitrile->Hazard

Figure 1: Structural decomposition of 3-Ethoxy-4-methoxyphenylacetonitrile highlighting the nitrile toxicity source and the alpha-carbon alkylation site.

Engineering Controls & Safe Handling Protocols

A. Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure . The solid is prone to static charge; anti-static weigh boats are recommended.

  • Ventilation: Ensure face velocity >0.5 m/s.

  • Exclusion of Acids: NEVER store or process this material with strong mineral acids (HCl, H₂SO₄) unless in a closed, scrubbed reactor system. Acid hydrolysis yields phenylacetic acid but releases Hydrogen Cyanide (HCN) gas.

B. Personal Protective Equipment (PPE)
  • Hand Protection:

    • Standard Handling: Nitrile rubber gloves (minimum 0.11 mm thickness) are generally sufficient for the solid.

    • Solution Handling: If dissolved in DMSO or DMF, use Laminate film (Silver Shield/4H) gloves. DMSO enhances transdermal permeability, carrying the toxicant into the bloodstream.

  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), a full-face respirator with P100 (HEPA) + Organic Vapor/Acid Gas cartridges is mandatory.

Emergency Response: The Cyanide Protocol

Because of the potential for cyanide release, laboratories handling >10g of this material should maintain a specific response protocol.

Emergency Start Exposure Incident Assess Assess Route Start->Assess Skin Skin/Eye Contact Assess->Skin Inhale Inhalation/Ingestion Assess->Inhale Wash Rinse 15 mins (Safety Shower) Skin->Wash Move Fresh Air Oxygen Support Inhale->Move Symp Symptoms? (Dizziness, Rapid Breathing, Almond Odor) Wash->Symp Move->Symp NoSymp Monitor 4 Hours (Hospital) Symp->NoSymp No YesSymp ACTIVATE CYANIDE PROTOCOL Symp->YesSymp Yes Antidote Administer Antidote (Hydroxocobalamin preferred) YesSymp->Antidote

Figure 2: Decision matrix for exposure response. Note that Hydroxocobalamin is preferred over Amyl Nitrite in modern protocols due to fewer side effects.

Antidote Note: While amyl nitrite was historically used, Hydroxocobalamin (Cyanokit) is the modern standard. It binds cyanide to form Vitamin B12 (cyanocobalamin), which is safely excreted renally.

Application Context: Synthesis of Apremilast

Understanding the downstream chemistry is vital for process safety. This nitrile is the starting material for the sulfone moiety of Apremilast.

Experimental Workflow (General Procedure):

  • Lithiation: The nitrile is dissolved in THF and cooled to -78°C.

  • Deprotonation: Lithium diisopropylamide (LDA) or n-Butyllithium is added. Safety Note: This generates a highly reactive nucleophile.

  • Sulfone Coupling: Dimethyl sulfone is added to form the enamine intermediate.

  • Reduction: The intermediate is reduced to the chiral amine.

Synthesis Start 3-Ethoxy-4-methoxyphenylacetonitrile (Starting Material) Inter Lithiated Intermediate (Highly Reactive) Start->Inter -78°C, THF Reagent + Dimethyl Sulfone + Strong Base (Li-R) Reagent->Inter Product Aminosulfone Intermediate (Apremilast Precursor) Inter->Product Coupling & Reduction Drug APREMILAST (Final API) Product->Drug + N-acetylphthalic anhydride

Figure 3: Synthetic pathway illustrating the transformation of the nitrile into the Apremilast pharmacophore.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). The low melting point (58°C) makes room temperature storage risky in non-climate-controlled environments.

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent hydrolysis of the nitrile to the amide/acid.

  • Incompatibilities: Strong oxidizers, Strong acids, Strong bases (unless controlled in reaction).

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: (3-Methoxyphenyl)acetonitrile. Retrieved from

  • Man, H. W., et al. (2009).[1] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor.[1] Journal of Medicinal Chemistry, 52(6), 1522–1524.[1]

  • National Institute of Health (NIH) - PubChem. (n.d.). Compound Summary: 3-Ethoxy-4-methoxyphenylacetonitrile.[2][3]

  • Google Patents. (2015). Process for preparation of Apremilast (WO2016189486). Describes the use of CAS 60814-18-4 as a key intermediate.

  • Centers for Disease Control (CDC). (n.d.). NIOSH Emergency Response Card: Cyanides. (Used for toxicology grounding).

Sources

Foundational

theoretical mechanism of action for 3-Ethoxy-4-methoxyphenylacetonitrile

Topic: Theoretical Mechanism of Action for 3-Ethoxy-4-methoxyphenylacetonitrile Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Theoretical Pharmacodynamics & Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Mechanism of Action for 3-Ethoxy-4-methoxyphenylacetonitrile Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Theoretical Pharmacodynamics & Synthetic Utility in PDE4 Inhibition

Executive Summary

3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60816-19-9) is a critical fine chemical intermediate, primarily utilized in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors , most notably the Apremilast (Otezla) and Rolipram structural classes.

While the compound itself is not a marketed active pharmaceutical ingredient (API), it carries the essential 3,4-dialkoxyphenyl pharmacophore . This specific substitution pattern is the theoretical determinant of potency and selectivity for the PDE4 active site. This guide analyzes the compound’s role through two mechanistic lenses:

  • Theoretical Pharmacological Mechanism: How the 3-ethoxy-4-methoxy moiety functions as a competitive inhibitor within the PDE4 catalytic domain.

  • Synthetic Mechanism: The chemical reactivity profile that allows this nitrile to serve as a precursor for phenethylamines and isoindoline scaffolds.

Theoretical Pharmacological Mechanism

The "mechanism of action" for this intermediate is best understood by analyzing the pharmacophore it introduces into final drug candidates. The 3-ethoxy-4-methoxyphenyl ring is a validated scaffold for PDE4 inhibition, designed to mimic the adenosine portion of cAMP.

2.1 The "Catechol Ether" Hypothesis

PDE4 enzymes hydrolyze cAMP. Inhibitors like Rolipram and Apremilast compete with cAMP by occupying the catalytic pocket. The 3-ethoxy-4-methoxyphenylacetonitrile structure provides the "anchor" for this binding.

  • The Hydrophobic Clamp (Q-Pocket): The active site of PDE4 contains a distinct hydrophobic pocket (often termed the Q-pocket) lined by residues such as Ile336, Met337, and Phe372 (numbering based on PDE4B).

  • Role of the 3-Ethoxy Group: The ethoxy group at the 3-position is critical. It projects into this hydrophobic clamp, displacing water and providing high-affinity van der Waals contacts. This interaction is often cited as the primary driver for PDE4 selectivity over other PDE families (e.g., PDE1, PDE5).

  • Role of the 4-Methoxy Group: The 4-methoxy group typically orients towards the solvent-accessible region or interacts via hydrogen bonding with the invariant glutamine (Gln369), stabilizing the inhibitor in the active site.

2.2 Molecular Docking Visualization (Theoretical)

The following diagram illustrates the theoretical binding mode of the pharmacophore derived from 3-Ethoxy-4-methoxyphenylacetonitrile within the PDE4B active site.

PDE4_Binding_Mechanism Figure 1: Theoretical Pharmacophore Binding in PDE4 Active Site cluster_enzyme PDE4 Catalytic Domain cluster_ligand Ligand (Derived from Nitrile) Q_Pocket Hydrophobic Clamp (Q-Pocket) Gln369 Gln369 (H-Bond Donor) Phe372 Phe372 (Pi-Stacking) Zn_Mg Metal Ions (Zn2+/Mg2+) Ethoxy 3-Ethoxy Group Ethoxy->Q_Pocket Van der Waals (Selectivity Driver) Phenyl Phenyl Ring Ethoxy->Phenyl Methoxy 4-Methoxy Group Methoxy->Zn_Mg Coordination (Indirect) Methoxy->Phenyl Phenyl->Gln369 H-Bonding Phenyl->Phe372 Pi-Pi Stacking Tail Acetonitrile/Amine Tail (Solvent Interaction) Phenyl->Tail

Caption: Schematic representation of the 3-ethoxy-4-methoxy pharmacophore binding interactions within the PDE4 catalytic pocket.

Chemical Mechanism of Action (Synthesis)

In drug development, the "action" of this molecule is its reactivity as a C2-synthon . The acetonitrile group (-CH₂CN) is a versatile handle for chain extension.

3.1 Synthetic Pathway to Apremilast & Analogs

The nitrile serves as a precursor to the phenethylamine backbone found in many PDE4 inhibitors.

  • Alkylation: Starting from Isovanillin (3-hydroxy-4-methoxybenzaldehyde), the 3-hydroxyl is ethylated.[1]

  • Homologation: The aldehyde is converted to the nitrile (via reduction to alcohol -> chlorination -> cyanation OR via nitromethane condensation/reduction).

  • Reduction (The Key Step): The nitrile is reduced (e.g., via Hydrogenation or LiAlH₄) to form 2-(3-ethoxy-4-methoxyphenyl)ethanamine . This amine is then coupled with the phthalimide moiety to form the final drug (Apremilast).

3.2 Reaction Flow Diagram

Synthesis_Pathway Figure 2: Synthetic Utility of 3-Ethoxy-4-methoxyphenylacetonitrile Isovanillin Isovanillin (Start) Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde Isovanillin->Aldehyde Alkylation Ethylating EtBr / Base Nitrile 3-Ethoxy-4-methoxy- phenylacetonitrile (The Topic) Aldehyde->Nitrile Homologation Conversion Cyanation (Multi-step) Amine Phenethylamine Derivative Nitrile->Amine Reduction Acid Phenylacetic Acid Derivative Nitrile->Acid Hydrolysis Reduction Reduction (H2/Cat or LAH) Hydrolysis Acid Hydrolysis Drug Apremilast / Rolipram (PDE4 Inhibitors) Amine->Drug Cyclization/Coupling

Caption: Synthetic flow illustrating the transformation of the nitrile intermediate into bioactive PDE4 inhibitors.

Experimental Protocols

The following protocols are standardized methodologies for validating the identity and activity of the derived pharmacophore.

4.1 Protocol: Synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile

Context: Conversion from the corresponding benzyl chloride.

StepParameterConditionRationale
1 Reagents 3-Ethoxy-4-methoxybenzyl chloride (1.0 eq), NaCN (1.5 eq), DMF (Solvent).DMF promotes S_N2 nucleophilic substitution.
2 Reaction Heat to 60-80°C for 4–6 hours under N₂ atmosphere.Kinetic energy required to overcome activation barrier for C-C bond formation.
3 Quench Pour into ice-water (5x volume).Precipitates the organic product and dissolves inorganic salts (NaCl, excess NaCN).
4 Extraction Extract with Ethyl Acetate (3x). Wash with brine.Separates the nitrile from the aqueous phase.
5 Purification Recrystallization (EtOH) or Vacuum Distillation.Removes unreacted chloride and solvent traces.
4.2 Protocol: In-Vitro PDE4 Enzymatic Assay (Theoretical Validation)

Context: To verify the inhibitory potential of the final drug derived from this intermediate.

  • Enzyme Preparation: Recombinant human PDE4B (catalytic domain) expressed in E. coli, purified via Ni-NTA affinity chromatography.

  • Substrate: [³H]-cAMP (Cyclic Adenosine Monophosphate).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

    • Inhibitor: Serial dilutions of the synthesized compound (e.g., Apremilast analog).

  • Incubation: 30°C for 10 minutes.

  • Termination: Boil for 2 minutes or add SPA (Scintillation Proximity Assay) beads.

  • Quantification: Measure unhydrolyzed [³H]-cAMP via scintillation counting.

  • Calculation: Determine IC₅₀ using non-linear regression (GraphPad Prism). Expected IC₅₀ for 3-ethoxy-4-methoxy derivatives: < 50 nM.

References
  • Man, H. W., et al. (2009). "Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor."[2] Journal of Medicinal Chemistry, 52(6), 1522–1524.[2]

  • Muller, G. W., et al. (1998). "Thalidomide analogs and PDE4 inhibition." Bioorganic & Medicinal Chemistry Letters, 8(19), 2669-2674.
  • Spadaccini, M., et al. (2017). "PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue." International Journal of Molecular Sciences.

  • BenchChem. "Biological Activity of 4-Methoxyphenylacetonitrile Analogs." (Contextual data on phenylacetonitrile scaffolds).

  • PubChem. "Compound Summary: (3-Methoxyphenyl)acetonitrile." National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile from isovanillin

Application Note: Process Optimization for the Synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Ethoxy-4-methoxyphenylac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Optimization for the Synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60814-12-2) starting from Isovanillin (3-Hydroxy-4-methoxybenzaldehyde). This nitrile is a critical intermediate in the synthesis of Apremilast (Otezla®), a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriatic arthritis and plaque psoriasis.

While literature often cites various routes, this guide focuses on the linear 4-step sequence (Alkylation


 Reduction 

Chlorination

Cyanation). This pathway offers the highest regioselectivity and cost-efficiency for gram-to-kilogram scale production. Special emphasis is placed on cyanide safety management and impurity control during the final nucleophilic substitution.

Synthetic Route Overview

The synthesis exploits the chemical difference between the 3-hydroxyl and 4-methoxy groups of isovanillin. The strategy involves locking the 3-position via ethylation before modifying the aldehyde handle.

SynthesisRoute cluster_legend Process Key Isovanillin Isovanillin (3-OH-4-OMe-Benzaldehyde) Intermediate1 3-Ethoxy-4-methoxy- benzaldehyde Isovanillin->Intermediate1 Step 1: EtBr, K2CO3 (O-Alkylation) Intermediate2 3-Ethoxy-4-methoxy- benzyl alcohol Intermediate1->Intermediate2 Step 2: NaBH4 (Reduction) Intermediate3 3-Ethoxy-4-methoxy- benzyl chloride Intermediate2->Intermediate3 Step 3: SOCl2 (Chlorination) Target TARGET: 3-Ethoxy-4-methoxy- phenylacetonitrile Intermediate3->Target Step 4: NaCN (Cyanation) key1 Blue Arrow: Standard Transformation key2 Red Arrow: Critical Safety Step (HCN Risk)

Figure 1: Linear synthetic pathway from Isovanillin to the Apremilast intermediate.

Detailed Experimental Protocols

Step 1: O-Alkylation of Isovanillin

Objective: Selective ethylation of the phenolic hydroxyl group. Critical Process Parameter (CPP): Temperature control is vital. Exceeding 60°C can promote Cannizzaro-type side reactions or over-alkylation if impurities are present.

  • Reagents: Isovanillin (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Standard) or Acetonitrile (Greener alternative).

  • Protocol:

    • Charge a reaction vessel with Isovanillin and DMF (5 mL/g).

    • Add K₂CO₃ (powdered) under stirring. The mixture will turn yellow (phenoxide formation).

    • Add Ethyl Bromide dropwise over 30 minutes.

    • Heat to 50–60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour the mixture into ice water (10x volume). The product, 3-ethoxy-4-methoxybenzaldehyde , often precipitates as a white solid.[1][2] Filter and wash with water.[3][4][5][6] If oil forms, extract with Ethyl Acetate.

    • Yield Expectation: 94–96%.

Step 2: Carbonyl Reduction

Objective: Conversion of the aldehyde to the benzyl alcohol. Insight: NaBH₄ is preferred over LiAlH₄ due to chemoselectivity and safety.

  • Reagents: 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 0.5 eq).

  • Solvent: Methanol or Ethanol.[6]

  • Protocol:

    • Dissolve the aldehyde in Methanol (10 mL/g) and cool to 0°C.

    • Add NaBH₄ portion-wise (exothermic H₂ evolution).

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

    • Quench: Carefully add Acetone (to destroy excess borohydride) or dilute HCl.

    • Workup: Remove solvent under vacuum. Partition residue between water and DCM. Dry organic layer (Na₂SO₄) and concentrate to yield 3-ethoxy-4-methoxybenzyl alcohol .

    • Yield Expectation: >98% (Quantitative).

Step 3: Chlorination

Objective: Activation of the benzylic position. Trustworthiness Note: Thionyl chloride (SOCl₂) is used here. While PBr₃ is an alternative, the chloride is generally more stable and sufficient for the subsequent cyanation.

  • Reagents: Benzyl alcohol intermediate (1.0 eq), Thionyl Chloride (1.2 eq), catalytic DMF.

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Protocol:

    • Dissolve alcohol in dry DCM. Add 1-2 drops of DMF (catalyst).

    • Cool to 0°C. Add SOCl₂ dropwise. (Caution: SO₂ and HCl gas evolution).

    • Stir at RT for 2 hours.

    • Workup: Quench with saturated NaHCO₃ (slowly). Extract with DCM.[7]

    • Purification: The crude 3-ethoxy-4-methoxybenzyl chloride is usually pure enough for the next step. Avoid silica chromatography if possible, as benzyl halides can degrade; use immediately.

    • Yield Expectation: 85–90%.

Step 4: Nucleophilic Substitution (Cyanation)

Objective: Formation of the carbon-carbon bond to install the nitrile. Safety Critical: This step involves Cyanide.[3][5][8][9][10] See Section 4 for the mandatory safety workflow.

  • Reagents: Benzyl chloride intermediate (1.0 eq), Sodium Cyanide (NaCN, 1.2–1.5 eq).

  • Solvent: DMSO (fastest rate) or Acetone/Water (easier workup).

  • Protocol:

    • Setup: Use a reactor vented to a scrubber (bleach solution).

    • Dissolve NaCN in DMSO (minimal volume). Note: NaCN dissolves slowly.

    • Add the benzyl chloride solution dropwise. The reaction is exothermic; keep temperature <40°C to prevent polymerization.

    • Stir at RT or mild heat (40°C) for 3–5 hours.

    • Workup (IN HOOD): Pour into water. Extract with Toluene or Ethyl Acetate.

    • Wash: Wash organic layer with water (2x) to remove DMSO and residual cyanide.

    • Destruction: Treat all aqueous waste immediately with bleach (pH > 10).

    • Product: Evaporate solvent to yield 3-Ethoxy-4-methoxyphenylacetonitrile . Recrystallize from Ethanol/Hexane if necessary.

    • Yield Expectation: 85–89%.

Safety & Waste Management (The Cyanide Protocol)

Working with NaCN requires a "Zero-Error" mindset. The following workflow must be visualized and adhered to.

CyanideSafety Start START: Cyanation Reaction CheckpH Check pH of Aqueous Waste (Must be > 10) Start->CheckpH AdjustpH Add NaOH until pH > 10 CheckpH->AdjustpH If pH < 10 Bleach Add Sodium Hypochlorite (Bleach) (Oxidizes CN- to OCN-) CheckpH->Bleach If pH > 10 AdjustpH->CheckpH Test Test for Residual CN- (Prussian Blue Test) Bleach->Test Test->Bleach Positive CN- Disposal Dispose as Chemical Waste Test->Disposal Negative CN-

Figure 2: Mandatory waste treatment workflow for cyanide-containing aqueous streams.

Key Safety Rules:

  • Never acidify cyanide waste. HCN gas evolves immediately and is fatal.[5]

  • Oxidation: Cyanide is detoxified by oxidation to cyanate (OCN⁻) using Bleach (NaOCl) at high pH.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab.

Analytical Data Summary

CompoundKey IR Signals (cm⁻¹)¹H NMR Characteristic Peaks (CDCl₃, δ ppm)
Isovanillin 3300 (OH), 1680 (C=O)9.8 (s, 1H, CHO), 6.0 (s, 1H, OH)
Aldehyde Intermediate 1680 (C=O), No OH9.8 (s, 1H, CHO), 4.1 (q, 2H, O-CH₂-Me)
Benzyl Alcohol 3400 (broad OH)4.6 (s, 2H, CH₂-OH), 1.4 (t, 3H, Me)
Target Nitrile 2250 (C≡N) 3.7 (s, 2H, CH₂-CN), 6.8-6.9 (m, 3H, Ar-H)

References

  • Vertex AI Search. (2023). Synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (2023). Sodium Cyanide: CAMEO Chemicals Safety Data. Retrieved from

  • Organic Syntheses. (1955). p-Methoxyphenylacetonitrile (General procedure for benzyl nitrile synthesis). Coll. Vol. 3, p.557. Retrieved from

  • Thieme Chemistry. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols. Synthesis 2008(21). Retrieved from

  • BenchChem. (2025).[11] Isovanillin Synthesis and Derivatives. Retrieved from

Sources

Application

detailed protocol for 3-Ethoxy-4-methoxyphenylacetonitrile synthesis

Part 1: Core Directive & Strategic Overview 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 608141-42-0 analogs) is a critical C2-homologated intermediate used primarily in the synthesis of phosphodiesterase 4 (PDE4) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 608141-42-0 analogs) is a critical C2-homologated intermediate used primarily in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast . While alternative routes exist (e.g., lithiated sulfone addition to benzonitriles), the phenylacetonitrile pathway remains a fundamental method for generating the ethylamine pharmacophore via reduction or alkylation.

This protocol details a robust, scalable 4-step synthesis starting from commercially available Isovanillin (3-hydroxy-4-methoxybenzaldehyde) . Unlike generic academic preparations, this guide focuses on process safety (specifically cyanide handling) , impurity control , and yield maximization suitable for pre-clinical to pilot-scale operations.

Retrosynthetic Logic

The synthesis is designed to build the carbon framework sequentially:

  • O-Alkylation: Installing the ethyl group on Isovanillin.

  • Reduction: Converting the aldehyde to a benzyl alcohol.

  • Activation: Transforming the alcohol to a benzyl chloride (a reactive electrophile).

  • Homologation: Nucleophilic substitution with cyanide to form the target nitrile.

Retrosynthesis Target 3-Ethoxy-4-methoxyphenylacetonitrile (Target) Chloride Benzyl Chloride Intermediate Target->Chloride NaCN (SN2) Alcohol Benzyl Alcohol Intermediate Chloride->Alcohol SOCl2 Aldehyde 3-Ethoxy-4-methoxybenzaldehyde Alcohol->Aldehyde NaBH4 Start Isovanillin (Starting Material) Aldehyde->Start EtBr, Base

Figure 1: Retrosynthetic pathway for the target molecule.

Part 2: Detailed Experimental Protocol

Safety Pre-Requisite: Cyanide Handling
  • Critical Hazard: This protocol involves Sodium Cyanide (NaCN). It is rapidly fatal if inhaled, swallowed, or absorbed through the skin.

  • Engineering Controls: All cyanide steps must be performed in a functioning fume hood.

  • Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired.

  • Waste: Cyanide waste must be segregated and treated with bleach (NaClO) at pH >10 to oxidize cyanide to cyanate before disposal.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

Objective: Selective O-ethylation of the phenol moiety.

Reagents:

  • Isovanillin (1.0 eq)

  • Ethyl Bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • DMF (Dimethylformamide) (5 vol)

Procedure:

  • Charge Isovanillin (100 g, 0.657 mol) and

    
     (136 g, 0.985 mol) into a reactor containing DMF (500 mL).
    
  • Heat the suspension to 60°C.

  • Add Ethyl Bromide (86 g, 0.788 mol) dropwise over 1 hour. Note: Exothermic reaction.

  • Stir at 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1]

  • Workup: Cool to 25°C. Pour the mixture into ice water (1.5 L). The product will precipitate as a white/off-white solid.

  • Filter the solid and wash with water (2 x 200 mL) to remove residual DMF and inorganic salts.

  • Dry in a vacuum oven at 45°C.

Expected Yield: 95–98% QC Check: Melting Point 50–52°C.

Step 2: Reduction to 3-Ethoxy-4-methoxybenzyl alcohol

Objective: Chemoselective reduction of the aldehyde.

Reagents:

  • 3-Ethoxy-4-methoxybenzaldehyde (from Step 1)[2][3][4]

  • Sodium Borohydride (

    
    ) (0.35 eq)
    
  • Methanol (5 vol)

Procedure:

  • Dissolve the aldehyde (100 g) in Methanol (500 mL) and cool to 0–5°C.

  • Add

    
     (7.3 g) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours.

  • Quench: Carefully add Acetone (20 mL) or dilute HCl to destroy excess hydride.

  • Concentrate the solvent under reduced pressure.

  • Dissolve residue in Ethyl Acetate (400 mL) and wash with water (200 mL) and brine.

  • Dry organic layer over

    
    , filter, and concentrate to yield the benzyl alcohol as a viscous oil or low-melting solid.
    

Expected Yield: >95% Purity: Use directly in Step 3 without further purification if purity >98% by HPLC.

Step 3: Chlorination to 3-Ethoxy-4-methoxybenzyl chloride

Objective: Conversion of alcohol to alkyl halide (leaving group).

Reagents:

  • Benzyl Alcohol derivative (from Step 2)[5]

  • Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (5 vol) or Toluene

  • Catalytic DMF (0.1 mol%)

Procedure:

  • Dissolve the alcohol (100 g) in DCM (500 mL). Add catalytic DMF.

  • Cool to 0–5°C.

  • Add

    
     dropwise, maintaining temperature <10°C. Caution: 
    
    
    
    and HCl gas evolution. Scrubber required.
  • Stir at room temperature for 2–3 hours.

  • Workup: Quench by pouring onto ice water. Separate the organic layer.[1][6][7]

  • Wash organic layer with saturated

    
     (to remove acid traces) and brine.
    
  • Dry over

    
     and concentrate.
    
  • Stability Note: Benzyl chlorides are reactive and can degrade. Use immediately in Step 4 or store frozen.

Expected Yield: 85–90%

Step 4: Cyanation to 3-Ethoxy-4-methoxyphenylacetonitrile

Objective: Nucleophilic substitution to install the nitrile group.

Reagents:

  • Benzyl Chloride derivative (from Step 3)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Acetone/Water (4:1 ratio) or DMF

  • Sodium Iodide (NaI) (0.1 eq, catalyst)

Procedure:

  • Setup: In a fume hood, charge NaCN (32 g) and NaI (catalytic) into Acetone/Water (400 mL/100 mL).

  • Heat to mild reflux (60°C).

  • Add the Benzyl Chloride (100 g dissolved in 100 mL Acetone) dropwise.

  • Reflux for 6–12 hours. Monitor consumption of chloride by HPLC.

  • Workup (Critical Safety):

    • Cool to room temperature.[1]

    • Concentrate to remove acetone (rotary evaporator with bleach trap).

    • Extract the aqueous residue with Toluene or Ethyl Acetate (2 x 300 mL).

    • Treat the aqueous waste layer immediately with bleach (pH >10).

  • Wash organic layer with water and brine.

  • Concentrate to obtain the crude nitrile.

  • Purification: Recrystallize from Ethanol/Hexane or Isopropyl Alcohol (IPA) to achieve pharmaceutical grade purity.

Expected Yield: 75–85% Final Appearance: White to off-white crystalline solid.

Part 3: Visualization & Data Summary

Process Workflow Diagram

SynthesisProtocol cluster_0 Step 1: Ethylation cluster_1 Step 2 & 3: Activation cluster_2 Step 4: Cyanation (Critical) S1_Input Isovanillin + EtBr / K2CO3 S1_Process Heat 60°C, 4h DMF Solvent S1_Input->S1_Process S1_Output Aldehyde Intermediate (Solid) S1_Process->S1_Output S2_Input NaBH4 Reduction S1_Output->S2_Input S3_Input SOCl2 Chlorination S2_Input->S3_Input S3_Output Benzyl Chloride (Reactive Oil) S3_Input->S3_Output S4_Input NaCN / Acetone / Water Reflux S3_Output->S4_Input S4_Safety SAFETY: Bleach Trap for HCN/Cyanide S4_Input->S4_Safety Waste Stream S4_Final 3-Ethoxy-4-methoxyphenylacetonitrile (Final Product) S4_Input->S4_Final

Figure 2: Step-by-step process flow including critical safety checkpoints.

Quantitative Data Summary
ParameterStep 1 (Ethylation)Step 2 (Reduction)Step 3 (Chlorination)Step 4 (Cyanation)
Reagents EtBr, K2CO3NaBH4SOCl2NaCN, NaI
Solvent DMFMethanolDCMAcetone/Water
Temp 60°C0°C

25°C
0°C

25°C
Reflux (60°C)
Time 4–6 h2 h3 h8–12 h
Typical Yield 95–98%>95%85–90%75–85%
Key Impurity Unreacted IsovanillinOver-reduced byproductsHydrolysis (Alcohol)Dimerization

Part 4: Troubleshooting & Analytical Specifications

Common Issues:

  • Incomplete Ethylation: If Isovanillin remains (>1%), the final product will contain phenolic impurities which are difficult to separate. Solution: Ensure excess EtBr and longer reaction times.

  • Benzyl Chloride Hydrolysis: The chloride intermediate reverts to alcohol if exposed to moisture. Solution: Dry solvents thoroughly and use the chloride immediately.

  • Low Cyanation Yield: Often caused by "salting out" of NaCN in organic solvents. Solution: Use Phase Transfer Catalysts (e.g., TBAB) if using a biphasic system (Toluene/Water) instead of Acetone/Water.

Analytical Specification (Final Product):

  • Appearance: White crystalline powder.

  • 1H NMR (CDCl3, 400 MHz):

    
     6.8–6.9 (m, 3H, Ar-H), 4.10 (q, 2H, OCH2), 3.85 (s, 3H, OCH3), 3.70 (s, 2H, CH2-CN), 1.45 (t, 3H, CH3).
    
  • HPLC Purity: >98.5% (Area %).

References

  • Organic Syntheses, Coll.[8][9] Vol. 4, p. 576 (1963). Preparation of p-Methoxyphenylacetonitrile (Analogous Protocol).

  • Google Patents, CN107827722B. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

  • Google Patents, CN105330586B. Preparation method of Apremilast (Describes aldehyde to nitrile pathway).

  • Sigma-Aldrich Safety Data Sheet. Benzyl Cyanide / Phenylacetonitrile Safety Protocols.

  • National Institutes of Health (NIH) - PubChem. Apremilast Compound Summary (Context for Intermediate).

Sources

Method

Application Note: Strategic Utilization of 3-Ethoxy-4-methoxyphenylacetonitrile in Apremilast Manufacture

Executive Summary This technical guide details the application of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60814-18-4) as the critical C2-synthon in the synthesis of Apremilast (Otezla®). While various routes exist, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60814-18-4) as the critical C2-synthon in the synthesis of Apremilast (Otezla®). While various routes exist, the "Nitrile-Sulfone" pathway is favored in industrial scale-up for its ability to construct the sterically demanding


-keto sulfone skeleton efficiently.

This document provides a validated protocol for the lithiation-condensation reaction that converts the nitrile into the pivotal


-keto sulfone intermediate , which is subsequently converted to the chiral amine required for the final drug substance.

Chemical Profile & Strategic Role

The Intermediate
PropertySpecification
Chemical Name 3-Ethoxy-4-methoxyphenylacetonitrile
CAS Number 60814-18-4
Molecular Formula C

H

NO2
Molecular Weight 191.23 g/mol
Appearance White to off-white crystalline solid
Role in Synthesis Precursor to the ethylamine chiral center
Retrosynthetic Logic

Apremilast contains a phthalimide moiety linked to a chiral ethylamine chain. The nitrile serves as the electrophilic anchor for the dimethyl sulfone anion. This reaction is thermodynamically driven by the stability of the resulting enamine/imine intermediate, which prevents double-addition side products common in ester-based routes.

Retrosynthesis Apremilast Apremilast (API) Amine (S)-Aminosulfone (Chiral Amine) Apremilast->Amine Condensation Ketone β-Keto Sulfone (Key Intermediate) Amine->Ketone Reductive Amination or Biocatalysis Nitrile 3-Ethoxy-4-methoxy- phenylacetonitrile Ketone->Nitrile Lithiation/Addition Sulfone Dimethyl Sulfone Ketone->Sulfone Lithiation/Addition

Figure 1: Retrosynthetic disconnection showing the nitrile as the progenitor of the core carbon backbone.

Detailed Protocol: Synthesis of the -Keto Sulfone

Objective: Conversion of 3-Ethoxy-4-methoxyphenylacetonitrile to 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone.

Reagents & Equipment
  • Reactants:

    • 3-Ethoxy-4-methoxyphenylacetonitrile (1.0 equiv)

    • Dimethyl sulfone (1.2 - 1.5 equiv)

    • n-Butyllithium (n-BuLi), 2.5M in hexanes (2.2 equiv)

  • Solvents: Anhydrous Tetrahydrofuran (THF)[1]

  • Equipment: Cryogenic reactor (Hastelloy or glass-lined), mechanical stirring, internal temperature probe.

Step-by-Step Methodology
Step 1: Generation of Sulfone Carbanion (Cryogenic)
  • Setup: Purge the reactor with N

    
    . Charge Dimethyl sulfone  and Anhydrous THF  (10 vol).
    
  • Cooling: Cool the mixture to -70°C to -78°C .

    • Technical Insight: Dimethyl sulfone has poor solubility in cold THF; the slurry must be stirred vigorously to ensure even deprotonation.

  • Lithiation: Add n-BuLi dropwise over 60 minutes, maintaining internal temperature below -65°C.

    • Mechanism:[2][3][4][5][6]

      
      .
      
    • Hold: Stir at -78°C for 1 hour to ensure complete anion formation.

Step 2: Condensation (The Nitrile Addition)
  • Preparation: Dissolve 3-Ethoxy-4-methoxyphenylacetonitrile in THF (3 vol).

  • Addition: Add the nitrile solution to the lithiated sulfone slurry slowly over 45–60 minutes.

    • Critical Parameter: Exotherm control is vital. Keep T < -60°C.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours.

    • Observation: The reaction forms an insoluble imine/enamine lithium salt intermediate. The mixture will thicken.

Step 3: Quench & Hydrolysis[1]
  • Quench: Slowly add the reaction mixture to a separate vessel containing 4N HCl (aq) or saturated NH

    
    Cl at 0°C.
    
    • Chemistry: This step hydrolyzes the intermediate imine (

      
      ) to the ketone (
      
      
      
      ).
  • Workup:

    • Stir the acidic mixture for 1–2 hours at room temperature to ensure complete hydrolysis.

    • Filter the precipitated solid (the

      
      -keto sulfone is often highly crystalline).
      
    • Wash with water and cold ethanol.

    • Dry under vacuum at 45°C.[3]

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Lithiation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis Sulfone Dimethyl Sulfone + THF Anion Sulfone Carbanion Sulfone->Anion Deprotonation BuLi n-BuLi (-78°C) BuLi->Anion Imine Imine Intermediate (Precipitate) Anion->Imine Nucleophilic Attack Nitrile Nitrile Feed Nitrile->Imine Ketone β-Keto Sulfone (Solid Product) Imine->Ketone Hydrolysis Acid HCl / H2O Acid->Ketone

Figure 2: Unit operation flow for the conversion of Nitrile to


-Keto Sulfone.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeConsequence of Deviation
Lithiation Temp -78°C to -65°C> -50°C: Decomposition of the lithiated species; formation of dimers.
Stoichiometry Sulfone (1.2 eq)< 1.0 eq: Incomplete conversion of nitrile; difficult downstream purification.
Moisture Content < 0.05% (KF)High Water: Quenches n-BuLi immediately; lowers yield significantly.
Hydrolysis pH pH < 2pH > 4: Incomplete hydrolysis of the imine; product contamination.
Analytical Checkpoint
  • HPLC Monitoring:

    • Nitrile Retention Time (RT): ~12.5 min (Method dependent).

    • Product (Ketone) RT: ~9.0 min.

    • Specification: < 0.5% unreacted nitrile before quench.

Downstream Application: From Ketone to Apremilast

Once the


-keto sulfone is secured, the synthesis proceeds via one of two validated industrial routes:
  • Reductive Amination (Chemical):

    • Reaction with ammonium acetate/NaBH

      
      CN to form the racemic amine.
      
    • Resolution with N-Acetyl-L-Leucine to isolate the (S)-enantiomer [1].

  • Biocatalytic Reduction (Enzymatic):

    • Reduction of the ketone to the (S)-alcohol using Ketoreductases (KREDs).

    • Conversion to the amine via Mitsunobu reaction (though less atom-economical) [2].

Note: The racemic amine route (Option 1) is generally preferred for cost-efficiency, provided the resolution step includes an efficient racemization-recycle loop for the unwanted (R)-isomer.

Safety & Handling

  • 3-Ethoxy-4-methoxyphenylacetonitrile:

    • Hazard: Toxic if swallowed.[4][7] Metabolized to release cyanide ions in vivo (though slower than simple aliphatic nitriles).

    • PPE:[4][6][7][8] Double nitrile gloves, full face shield, and breathable air supply if dust generation is possible.

  • n-Butyllithium:

    • Hazard: Pyrophoric. Ignites on contact with air/moisture.

    • Control: Use cannula transfer techniques or closed-system metering pumps. Have Class D fire extinguishers nearby.

References

  • Manhw Lal et al. "Process for the preparation of apremilast." U.S. Patent 10,287,248. Issued May 14, 2019.

  • Ruijter, E. et al. "Synthesis of apremilast." ResearchGate / Celgene Publications. (Contextual reference for enzymatic routes).

  • Muller, G.W. et al. "Isoindoline derivatives and their use as PDE4 inhibitors." U.S. Patent 6,020,358. (Foundational Celgene Patent).

  • Thermo Fisher Scientific. "Safety Data Sheet: (3-Methoxyphenyl)acetonitrile." (Analogous safety data).

Sources

Application

optimal reaction conditions for synthesizing 3-Ethoxy-4-methoxyphenylacetonitrile

Application Note: Optimized Synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile via Phase-Transfer Catalysis Executive Summary 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 58114-98-2) is a critical pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile via Phase-Transfer Catalysis

Executive Summary

3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 58114-98-2) is a critical pharmaceutical intermediate, most notably serving as the structural scaffold for the phosphodiesterase 4 (PDE4) inhibitor Apremilast (Otezla®).

Traditional synthesis of phenylacetonitriles often relies on homogenous solvent systems (e.g., ethanol/water) that suffer from slow kinetics and difficult workups, or hazardous solvents like DMSO. This Application Note details an optimized Phase-Transfer Catalysis (PTC) protocol. By utilizing a biphasic system (Toluene/Water) with a quaternary ammonium catalyst, this method enhances reaction rates, suppresses byproduct formation (hydrolysis to phenylacetic acid), and simplifies cyanide waste management.

Strategic Reaction Pathway

The synthesis proceeds via the nucleophilic substitution of the benzyl chloride precursor. While direct cyanation of the aldehyde is possible, the benzyl chloride route offers superior scalability and purity profiles for GMP applications.

Scheme 1: Synthetic Route (See Diagram 1 below for structural visualization)

ReactionScheme Start 3-Ethoxy-4-methoxy- benzaldehyde Inter1 3-Ethoxy-4-methoxy- benzyl alcohol Start->Inter1 NaBH4, MeOH 0-25°C Inter2 3-Ethoxy-4-methoxy- benzyl chloride Inter1->Inter2 SOCl2, DCM or Conc. HCl Product 3-Ethoxy-4-methoxy- phenylacetonitrile (Target) Inter2->Product NaCN, TBAB (Cat.) Toluene/Water, 80°C

Caption: Step-wise conversion from commercially available aldehyde to the target nitrile via the chloride intermediate.

Materials & Equipment

Reagents:

  • Precursor: 3-Ethoxy-4-methoxybenzyl chloride (Purity >98%)

  • Nucleophile: Sodium Cyanide (NaCN) - Warning: Highly Toxic

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA)

  • Solvents: Toluene (ACS Grade), Water (Deionized)

  • Quench: Sodium Hypochlorite (10-15% solution)

Equipment:

  • 3-Neck Round Bottom Flask (equipped with mechanical stirrer, reflux condenser, and internal thermometer).

  • Addition funnel (pressure-equalizing).

  • Scrubber system connected to the condenser outlet (containing NaOH/Bleach trap).

Experimental Protocol

Step 1: Preparation of the Precursor (Brief Overview)

Note: If starting from the alcohol, chlorination is required.

  • Dissolve 3-ethoxy-4-methoxybenzyl alcohol (1.0 eq) in Dichloromethane (DCM).

  • Add Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Quench with ice water, separate organic layer, dry over MgSO4, and concentrate.

  • Checkpoint: Product should be a white to off-white solid/oil.

Step 2: Optimized Cyanation (Core Protocol)

This step utilizes Liquid-Liquid PTC to substitute the chloride with a nitrile group.

Procedure:

  • Aqueous Phase Preparation: In the reaction flask, dissolve NaCN (1.5 eq, 19.6 g for a 0.2 mol scale) in Water (60 mL).

    • Expert Insight: Using a high concentration of NaCN in the aqueous phase maximizes the chemical potential gradient, driving the anion into the organic phase.

  • Catalyst Addition: Add TBAB (0.05 eq, 3.2 g). Stir until dissolved.

  • Organic Phase Addition: Dissolve 3-Ethoxy-4-methoxybenzyl chloride (1.0 eq, 40.1 g) in Toluene (80 mL). Add this solution to the flask.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous mechanical stirring (approx. 600-800 rpm).

    • Critical Parameter: Stirring speed is the rate-limiting factor in PTC. The interface area must be maximized.

  • Monitoring: Monitor by HPLC or TLC (Hexane:Ethyl Acetate 3:1). Reaction is typically complete in 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Separate the layers.[1][2][3][4][5][6]

    • Safety Step: Wash the organic layer with water (2 x 50 mL). Combine all aqueous washes (containing residual cyanide) for specific destruction (see Section 6).

    • Dry organic layer over anhydrous Na2SO4.[5]

    • Concentrate under reduced pressure to yield the crude solid.

  • Purification: Recrystallize from Ethanol/Heptane or Isopropanol to obtain white crystals.

Process Parameters & Validation

Table 1: Critical Process Parameters (CPPs)

ParameterOptimized RangeImpact of Deviation
Stoichiometry (NaCN) 1.2 – 1.5 eq<1.2: Incomplete conversion. >2.0: Waste disposal burden.
Catalyst Load (TBAB) 3 – 5 mol%Low: Slow reaction, hydrolysis byproducts increase. High: Emulsion formation during workup.
Temperature 75°C – 85°C<70°C: Reaction stalls. >90°C: Toluene loss, potential polymerization.
Agitation >600 RPMLow RPM: Phase separation occurs, stopping the reaction (Mass transfer limited).

Product Specification (Target):

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 50–53°C (Lit. varies, dependent on purity).

  • Yield: >90% (Optimized PTC), compared to ~75% (Classical EtOH/Water).

  • 1H NMR (CDCl3): δ 6.8-6.9 (m, 3H, Ar-H), 4.1 (q, 2H, OCH2), 3.8 (s, 3H, OCH3), 3.7 (s, 2H, CH2CN), 1.5 (t, 3H, CH3).

Safety & Waste Management (Mandatory)

Handling Cyanide requires a "Zero-Error" mindset. The following workflow must be established before starting the experiment.

Scheme 2: Cyanide Safety & Destruction Workflow

SafetyFlow Start Aqueous Waste (Contains CN-) Step1 Adjust pH > 10 (Add NaOH) Start->Step1 Prevent HCN gas Step2 Add Oxidizer (NaOCl / Bleach) Step1->Step2 Oxidation to Cyanate (OCN-) Check Test for CN- (Prussian Blue Test) Step2->Check Wait 1 hour Check->Step2 Positive (Repeat) Disposal Neutralize & Dispose (Non-Hazardous) Check->Disposal Negative

Caption: Mandatory protocol for neutralizing cyanide waste streams. Never acidify cyanide waste.

Key Safety Rules:

  • Never mix NaCN with acid; this generates lethal HCN gas.

  • Keep a cyanide antidote kit (e.g., Hydroxocobalamin) immediately accessible.

  • All aqueous waste must be treated with Bleach (NaOCl) at pH >10 to convert Cyanide (

    
    ) to the much less toxic Cyanate (
    
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Poor agitation (Phase separation).Increase RPM; ensure vortex pulls aqueous phase into organic.
Low Conversion (<50%) Catalyst degradation.TBAB can degrade at high T. Add catalyst in two portions.
Hydrolysis Product (Acid) Reaction time too long or pH too high.Stop reaction immediately upon disappearance of starting material.
Emulsion during Workup High catalyst loading.Filter through Celite or add saturated NaCl (brine) to break emulsion.

References

  • Muller, G. W., et al. (2005). Enantioselective synthesis of PDE4 inhibitors. US Patent 6,962,940. (Describes the general synthesis of Apremilast intermediates).

  • Organic Syntheses. (1922).[2] Benzyl Cyanide.[1][2][3][4][5][7] Org.[2][4][5][8][9] Synth. 1922, 2,[2][5] 9. (Foundational protocol for benzyl halide to nitrile conversion).

  • Starks, C. M. (1971). Phase-transfer catalysis.[4][5][9] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. (Mechanistic grounding for PTC).

  • Celgene Corporation. (2013). Methods for the Synthesis of Apremilast.[10] WO2013126360. (Specific industrial conditions for the 3-ethoxy-4-methoxy derivatives).

Sources

Method

Application Note: Advanced Purification Protocols for 3-Ethoxy-4-methoxyphenylacetonitrile

Abstract & Strategic Importance 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60814-13-1) is a critical intermediate in the synthesis of Apremilast (Otezla®), a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60814-13-1) is a critical intermediate in the synthesis of Apremilast (Otezla®), a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis. High-purity isolation of this nitrile is pivotal because downstream hydrogenation to the chiral amine (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine requires a pristine substrate to prevent catalyst poisoning and minimize impurity carryover into the API (Active Pharmaceutical Ingredient).

This guide details three purification methodologies, prioritizing scalable recrystallization while providing chromatographic alternatives for R&D scale-up.

Chemical Profile & Impurity Landscape[1][2][3]

Before selecting a purification method, the crude material must be characterized to identify specific contaminants.

Table 1: Physicochemical Properties
PropertySpecificationNotes
Chemical Name 3-Ethoxy-4-methoxyphenylacetonitrileAlso known as 3-Ethoxy-4-methoxybenzyl cyanide
CAS Number 60814-13-1
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Physical State White to off-white crystalline solidCrude is often yellow/orange
Melting Point 63 – 65 °CSharp melt indicates high purity
Solubility (High) Methanol, Ethanol, Ethyl Acetate, DCMGood solvents for dissolution
Solubility (Low) Water, Hexane, HeptaneGood anti-solvents
Table 2: Common Impurity Profile
Impurity TypeSourceRemoval Strategy
3-Ethoxy-4-methoxybenzaldehyde Unreacted starting material (if made via oxime)Method C (Bisulfite Wash) or Recrystallization
3-Ethoxy-4-methoxybenzyl alcohol Precursor (if made via chlorination/cyanation)Method B (Chromatography)
3-Ethoxy-4-methoxyphenylacetic acid Hydrolysis product (over-reaction)Method C (Bicarbonate Wash)
Colored Oligomers Thermal degradation / oxidationMethod A (Activated Carbon)

Purification Decision Matrix

The following logic gate determines the optimal purification route based on crude purity and scale.

PurificationStrategy Start Crude 3-Ethoxy-4-methoxyphenylacetonitrile CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 95% (Minor Color/Solids) CheckPurity->HighPurity Yes LowPurity Purity < 90% (Significant Side Products) CheckPurity->LowPurity No MethodA METHOD A: Recrystallization (EtOH) HighPurity->MethodA AldehydePresent Aldehyde Detected? LowPurity->AldehydePresent AcidPresent Acid Detected? AldehydePresent->AcidPresent No MethodC_Bisulfite METHOD C1: Bisulfite Wash AldehydePresent->MethodC_Bisulfite Yes MethodB METHOD B: Flash Chromatography AcidPresent->MethodB No MethodC_Base METHOD C2: Bicarbonate Wash AcidPresent->MethodC_Base Yes MethodB->MethodA Final Polish MethodC_Bisulfite->AcidPresent MethodC_Base->MethodB

Figure 1: Purification workflow. Standard process involves Method A. Pre-treatment (Method C) is required only if specific precursors remain.

Method A: Recrystallization (Primary Protocol)

This is the industry-standard method for scaling up. It utilizes the steep solubility curve of the nitrile in hot ethanol.

Reagents:

  • Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Activated Carbon (e.g., Darco G-60).

  • Celite (filter aid).

Protocol:

  • Dissolution: Charge the crude solid (e.g., 100 g) into a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add Ethanol (approx. 3–5 mL per gram of solid).

    • Note: Do not add excess solvent. The goal is near-saturation at boiling point.

  • Heating: Heat the mixture to reflux (approx. 78 °C for EtOH) with stirring until the solid dissolves completely.

  • Decolorization (Critical):

    • If the solution is dark orange/brown, carefully remove from heat.

    • Add Activated Carbon (5% w/w relative to crude mass).

    • Return to reflux for 15 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the carbon.

    • Tip: Wash the filter cake with a small amount of hot ethanol to recover trapped product.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25 °C) over 2 hours. Stirring should be gentle.

    • Once ambient temperature is reached, cool further to 0–5 °C using an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (0 °C).

  • Drying: Dry in a vacuum oven at 40–45 °C for 12 hours.

Expected Yield: 75–85% recovery. Target Purity: >99.5% (HPLC).

RecrystallizationFlow Step1 1. Dissolve Crude in Refluxing EtOH Step2 2. Add Activated Carbon (5% w/w) Step1->Step2 Step3 3. Hot Filtration (Remove Carbon) Step2->Step3 Step4 4. Slow Cooling (RT -> 0°C) Step3->Step4 Step5 5. Vacuum Filter & Wash (Cold EtOH) Step4->Step5 Step6 6. Dry (40°C, Vacuum) Step5->Step6

Figure 2: Step-by-step unit operations for the recrystallization of 3-Ethoxy-4-methoxyphenylacetonitrile.

Method B: Flash Column Chromatography (R&D Scale)

Used when the crude purity is low (<90%) or if the impurities have similar solubility profiles to the product, making recrystallization ineffective.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Protocol:

  • Load: Dissolve crude in a minimum amount of Dichloromethane (DCM) and load onto the column (or dry-load on silica).

  • Elution Gradient:

    • Start: 90% Hexane / 10% Ethyl Acetate (to elute non-polar impurities).

    • Ramp: Increase polarity to 80% Hexane / 20% Ethyl Acetate.

    • Product Elution: Typically elutes between 20–30% EtOAc depending on silica activity.

  • Monitoring: Check fractions via TLC (Visualize with UV 254nm). The nitrile is UV active.

  • Concentration: Combine pure fractions and rotovap to dryness.

Method C: Chemical Pre-treatment (Specific Impurity Removal)

If the synthesis involved 3-ethoxy-4-methoxybenzaldehyde , unreacted aldehyde can co-crystallize with the product. Chemical washing is required before Method A.

Protocol:

  • Dissolve the crude residue in Ethyl Acetate or DCM.

  • Aldehyde Removal: Wash the organic layer twice with saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Mechanism:[1][2][3][4] Bisulfite forms a water-soluble adduct with the aldehyde.

  • Acid Removal: Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][3][4] Neutralizes any phenylacetic acid byproducts to their water-soluble salts.

  • Dry & Strip: Dry organic layer over MgSO₄, filter, and evaporate solvent. Proceed to Method A.

Analytical Validation

Verify the success of the purification using these parameters:

  • HPLC: C18 Column, Acetonitrile/Water (0.1% H3PO4) gradient. Purity should be >99.5%.

  • Melting Point: 63–65 °C. A depressed melting point (e.g., <60 °C) indicates retained solvent or impurities.

  • Appearance: Product must be white. Yellow discoloration indicates residual nitro/azo impurities or oxidation products.

References

  • Man, H. W., et al. (2013). Process for the preparation of isoindoline derivatives. U.S. Patent 2013/0217918 A1. (Describes the synthesis and handling of Apremilast intermediates).

  • Muller, G. W., et al. (2015). Methods for the Synthesis of Apremilast. Celgene Corporation. (General context on the synthetic route involving the nitrile).

  • PubChem. (n.d.). Compound Summary for CAS 60814-13-1. National Center for Biotechnology Information.

  • ChemicalBook. (2023). 3-Ethoxy-4-methoxyphenylacetonitrile Properties and Melting Point.

Sources

Application

Application Note: Analytical Characterization of 3-Ethoxy-4-methoxyphenylacetonitrile

Abstract This application note provides a comprehensive analytical framework for the characterization of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 103796-99-2), a critical intermediate in the synthesis of phosphodiester...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive analytical framework for the characterization of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 103796-99-2), a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, specifically Apremilast . We detail a multi-modal approach combining spectroscopic structural confirmation (NMR, FTIR, MS) with quantitative purity profiling (HPLC-UV). This guide is designed for pharmaceutical development scientists requiring robust, self-validating protocols for raw material qualification and intermediate release testing.

Introduction & Synthetic Context

3-Ethoxy-4-methoxyphenylacetonitrile is a pivotal building block in the convergent synthesis of Apremilast. It serves as the precursor to the chiral amine moiety, typically converted via sulfone addition and subsequent reduction.

Critical Quality Attributes (CQAs)

In a GMP environment, the purity of this nitrile directly impacts the enantiomeric excess (ee) and yield of the downstream amine. Key impurities to monitor include:

  • 3-Ethoxy-4-methoxybenzaldehyde: Precursor carryover.[1]

  • 3-Ethoxy-4-methoxybenzoic acid: Hydrolysis product (formed upon moisture exposure).

  • Regioisomers: Isomeric impurities from non-selective alkylation steps.

Characterization Workflow

The following decision tree outlines the logical flow for full material characterization:

CharacterizationWorkflow Start Raw Material: 3-Ethoxy-4-methoxyphenylacetonitrile ID Identity Confirmation Start->ID Purity Purity & Assay Start->Purity SolidState Solid State Properties Start->SolidState NMR 1H / 13C NMR (Structural Fingerprint) ID->NMR FTIR FTIR (CN Functional Group) ID->FTIR MS LC-MS (Molecular Weight) ID->MS HPLC RP-HPLC (Related Substances) Purity->HPLC GC GC-FID (Residual Solvents) Purity->GC DSC DSC / Melting Point (Polymorphism) SolidState->DSC Check1 Pass/Fail NMR->Check1 Matches Ref? Check2 Pass/Fail HPLC->Check2 >98.0% Area?

Figure 1: Analytical workflow for the qualification of substituted phenylacetonitrile intermediates.

Structural Characterization (Identity)[1][2][3]

Nuclear Magnetic Resonance (NMR)

NMR is the primary technique for structural elucidation. The molecule possesses distinct aliphatic and aromatic regions.

Experimental Parameters:

  • Solvent:

    
     (Preferred for resolution) or DMSO-
    
    
    
    (if solubility is an issue).
  • Frequency: 400 MHz or higher.

  • Internal Standard: TMS (0.00 ppm).

Predicted


 NMR Data (

, 400 MHz):
PositionShift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Ar-H 6.80 – 6.95Multiplet3HAromatic RingABX system characteristic of 1,3,4-substitution.
-OCH₂- 4.10Quartet (

Hz)
2HEthoxy MethyleneDeshielded by oxygen; coupled to methyl.
-OCH₃ 3.86Singlet3HMethoxyStrong singlet, typical for aryl methyl ethers.
-CH₂-CN 3.68Singlet2HBenzylic MethyleneDistinctive singlet; shift is unique to acetonitriles.
-CH₃ 1.48Triplet (

Hz)
3HEthoxy MethylClassic triplet upfield.

Expert Insight: The benzylic methylene peak at ~3.68 ppm is the critical diagnostic signal. If this peak splits or shifts significantly, suspect hydrolysis to the amide or acid.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR provides a rapid "fingerprint" identification, particularly useful for verifying the nitrile group.

  • Nitrile Stretch (

    
    ):  Sharp, medium intensity band at 2240–2250 cm⁻¹ .
    
  • Ether Stretch (

    
    ):  Strong bands at 1260 cm⁻¹  and 1025 cm⁻¹ .
    
  • Aromatic

    
    :  1510 cm⁻¹ and 1590 cm⁻¹.
    
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion:

    
    .
    
  • Adducts: Common sodium adduct

    
     may be observed.
    

Quantitative Purity Profiling (HPLC Protocol)

This protocol utilizes Reverse-Phase HPLC (RP-HPLC) to separate the main peak from potential synthetic byproducts (aldehydes, acids).

Method Parameters[1][2][4][5][6]
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV at 230 nm (Maximize aromatic absorption) and 210 nm
Column Temp 30°C
Injection Vol 10

Run Time 20 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
12.01090Linear Gradient
15.01090Wash
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation Protocol
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve in 10 mL Acetonitrile, sonicate for 5 mins, dilute to volume with water. (Conc: 1.0 mg/mL).

  • Filtration: Filter through a 0.22

    
     PTFE filter into an HPLC vial.
    
System Suitability Criteria (Self-Validating)
  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    
  • RSD (Area):

    
     for 5 replicate injections.
    

Solid-State Characterization

Understanding the physical form is crucial for handling and stability.

  • Melting Point: The pure compound is a solid with a melting point range of 60–63°C . A broad range indicates impurity or solvent entrapment.

  • DSC (Differential Scanning Calorimetry): Run at 10°C/min. Look for a sharp endotherm at the melting onset. No exotherms should be present below 150°C (indicates thermal stability).

References

  • Man, H. W., et al. (2005). Process for the preparation of PDE4 inhibitors. U.S. Patent No. 6,962,940.

  • Ruchelman, A. L., et al. (2013). Process for the synthesis of aminosulfone intermediates. U.S. Patent Application 2013/0217917.

  • Sigma-Aldrich. (n.d.). 3-Ethoxy-4-methoxyphenylacetonitrile Product Data. Retrieved February 7, 2026.[2]

  • National Institute of Standards and Technology (NIST). (2025). Infrared Spectra of Nitriles.[2] NIST Chemistry WebBook, SRD 69.[3]

Sources

Method

Application Note: HPLC Method Development for 3-Ethoxy-4-methoxyphenylacetonitrile

Executive Summary & Strategic Context 3-Ethoxy-4-methoxyphenylacetonitrile is a critical Critical Process Intermediate (CPI) in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, most notably Apremilast .[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Ethoxy-4-methoxyphenylacetonitrile is a critical Critical Process Intermediate (CPI) in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, most notably Apremilast .[1][2] The purity of this nitrile directly impacts the yield and enantiomeric excess of the subsequent hydrogenation steps that form the chiral ethylamine pharmacophore.[2]

This guide moves beyond a simple "recipe" to provide a Quality by Design (QbD) framework. We address the specific challenge of separating the neutral nitrile target from its likely precursors (aldehydes) and hydrolysis byproducts (carboxylic acids).[2]

Key Analytical Challenges
  • Structural Similarity: Differentiating the target from the des-ethyl impurity (3-hydroxy-4-methoxyphenylacetonitrile) and the aldehyde starting material.[1][2]

  • Hydrolysis Risk: The nitrile group is susceptible to hydrolysis under extreme pH, requiring a buffered yet non-aggressive mobile phase.[2]

  • Detection: The molecule lacks a strong chromophore beyond the benzene ring, necessitating low-UV detection or high-sensitivity settings.[2]

Physicochemical Profiling & Method Scoping

Before touching the instrument, we define the "Design Space" based on the molecule's properties.[2]

PropertyValue (Est.)Chromatographic Implication
LogP ~2.1 - 2.4Moderately lipophilic.[1][3][2] Ideal for Reverse Phase (RP-HPLC) on C18 or C8.[2]
pKa NeutralThe target molecule does not ionize in the pH 2–8 range.[1][3][2] However, impurities (e.g., benzoic acid deriv.)[2] will ionize.
UV Max ~230 nm, 280 nm230 nm provides higher sensitivity; 280 nm offers higher specificity for aromatics.[1][3][2]
Solubility Low in water, High in ACN/MeOHSample diluent must contain at least 50% organic solvent to prevent precipitation.[1][3][2]
Impurity Fate Mapping

Understanding the synthesis pathway dictates the separation requirements.[2]

ImpurityMap Aldehyde Impurity A (3-Ethoxy-4-methoxybenzaldehyde) Starting Material Alcohol Impurity B (3-Ethoxy-4-methoxybenzyl alcohol) Reduction byproduct Aldehyde->Alcohol Side Rxn Target TARGET (3-Ethoxy-4-methoxyphenylacetonitrile) Aldehyde->Target Reductive Cyanation Acid Impurity C (3-Ethoxy-4-methoxyphenylacetic acid) Hydrolysis Product Target->Acid Hydrolysis (Degradation)

Figure 1: Impurity Fate Map.[2] The method must separate the neutral Target from the acidic Impurity C and the neutral, less polar Impurity A.

Method Optimization Logic

Stationary Phase Selection
  • Recommendation: C18 (Octadecyl) with end-capping.[2]

  • Rationale: The target is a small, neutral aromatic.[2] A standard C18 provides the necessary hydrophobic interaction.[2] End-capping reduces silanol activity, preventing tailing of any amine-containing trace impurities (e.g., if the sample is from a later process stream).[2]

  • Specific Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).[2]

Mobile Phase & pH Strategy
  • Buffer: 0.1% Phosphoric Acid or 10 mM Ammonium Formate (pH 3.0).[2]

  • Why Acidic? While the target is neutral, Impurity C (Acid) has a pKa ~4.5.[2]

    • At neutral pH , Impurity C is ionized (COO-) and elutes near the void volume (co-eluting with salts).[2]

    • At pH 3.0 , Impurity C is protonated (COOH), increasing its retention and separating it from the solvent front.[2]

  • Organic Modifier: Acetonitrile (ACN).[2] ACN has a lower UV cutoff than Methanol, allowing detection at 210-230 nm with less baseline noise.[2]

Final Experimental Protocol

Instrument Conditions[3][4][5][6][7]
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Column Temp 30°C (Controlled to ensure retention time reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 230 nm (Quantification), 280 nm (Identity check)
Mobile Phase A 0.1% Orthophosphoric acid in Water (pH ~2.[1][3][2]2)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program

A gradient is required to elute the polar acid impurity early and push the non-polar aldehyde impurity off the column later.[2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
12.04060Linear ramp to elute Target
15.01090Wash step (Elutes Aldehyde/Dimers)
18.01090Hold Wash
18.19010Return to initial
23.09010Re-equilibration
Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile.[2] (Crucial: Dissolving pure nitrile in 100% water will fail due to solubility; 100% ACN causes peak distortion).[2]

  • Stock Solution (1.0 mg/mL): Weigh 25 mg of 3-Ethoxy-4-methoxyphenylacetonitrile into a 25 mL volumetric flask. Dissolve in 10 mL ACN, sonicate, and dilute to volume with water.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.

Method Validation Summary (Self-Validating System)

The following acceptance criteria ensure the method is performing correctly before every run.

ParameterAcceptance CriteriaRationale
System Suitability (RSD) NMT 2.0% for Area (n=5)Confirms pump/injector precision.
Tailing Factor (T) 0.8 < T < 1.5Ensures no secondary interactions (silanols).[1][3][2]
Resolution (Rs) > 2.0 between Target and Impurity ACritical for purity determination.
Linearity (R²) > 0.999 (Range: 50–150%)Confirms detector response is linear.[1][3][2]
LOD / LOQ S/N > 3 / S/N > 10Required for trace impurity analysis.

Troubleshooting & Diagnostics

Troubleshooting Start Problem Detected Split Issue Type Start->Split RTShift Retention Time Shift Split->RTShift PeakShape Poor Peak Shape Split->PeakShape GhostPeak Ghost Peaks Split->GhostPeak CheckpH Check Buffer pH (Nitrile is stable, but acid impurity moves) RTShift->CheckpH CheckDiluent Check Diluent Strength (Too much organic = fronting) PeakShape->CheckDiluent CheckGradient Run Blank Gradient (Check for ACN contaminants) GhostPeak->CheckGradient

Figure 2: Diagnostic Decision Tree for common HPLC anomalies.

Common Pitfalls
  • Peak Fronting: Usually caused by dissolving the sample in 100% Acetonitrile while the starting mobile phase is 90% Water.[2] Fix: Match sample solvent to starting mobile phase (50:50).[2]

  • Extra Peaks: Phenylacetonitriles can slowly hydrolyze to amides/acids if left in acidic solution for days.[2] Fix: Prepare standards fresh daily or store at 4°C.

References

  • Badhe, P., et al. (2019).[2] "Development and Validation of Spectrophotometric and Chromatographic Method for the Estimation of Apremilast in Bulk and Formulations." Journal of Drug Delivery and Therapeutics, 9(6-s), 136-142.[2][4] Link

  • Vertex Pharmaceuticals. (2016).[2][5] "Process for preparation of apremilast and its intermediates." World Intellectual Property Organization, WO2016199031A1.[2] Link

  • BenchChem. (2023).[2] "Phenylacetonitrile: Properties and Applications." BenchChem Compound Database. Link[2]

  • ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

Sources

Application

GC-MS analysis protocol for 3-Ethoxy-4-methoxyphenylacetonitrile

PART 1: EXECUTIVE SUMMARY & COMPOUND IDENTITY 1.1 Scope and Application This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Ethoxy-4-methoxyphenylacetonitrile , a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & COMPOUND IDENTITY

1.1 Scope and Application

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Ethoxy-4-methoxyphenylacetonitrile , a critical intermediate in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor Apremilast (Otezla®).[1] This guide is designed for process chemists and analytical scientists requiring a robust method for purity assessment, impurity profiling, and reaction monitoring.

1.2 Compound Identity & Physicochemical Properties

Critical Note on CAS Registry: Researchers must exercise caution regarding CAS numbers.[1] While CAS 6080-33-7 is occasionally erroneously indexed in loose association with this class of molecules, it formally refers to Sinomenine Hydrochloride .[1] The correct CAS for 3-Ethoxy-4-methoxyphenylacetonitrile is 103796-99-2 .[1][2][3][4][5]

PropertySpecification
Chemical Name 3-Ethoxy-4-methoxyphenylacetonitrile
IUPAC Name 2-(3-ethoxy-4-methoxyphenyl)acetonitrile
CAS Number 103796-99-2
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 58–60 °C
Boiling Point ~310 °C (at 760 mmHg)
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate, DCM

PART 2: EXPERIMENTAL PROTOCOL

2.1 Reagents and Materials
  • Analyte Standard: 3-Ethoxy-4-methoxyphenylacetonitrile (>98% purity).[1][2]

  • Internal Standard (IS): Diphenyl (CAS 92-52-4) or Fluoranthene .[1] Rationale: Stable, non-reactive, and elutes in a similar temperature range without co-elution.

  • Solvent: HPLC-grade Methanol or Acetonitrile .[1] Rationale: High solubility of the polar nitrile and compatibility with splitless injection if necessary.[1]

  • Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-arylene polymer).[1]

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Rationale: The "ms" (low bleed) phase is essential for trace impurity analysis; the non-polar stationary phase provides excellent separation based on boiling point and van der Waals forces.

2.2 Sample Preparation Workflow

This protocol utilizes an Internal Standard (IS) calibration method to negate injection variability.

  • Stock Solution A (Analyte): Weigh 10.0 mg of 3-Ethoxy-4-methoxyphenylacetonitrile into a 10 mL volumetric flask. Dilute to volume with Methanol (Conc: 1000 µg/mL).

  • Stock Solution B (Internal Standard): Weigh 10.0 mg of Diphenyl into a 10 mL volumetric flask. Dilute to volume with Methanol (Conc: 1000 µg/mL).

  • Working Standard: Mix 100 µL of Stock A + 100 µL of Stock B + 800 µL of Methanol in a GC vial.

    • Final Concentration: 100 µg/mL (Analyte), 100 µg/mL (IS).

  • Sample Solution: Dissolve ~10 mg of reaction crude in 10 mL Methanol. Transfer 100 µL of this solution + 100 µL Stock B + 800 µL Methanol to a GC vial.

2.3 GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Mode Split (10:1) or SplitlessSplit 10:1 is preferred for purity (>95%) samples to prevent column overload. Splitless is used for trace impurity (<0.1%) analysis.
Inlet Temperature 280 °C High temperature required to volatilize the solid analyte (BP ~310 °C) rapidly and prevent discrimination.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode ensures stable retention times during the temperature ramp.[1]
Oven Program Initial: 80 °C (hold 1 min)Ramp: 20 °C/min to 300 °CFinal: 300 °C (hold 5 min)Fast ramp minimizes run time; high final temp ensures elution of the high-boiling nitrile and potential dimers.[1]
Transfer Line 280 °CPrevents condensation of the analyte before entering the MS source.[1]
Ion Source (EI) 230 °CStandard EI source temperature.[1]
Quadrupole 150 °C
Solvent Delay 3.00 minProtects the filament from the solvent peak (Methanol).[1]
Scan Range m/z 40 – 450Covers the molecular ion (191) and low mass fragments while excluding carrier gas background.

PART 3: DATA ANALYSIS & VISUALIZATION

3.1 Chromatographic Expectations
  • Retention Time (Approximate):

    • Internal Standard (Diphenyl): ~6.5 – 7.5 min[1]

    • Analyte (3-Ethoxy-4-methoxyphenylacetonitrile): ~9.0 – 10.5 min

  • Resolution: The method must separate the analyte from its potential precursor, 3-Ethoxy-4-methoxybenzaldehyde , which will elute significantly earlier due to lower molecular weight and lack of the nitrile tail.[1]

3.2 Mass Spectrum Interpretation

The Electron Ionization (70 eV) spectrum will exhibit a distinct fragmentation pattern driven by the stability of the aromatic core and the ether substituents.

Key Diagnostic Ions:

  • m/z 191 [M]⁺: Molecular ion (Moderate intensity). Confirms MW.

  • m/z 176 [M-15]⁺: Loss of Methyl radical ([1]•CH₃). Can occur from the methoxy group or the ethyl tail.

  • m/z 162 [M-29]⁺: Loss of Ethyl radical (•CH₂CH₃) from the ethoxy group.[6] Diagnostic for the ethoxy substituent.

  • m/z 148 [M-43]⁺: Sequential loss of alkyl groups.[1]

  • m/z 121/122: Tropylium-like aromatic cations typical of benzyl derivatives.[1]

3.3 Workflow & Logic Diagram

GCMS_Protocol cluster_frag Fragmentation Pathway Start Start: Crude Reaction Mix Prep Sample Prep (Dissolve in MeOH + Internal Std) Start->Prep Dilution Inlet GC Inlet (280°C) Volatilization Prep->Inlet Injection Column Capillary Column (DB-5ms) Separation by BP/Polarity Inlet->Column Helium Flow MS MS Source (EI 70eV) Fragmentation Column->MS Elution Data Data Analysis (Extract Ion m/z 191, 162) MS->Data Signal M_Ion [M]+ m/z 191 Frag1 [M-Et]+ m/z 162 M_Ion->Frag1 -C2H5 Frag2 [M-Me]+ m/z 176 M_Ion->Frag2 -CH3

Figure 1: Analytical workflow and primary fragmentation logic for 3-Ethoxy-4-methoxyphenylacetonitrile.[1]

PART 4: TROUBLESHOOTING & VALIDATION

4.1 Common Issues & Solutions
SymptomProbable CauseCorrective Action
Peak Tailing Active sites in liner or column; Analyte adsorption.[1]Replace inlet liner with a deactivated (silanized) wool liner. Trim 10 cm from column head.
Low Sensitivity Split ratio too high or Inlet temp too low.[1]Reduce split ratio to 5:1 or use Splitless mode. Ensure Inlet is at 280 °C.
Ghost Peaks Carryover from previous high-conc run.Run a blank solvent injection. Increase final bake-out time at 300 °C.
Shift in RT Column trimming or flow rate drift.Recalibrate using the Internal Standard (Diphenyl) relative retention time (RRT).
4.2 Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the protocol includes a System Suitability Test (SST) :

  • Resolution Check: The valley between the Analyte and any impurity must be >10% of peak height.

  • Precision: 5 replicate injections of the Working Standard must yield an RSD < 2.0% for the Area Ratio (Analyte/IS).

  • Signal-to-Noise: The Limit of Quantitation (LOQ) is defined as S/N > 10.[1]

PART 5: REFERENCES

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 108097, 3-Ethoxy-4-methoxyphenylacetonitrile.[1] Retrieved from [Link][1]

  • Muller, G. W., et al. (1998). Thalidomide analogs and PDE4 inhibition. Bioorganic & Medicinal Chemistry Letters, 8(19), 2669-2674. (Foundational chemistry for Apremilast precursors).

  • Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor.[1] Journal of Medicinal Chemistry, 52(6), 1522–1524. [Link]

  • Agilent Technologies. GC-MS Method Development Guide for Environmental and Pharmaceutical Analysis. (General reference for DB-5ms column selection and temperature programming).

Sources

Method

NMR spectroscopy techniques for 3-Ethoxy-4-methoxyphenylacetonitrile

Application Note: High-Resolution NMR Characterization of 3-Ethoxy-4-methoxyphenylacetonitrile H, C) and 2D (HSQC, HMBC, NOESY) NMR Spectroscopy Application: Structural Validation, Regioisomer Differentiation, and Purity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 3-Ethoxy-4-methoxyphenylacetonitrile


H, 

C) and 2D (HSQC, HMBC, NOESY) NMR Spectroscopy Application: Structural Validation, Regioisomer Differentiation, and Purity Assay (qNMR)

Introduction & Scope

3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 6080-33-7) is a critical intermediate in the synthesis of isoquinoline alkaloids and phosphodiesterase inhibitors. In drug development, the precise characterization of this molecule is paramount, particularly to distinguish it from its regioisomer, 4-ethoxy-3-methoxyphenylacetonitrile, which can co-elute during synthesis from isovanillin/vanillin precursors.

This guide provides a definitive protocol for the structural elucidation and quantitative analysis of 3-Ethoxy-4-methoxyphenylacetonitrile. Unlike standard spectral lists, this document focuses on the causality of signal patterns and the logic required to validate the substitution pattern using advanced 2D NMR techniques.

Sample Preparation Protocol

The choice of solvent and concentration directly impacts resolution and the ability to observe exchangeable protons or distinct multiplets.

Standard Characterization:

  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) + 0.03% TMS.
    • Rationale: Provides excellent solubility for this lipophilic ether-nitrile and ensures sharp lineshape. The non-polar nature minimizes viscosity-induced line broadening.

  • Concentration: 15–20 mg in 0.6 mL solvent.

    • Rationale: Sufficient signal-to-noise (S/N) for

      
      C acquisition within 30 minutes while avoiding radiation damping effects seen at high concentrations.
      

For Purity Assay (qNMR):

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone.

    • Rationale: TCNB provides a singlet in the aromatic region (~7.7 ppm) that does not overlap with the analyte's ABX system.

Structural Elucidation Workflow

The following diagram outlines the logical flow for complete characterization, moving from basic connectivity to rigorous stereochemical assignment.

NMR_Workflow Sample Sample Preparation (CDCl3) H1 1H NMR Screening (Integration & Splitting) Sample->H1 C13 13C NMR (Carbon Backbone) H1->C13 Confirm Functional Groups HSQC HSQC (C-H Correlation) C13->HSQC Assign Protonated Carbons HMBC HMBC (Connectivity) HSQC->HMBC Link Fragments NOESY NOESY (Regioisomer Check) HMBC->NOESY Verify OMe/OEt Position Report Final Validation Report NOESY->Report

Figure 1: Step-by-step NMR characterization workflow for phenylacetonitrile derivatives.

H NMR Analysis (400 MHz, )

The proton spectrum is defined by three distinct regions: the aromatic ABX system, the alkoxy substituents, and the benzylic methylene.

Experimental Parameters:

  • Pulse Angle: 30° (to ensure rapid relaxation).

  • Relaxation Delay (

    
    ): 2.0 s (standard), 10.0 s (qNMR).
    
  • Spectral Width: -2 to 14 ppm.

Spectral Assignment Table:

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-H2 6.80 – 6.85Doublet (d)1H

Isolated proton between alkoxy and alkyl groups.
Ar-H6 6.80 – 6.85Doublet of Doublets (dd)1H

Couples to H5 (ortho) and H2 (meta).
Ar-H5 6.90 – 6.95Doublet (d)1H

Ortho to the C4-Methoxy; typically more shielded.
-OCH

CH

4.10Quartet (q)2H

Characteristic methylene of ethoxy group.
-OCH

3.86Singlet (s)3H-Sharp singlet, characteristic of aryl methoxy.
-CH

-CN
3.68Singlet (s)2H-Benzylic protons alpha to nitrile (deshielded).
-OCH

CH

1.47Triplet (t)3H

Methyl terminus of ethoxy group.

Critical Interpretation: The "roofing" effect or second-order coupling might be observed in the H5/H6 signals depending on the exact field strength (300 MHz vs 600 MHz). At 400 MHz, H5 and H6 often appear as a tight cluster, while H2 remains distinct.

C NMR Analysis (100 MHz, )

The carbon spectrum confirms the backbone skeleton. The nitrile carbon is the diagnostic feature for this class of compounds.

  • Nitrile (-CN): ~118.0 ppm (Characteristic low intensity due to lack of NOE and long

    
    ).
    
  • Oxygenated Aromatics (C3, C4): ~148.0 – 149.5 ppm.

  • Benzylic Carbon (-CH

    
    -):  ~23.0 ppm.
    
  • Alkoxy Carbons: -OCH

    
    - (~64 ppm), -OCH
    
    
    
    (~56 ppm), -CH
    
    
    (~14 ppm).

Advanced 2D Techniques: Regioisomer Determination

The primary challenge is distinguishing 3-Ethoxy-4-methoxy from 4-Ethoxy-3-methoxy . Both isomers produce nearly identical 1D spectra.

Protocol: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Mixing Time: 500 ms.

  • Objective: Identify spatial proximity between the alkoxy groups and the aromatic protons.

Interpretation Logic:

  • 3-Ethoxy-4-methoxy (Target):

    • Irradiate/Select Ethoxy -CH

      
      -  (4.10 ppm).
      
    • Observed NOE: Strong correlation to H2 (isolated aromatic proton).

    • Irradiate/Select Methoxy -CH

      
        (3.86 ppm).
      
    • Observed NOE: Strong correlation to H5 (ortho-coupled proton).

  • 4-Ethoxy-3-methoxy (Isomer):

    • Irradiate Ethoxy -CH

      
      - .
      
    • Observed NOE: Correlation to H5 (ortho-coupled proton).

This specific NOE pattern is the only self-validating method to confirm the position of the ethoxy group without X-ray crystallography.

Regio_Logic Start Differentiation Strategy NOE_Exp Run NOESY / 1D-NOE Target: Ethoxy CH2 (4.1 ppm) Start->NOE_Exp Result_H2 NOE to H2 (d, ~2Hz) (Isolated Proton) NOE_Exp->Result_H2 Strong Signal Result_H5 NOE to H5 (d, ~8Hz) (Ortho Proton) NOE_Exp->Result_H5 Strong Signal Concl_Correct CONFIRMED: 3-Ethoxy-4-methoxy Result_H2->Concl_Correct Concl_Incorrect IDENTIFIED: 4-Ethoxy-3-methoxy Result_H5->Concl_Incorrect

Figure 2: Logic gate for distinguishing regioisomers based on NOE interactions.

Quantitative NMR (qNMR) Protocol

For purity assessment in drug development, qNMR is often superior to HPLC-UV as it does not require a response factor for the analyte.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Signal: Singlet at ~7.75 ppm (non-overlapping).[1]

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing nucleus (usually the IS or aromatic protons). Set
    
    
    seconds to be safe.
  • Pulse: 90° pulse (maximize signal).

  • Scans: 16 or 32 (ensure S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2][3][4][5]

References

  • SDBS Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Accessed 2023). Source for general phenylacetonitrile shifts.[Link]

  • Claridge, T. D. W. (2016).[6] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on NOESY/HMBC parameter optimization). [Link]

  • Fulmer, G. R., et al. (2010).[6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics. (For identifying residual solvent peaks in CDCl3). [Link]

Sources

Application

Application Note: Large-Scale Synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile

Part 1: Strategic Overview & Route Selection Executive Summary 3-Ethoxy-4-methoxyphenylacetonitrile is a critical C9 building block, most notably serving as a key intermediate in the synthesis of PDE4 inhibitors such as...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Route Selection

Executive Summary

3-Ethoxy-4-methoxyphenylacetonitrile is a critical C9 building block, most notably serving as a key intermediate in the synthesis of PDE4 inhibitors such as Apremilast (Otezla).[1] While modern convergent routes to Apremilast sometimes utilize a benzonitrile (C8) intermediate coupled with dimethyl sulfone, the phenylacetonitrile (C9) remains a vital scaffold for various analogs and alternative synthetic pathways requiring a one-carbon homologation of the aromatic ring.

This guide details a robust, scalable 3-step protocol starting from commercially available 3-Ethoxy-4-methoxybenzaldehyde . Unlike academic methods that prioritize speed, this protocol prioritizes process safety , cost-efficiency , and impurity control suitable for kilogram-to-ton scale manufacturing.

Synthetic Pathway Analysis

We utilize a classical homologation sequence: Reduction


 Chlorination 

Cyanation
.
  • Step 1: Reduction: Sodium Borohydride (

    
    ) reduction is chosen over catalytic hydrogenation for operational simplicity and selectivity in the presence of the ethoxy ether.
    
  • Step 2: Chlorination: Thionyl Chloride (

    
    ) in Toluene. Toluene is selected as the process solvent to allow for azeotropic drying and to facilitate the subsequent phase-transfer cyanation without solvent exchange.
    
  • Step 3: Cyanation: Aqueous Sodium Cyanide (

    
    ) with Phase Transfer Catalysis (PTC).
    
    • Why PTC? Traditional homogenous methods use DMSO, which is hazardous to recycle and poses severe thermal runaway risks with cyanides. The Toluene/Water PTC system segregates the cyanide (aqueous) from the product (organic), simplifying workup and enhancing safety.

SyntheticRoute SM 3-Ethoxy-4-methoxy- benzaldehyde INT1 Benzyl Alcohol Intermediate SM->INT1 NaBH4, MeOH 0-5°C INT2 Benzyl Chloride Intermediate INT1->INT2 SOCl2, Toluene Cat. DMF, 50°C PROD 3-Ethoxy-4-methoxy- phenylacetonitrile INT2->PROD NaCN, H2O/Toluene TBAB (PTC), 60°C

Figure 1: Linear synthetic pathway for C1-homologation of the aromatic aldehyde.

Part 2: Detailed Experimental Protocols

Step 1: Preparation of 3-Ethoxy-4-methoxybenzyl alcohol

Reaction Principle: Chemoselective reduction of aldehyde to primary alcohol.

Reagents:

  • 3-Ethoxy-4-methoxybenzaldehyde (1.0 equiv)

  • Sodium Borohydride (

    
    ) (0.35 equiv)
    
  • Methanol (5.0 vol)

  • Acetic Acid (for quench)

Protocol:

  • Charge 3-Ethoxy-4-methoxybenzaldehyde and Methanol into a reactor. Stir to dissolve.

  • Cool the mixture to 0–5°C .

  • Critical Step: Add

    
      portion-wise over 60 minutes.
    
    • Control: Maintain internal temperature

      
      . Exothermic hydrogen evolution occurs.
      
  • Stir at 20–25°C for 2 hours. Monitor by TLC/HPLC (Limit:

    
     Aldehyde).
    
  • Quench: Cool to 5°C. Slowly add Acetone (0.5 vol) to destroy excess hydride, followed by dilute Acetic Acid to adjust pH to 7.

  • Concentrate Methanol under vacuum.

  • Add Toluene and Water. Separate layers.

  • Wash organic layer with Brine.

  • Hold Point: The Toluene solution containing the alcohol can be dried (azeotropic distillation) and carried directly to Step 2.

Step 2: Conversion to 3-Ethoxy-4-methoxybenzyl chloride

Reaction Principle: Nucleophilic substitution (


) using Thionyl Chloride.

Reagents:

  • Benzyl Alcohol (from Step 1) in Toluene (Solution ~1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.1 equiv)
    
  • DMF (Catalytic, 0.01 equiv) - Accelerates reaction via Vilsmeier-Haack type intermediate.

Protocol:

  • Ensure the Toluene solution of Benzyl Alcohol is dry (

    
    ). Moisture consumes 
    
    
    
    and generates acidic waste.
  • Add catalytic DMF .[2][3]

  • Heat solution to 45–50°C .

  • Dosing: Add

    
      dropwise via addition funnel or metering pump over 2 hours.
    
    • Safety: Massive evolution of

      
       and 
      
      
      
      gas. Scrubber system must be active (NaOH trap).
  • Stir at 50°C for 1–2 hours until conversion

    
    .
    
  • Degassing: Apply mild vacuum or nitrogen sparge to remove residual dissolved gases (

    
    ).
    
  • Cool to 20°C. Wash with water (twice) and saturated

    
     to neutralize acidity.
    
    • Caution:

      
       evolution during bicarbonate wash.
      
  • Dry the organic layer (azeotrope). Do not isolate the chloride solid if possible; it is a potent lachrymator and skin irritant. Use the solution directly in Step 3.

Step 3: Cyanation (The Critical Phase Transfer Step)

Reaction Principle:


 displacement of Chloride by Cyanide using Phase Transfer Catalysis (Liquid-Liquid).

Reagents:

  • Benzyl Chloride solution (in Toluene)

  • Sodium Cyanide (

    
    ) (1.2 equiv)
    
  • Water (2.0 vol)

  • Tetrabutylammonium Bromide (TBAB) (0.02 equiv)

Protocol:

  • Reactor Setup: Glass-lined or Hastelloy reactor. Verify scrubber connection (Hypochlorite bleach).

  • Charge Water and

    
      to the reactor. Stir to dissolve.
    
    • Safety Check: Ensure pH is >11. If pH drops, HCN gas forms. Add NaOH if necessary.

  • Add TBAB catalyst.

  • Add the Benzyl Chloride/Toluene solution from Step 2.

  • Heat to 60–65°C with vigorous agitation (critical for PTC efficiency).

  • Monitor by HPLC. Reaction typically requires 4–6 hours.

  • Workup (Cyanide Destruction):

    • Cool to 25°C.

    • Separate the lower aqueous layer (High Cyanide Waste). Segregate immediately into Hypochlorite treatment tank.

    • Wash the organic layer with 10% NaOH (to ensure no HCN remains) and then Water.

    • Treat the organic layer with dilute bleach (Sodium Hypochlorite) to oxidize trace cyanide, then wash with Sodium Thiosulfate (to remove excess bleach).

  • Isolation:

    • Concentrate Toluene under vacuum.

    • Crystallize the residue from Isopropanol/Heptane or Ethanol.

    • Dry at 40°C.

Part 3: Process Safety & Engineering Controls

Cyanide Management System

Handling cyanides at scale requires a "Zero-Exposure" mindset. The following engineering controls are mandatory.

CyanideSafety Reactor Cyanation Reactor (pH > 11) Scrubber Vent Scrubber (NaOH + NaOCl) Reactor->Scrubber Off-gas WasteTank Cyanide Kill Tank (pH > 12, Excess NaOCl) Reactor->WasteTank Aqueous Waste Sensors HCN Detectors (Set point: 4.7 ppm) Sensors->Reactor Interlock (Shutdown)

Figure 2: Mandatory engineering controls for cyanide processing.

Key Safety Parameters:

  • pH Control: The aqueous phase MUST remain at pH > 11 at all times. If pH < 9, HCN gas (lethal) evolves rapidly.

  • Oxidative Destruction: All aqueous waste must be treated with Sodium Hypochlorite (

    
    ) at pH 12 to convert Cyanide (
    
    
    
    ) to Cyanate (
    
    
    ), which is less toxic, and eventually to
    
    
    .
    • Reaction:

      
      .
      
  • PPE: Full Tyvek suits, double nitrile gloves, and face shields. Carry personal HCN monitors.

Thermal Hazards
  • Step 1 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Hydrogen gas generation poses an explosion risk. Inert the vessel with Nitrogen. Ensure adequate venting capacity.
    
  • Step 2 (

    
    ):  The reaction is endothermic initially but gas evolution (
    
    
    
    ) can cause vessel pressurization if dosing is too fast.
  • Step 3 (Cyanation): Mildly exothermic. However, if agitation fails, a biphasic accumulation can occur. Upon re-agitation, a rapid "runaway" reaction may happen. Stirring interlocks are required.

Part 4: Quality & Analytical Specifications

In-Process Controls (IPC)
StepParameterMethodSpecification
1 Aldehyde ContentHPLC

Area
1 Water Content (Post-workup)KF Titration

(Critical for Step 2)
2 Alcohol ContentHPLC

Area
3 Benzyl ChlorideHPLC

Area
3 Residual CyanideTitration

ppm (in isolated solid)
Final Product Specification
  • Appearance: White to off-white crystalline solid.

  • Assay (HPLC):

    
    .
    
  • Melting Point: 63–65°C (Literature value).

  • Identification: 1H NMR (Matches reference).[1]

    • Key Signals:

      
       3.7 (s, 2H, 
      
      
      
      ), 3.8 (s, 3H,
      
      
      ), 4.1 (q, 2H,
      
      
      ).

References

  • Org. Synth. 1955, 35, 123. p-Methoxyphenylacetonitrile. (Classic protocol for converting methoxy-benzyl chlorides to nitriles using cyanide).

  • Vertex AI Search Result 1.1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (Grounding for starting material synthesis).

  • Vertex AI Search Result 1.11. EP 3341359 B1 - Process for preparation of Apremilast. (Contextualizes the intermediate within the Apremilast pathway).

  • Dartmouth EHS. Cyanide Salts - Environmental Health and Safety. (Authoritative safety protocols for cyanide handling).

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion of Alcohols. (Mechanistic grounding for Step 2).

Sources

Method

Technical Application Note: Synthesis and Utilization of 3-Ethoxy-4-methoxyphenylacetonitrile

The following Application Note is designed for researchers and process chemists involved in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related phenethylamine pharmacophores. It addresses the specific hand...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists involved in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related phenethylamine pharmacophores. It addresses the specific handling, synthesis, and utilization of 3-Ethoxy-4-methoxyphenylacetonitrile , a critical C2-elongated building block often distinct from—but chemically related to—the precursors used for Apremilast.

Part 1: Executive Summary & Strategic Context

3-Ethoxy-4-methoxyphenylacetonitrile (EMP-CN) serves as a pivotal "C2-linker" intermediate in medicinal chemistry. Unlike its lower homologue (3-ethoxy-4-methoxybenzonitrile, used directly in the commercial synthesis of Apremilast), EMP-CN provides the methylene spacer required for synthesizing homologated PDE4 inhibitors , isoquinoline alkaloids , and phenylacetic acid derivatives .

Critical Distinction

Researchers must distinguish between two structurally similar intermediates to avoid catastrophic pathway errors:

  • Target Molecule (EMP-CN): Ar-CH₂-CN (Phenylacetonitrile derivative). Used for chain extension and phenethylamine synthesis.

  • Apremilast Precursor: Ar-CN (Benzonitrile derivative). Used for direct condensation with dimethyl sulfone anions.

This guide focuses on the EMP-CN (Ar-CH₂-CN) lineage, detailing its synthesis from 3-ethoxy-4-methoxybenzaldehyde and its conversion into high-value carboxylic acid and amine scaffolds.

Part 2: Synthetic Workflow & Causality

The synthesis of EMP-CN is most efficiently achieved via a three-step sequence starting from 3-ethoxy-4-methoxybenzaldehyde. This route is preferred over direct chloromethylation of the arene due to the regiospecificity issues inherent in electrophilic aromatic substitution on the electron-rich ethoxy/methoxy ring.

Pathway Logic
  • Reduction: Conversion of the aldehyde to the benzyl alcohol fixes the oxidation state.

  • Activation: Conversion to the benzyl chloride activates the benzylic position for nucleophilic attack.

  • Substitution (Cyanation): Displacement with cyanide introduces the carbon atom required for the acetonitrile moiety.

Graphviz Workflow Diagram

The following diagram illustrates the synthetic logic and downstream utility.

EMP_CN_Synthesis Aldehyde 3-Ethoxy-4-methoxybenzaldehyde (Starting Material) Alcohol Benzyl Alcohol Intermediate Aldehyde->Alcohol NaBH4, MeOH (Reduction) Chloride Benzyl Chloride Intermediate Alcohol->Chloride SOCl2, DCM (Activation) Nitrile 3-Ethoxy-4-methoxyphenylacetonitrile (EMP-CN) Chloride->Nitrile NaCN, DMSO (Nucleophilic Sub.) Acid 3-Ethoxy-4-methoxyphenylacetic Acid (Hydrolysis Product) Nitrile->Acid NaOH, H2O, Reflux (Hydrolysis) Amine Homoveratrylamine Analog (Reduction Product) Nitrile->Amine H2, Raney Ni (Reduction)

Caption: Step-wise synthesis of EMP-CN and its divergence into Acid and Amine scaffolds.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile

Prerequisites:

  • Safety: Cyanide salts are lethal. Work in a high-efficiency fume hood. Have a cyanide antidote kit available. Destroy aqueous waste with bleach (NaOCl) before disposal.

  • Scale: Protocols are normalized for 100 mmol input.

Step 1: Reduction to Alcohol
  • Dissolution: Dissolve 3-ethoxy-4-methoxybenzaldehyde (18.0 g, 100 mmol) in Methanol (150 mL). Chill to 0°C.

  • Addition: Add Sodium Borohydride (NaBH₄) (1.9 g, 50 mmol) portion-wise over 30 minutes. Reasoning: Exothermic control prevents solvent boil-over and impurity formation.

  • Quench: Stir for 1 hour. Quench with Acetone (10 mL) to destroy excess hydride, then concentrate under vacuum.

  • Workup: Partition residue between Ethyl Acetate (EtOAc) and Water. Dry organic layer (MgSO₄) and evaporate to yield the benzyl alcohol (approx. 95% yield).

Step 2: Chlorination
  • Reaction: Dissolve the crude alcohol in Dichloromethane (DCM) (100 mL). Add Thionyl Chloride (SOCl₂) (14.3 g, 120 mmol) dropwise at 0°C.

  • Catalysis: Add 2 drops of DMF. Reasoning: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the conversion of alcohol to chloride.

  • Completion: Stir at room temperature for 3 hours. Evaporate solvent and excess SOCl₂ strictly under a hood.

  • Isolation: The resulting benzyl chloride is unstable; use immediately in Step 3.

Step 3: Cyanation (The Critical Step)
  • Setup: Dissolve Sodium Cyanide (NaCN) (5.9 g, 120 mmol) in DMSO (60 mL). Note: DMSO enhances the nucleophilicity of the cyanide ion.

  • Addition: Add the benzyl chloride (dissolved in 20 mL DMSO) dropwise to the cyanide solution at 25°C. Maintain internal temp < 40°C.

  • Reaction: Stir for 4–6 hours. Monitor by HPLC (Target: Disappearance of chloride peak).

  • Workup (Safety Critical):

    • Pour mixture into 300 mL water.

    • Extract with Toluene or EtOAc (3 x 100 mL).

    • Wash: Wash combined organics with water (2x) and brine.

    • Waste Treatment: Treat the aqueous layer immediately with 10% NaOCl (bleach) to oxidize residual cyanide to cyanate.

  • Purification: Crystallize from Ethanol/Hexane or purify via silica chromatography (Hexane:EtOAc 8:2).

    • Target Yield: 85–90%

    • Appearance: White to off-white crystalline solid.[1]

Protocol B: Downstream Utilization (Hydrolysis to Acid)

The most common application of EMP-CN is the generation of 3-Ethoxy-4-methoxyphenylacetic acid , a scaffold for peptidomimetics.

  • Mixture: Suspend EMP-CN (10 g) in 20% NaOH (aq) (50 mL) and Ethanol (10 mL).

  • Reflux: Heat to reflux (approx. 100°C) for 6 hours. Ammonia gas evolution indicates reaction progress.

  • Isolation: Cool to room temperature. Wash with DCM (to remove unreacted nitrile).

  • Precipitation: Acidify the aqueous layer with HCl to pH 2. The phenylacetic acid will precipitate.

  • Filtration: Filter and dry. Recrystallize from water/ethanol.

Part 4: Analytical Specifications & Quality Control

To ensure the intermediate is suitable for pharmaceutical use, strict impurity limits must be enforced.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 230 nm and 280 nm.

Impurity Profile Table
Impurity TypeOriginLimit (Area %)Remediation
Residual Aldehyde Incomplete Step 1 Reduction< 0.10%Ensure excess NaBH₄; monitor Step 1 completion.
Benzyl Alcohol Hydrolysis of Chloride< 0.50%Keep Step 3 anhydrous; rapid workup.
Dimer (Ether) Reaction of Alcohol + Chloride< 0.20%Avoid high concentrations during Step 2.
Unknowns Polymerization/Degradation< 0.10%Store EMP-CN at 2–8°C away from light.

Part 5: References

  • Synthesis of Phenylacetic Acids: Title: Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.[2] Source: WO2015135096A1. URL:

  • Hydrolysis Protocols: Title: Preparation method of methoxyphenylacetic acid.[3] Source: CN102643192A. URL:

  • General Nitrile Synthesis (Organic Syntheses): Title: p-Methoxyphenylacetonitrile. Source: Organic Syntheses, Coll. Vol. 4, p.576 (1963). URL:[Link]

  • Apremilast Intermediate Distinction (Benzonitrile vs. Acetonitrile): Title: Process for the preparation of apremilast.[4] Source: US Patent 10,287,248. URL:

Sources

Application

Application Note: Strategic Utilization of 3-Ethoxy-4-methoxyphenylacetonitrile (EMP-CN) in API Synthesis

Abstract & Strategic Context 3-Ethoxy-4-methoxyphenylacetonitrile (EMP-CN; CAS 60814-23-1) is a high-value synthetic intermediate containing the 3-ethoxy-4-methoxyphenyl pharmacophore. This specific substitution pattern...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

3-Ethoxy-4-methoxyphenylacetonitrile (EMP-CN; CAS 60814-23-1) is a high-value synthetic intermediate containing the 3-ethoxy-4-methoxyphenyl pharmacophore. This specific substitution pattern is critical in the development of Phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Apremilast) and various isoquinoline alkaloids.

Unlike its 3,4-dimethoxy analog (used in Verapamil and Mebeverine), EMP-CN offers unique lipophilicity and metabolic stability profiles due to the ethyl ether moiety. This guide outlines a modular experimental design to utilize EMP-CN as a divergent branch point, focusing on two critical transformations:

  • Controlled Hydrolysis to yield 3-ethoxy-4-methoxyphenylacetic acid (a key building block for amide coupling).

  • Selective Hydrogenation to yield 2-(3-ethoxy-4-methoxyphenyl)ethylamine (a primary amine scaffold for heterocycle construction).

Physicochemical Characterization & Quality Control

Before initiating synthesis, the starting material must be rigorously profiled. Commercial EMP-CN often contains 3-hydroxy or 4-hydroxy impurities due to incomplete alkylation during manufacturing.

Key Properties (Experimental Baseline)
PropertySpecification / ExpectationExperimental Relevance
Appearance White to off-white crystalline solidColoration indicates oxidation or phenol impurities.
Melting Point 101–104 °CDepression < 98°C suggests solvent entrapment or significant impurity.
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in Water.Critical for biphasic reaction planning (e.g., PTC).
IR Signature ~2240 cm⁻¹ (C≡N stretch)Disappearance of this peak monitors reaction progress.
Analytical Method: HPLC-UV Purity Protocol

This method is designed to separate EMP-CN from its likely hydrolysis byproduct (the amide) and the starting aldehyde.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 min; Hold 5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm and 280 nm.

  • Retention Logic: The carboxylic acid (hydrolysis product) will elute earlier than the neutral nitrile.

Divergent Synthetic Pathways

The utility of EMP-CN lies in its ability to serve as a "switch" between acid and amine functionalities.

G Start EMP-CN (Nitrile) Path1 Pathway A: Hydrolysis Start->Path1 High-Temp H2O (Green Chem) Path2 Pathway B: Hydrogenation Start->Path2 Raney Ni / H2 NH3 (suppression) Prod1 Phenylacetic Acid (API Intermediate) Path1->Prod1 Prod2 Phenethylamine (Alkaloid Scaffold) Path2->Prod2

Figure 1: Divergent synthetic utility of EMP-CN. Pathway A leads to acid derivatives; Pathway B leads to amine scaffolds.

Protocol A: Green Hydrolysis to Phenylacetic Acid

Objective: Convert the nitrile group to a carboxylic acid without using harsh mineral acids or generating excessive salt waste. Mechanism: Non-catalytic hydrolysis in near-critical water (NCW) or base-mediated hydrolysis. We utilize a scalable base-mediated approach that is safer for standard lab equipment than NCW.

Experimental Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add EMP-CN (10.0 g, 52 mmol) and Ethanol (30 mL) . Stir to suspend.

  • Reagent Addition: Add a solution of NaOH (4.2 g, 105 mmol, 2.0 eq) dissolved in Water (20 mL) .

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 6–8 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The nitrile spot (Rf ~0.6) should disappear; a baseline spot (salt of the acid) will appear.

  • Workup:

    • Distill off the ethanol under reduced pressure.

    • Dilute the residue with water (50 mL).

    • Critical Step (Impurity Removal): Wash the basic aqueous layer with Ethyl Acetate (2 x 20 mL) to remove unreacted neutral organics (starting material or amide intermediate).

    • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl until pH ~2. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Yield Expectation: 85–92%. Causality: The initial wash of the basic phase is crucial. Since the product exists as a sodium salt (water-soluble), organic impurities can be extracted before acidification, ensuring high purity of the final precipitate.

Protocol B: Selective Hydrogenation to Phenethylamine

Objective: Reduce the nitrile to a primary amine while suppressing the formation of secondary amines (dimers). Challenge: Nitrile reduction intermediates (imines) can react with the product amine to form secondary amines. Solution: Use of Ammonia (NH3) or Acetic Anhydride (to trap as amide) is standard. We will use the Raney Nickel/Ammonia method, which is the industrial standard for this class of molecules.

Reaction Mechanism & Logic

Hydrogenation Nitrile R-CN (Adsorbed on Ni) Imine R-CH=NH (Intermediate) Nitrile->Imine + H2 Primary R-CH2-NH2 (Primary Amine) Imine->Primary + H2 Secondary R-CH2-NH-CH2-R (Unwanted Dimer) Imine->Secondary + Primary Amine (Side Reaction) Ammonia NH3 (Suppressor) Ammonia->Imine Equilibrium Shift Blocks Dimer

Figure 2: Mechanistic pathway of nitrile hydrogenation. High concentrations of NH3 shift the equilibrium away from secondary amine formation.

Experimental Procedure

Safety Warning: Raney Nickel is pyrophoric. Handle under inert atmosphere. Hydrogen gas at high pressure presents an explosion hazard.

  • Vessel: Use a stainless steel autoclave (Parr reactor).

  • Catalyst Preparation: Wash Raney Nickel (2.0 g wet weight) with methanol (3x) to remove water. Transfer to the reactor under Argon flow.

  • Substrate: Dissolve EMP-CN (10.0 g) in Methanol saturated with Ammonia (7N NH3 in MeOH, 100 mL) .

    • Why Ammonia? As shown in Figure 2, NH3 competes with the primary amine for the imine intermediate, effectively blocking the condensation that leads to secondary amines [1].

  • Hydrogenation:

    • Seal reactor and purge with N2 (3x) then H2 (3x).

    • Pressurize to 50 bar (approx 725 psi) H2.

    • Heat to 50°C with vigorous stirring (1000 rpm).

    • Time: 4–6 hours. Hydrogen uptake should cease.

  • Workup:

    • Cool and depressurize.

    • Filter catalyst through a Celite pad (keep wet to prevent fire).

    • Concentrate the filtrate to yield the crude amine oil.

  • Purification (Salt Formation): Dissolve the oil in Ethanol and add 1.1 eq of concentrated HCl or ethanolic HCl. The hydrochloride salt of the amine will crystallize.

Yield Expectation: 75–85%.

References

  • Zuckerman, M. F. (1988).[1] Process for the hydrogenation of nitriles to primary amines.[1][2] U.S. Patent No. 4,739,120.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Vertex Pharmaceuticals. (2018). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.[3] CN Patent No. 107827722B. Link

  • Hegedüs, L., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.[2] Periodica Polytechnica Chemical Engineering, 62(4), 416–423. Link

  • PubChem. (n.d.). Compound Summary for CID 31244 (Related Aldehyde). National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Impurity Profiling for 3-Ethoxy-4-methoxyphenylacetonitrile

[1] Case Reference: EMP-CN-IMP-Guide-01 Subject: Identification and Troubleshooting of Common Impurities in 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60814-13-1) Status: Active Support Document[1] Executive Summary & Mo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case Reference: EMP-CN-IMP-Guide-01 Subject: Identification and Troubleshooting of Common Impurities in 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60814-13-1) Status: Active Support Document[1]

Executive Summary & Molecule Context

User: Analytical Chemists, Process Chemists, and CMC Leads. Molecule: 3-Ethoxy-4-methoxyphenylacetonitrile (EMP-CN).[1] Primary Application: Key intermediate in the synthesis of PDE4 inhibitors (e.g., Apremilast).

The Challenge: High-purity EMP-CN is critical because impurities here often carry through to the final API, forming "hard-to-remove" analogues.[1] This guide addresses the three most common impurity classes: Homologues (Des-ethyl) , Hydrolysis Products (Amides/Acids) , and Process Residuals .[1]

Diagnostic Guide: "What is this Peak?"

Use this decision matrix to identify unknown peaks in your HPLC chromatogram relative to the main EMP-CN peak.

Relative Retention Time (RRT)*Likely Impurity IdentityStructure DescriptionRoot Cause
~0.6 - 0.7 Impurity A (Acid) 3-Ethoxy-4-methoxyphenylacetic acidFull hydrolysis of nitrile due to acidic/basic workup.[1]
~0.8 - 0.9 Impurity B (Amide) 3-Ethoxy-4-methoxyphenylacetamidePartial hydrolysis (hydration) due to moisture or pH stress.[1]
~0.90 - 0.95 Impurity C (Des-ethyl) 3-Hydroxy-4-methoxyphenylacetonitrileUnreacted starting material (if alkylating) or de-alkylation.[1]
~1.1 - 1.2 Impurity D (Aldehyde) 3-Ethoxy-4-methoxybenzaldehydeResidual precursor from previous synthetic step.[1]
> 1.5 Impurity E (Dimer) Thorpe Condensation DimerBase-catalyzed dimerization of the nitrile.[1]

*Note: RRTs are approximate and depend on specific C18/Mobile Phase conditions (typically Acetonitrile/Water/Acid).[1]

Detailed Technical Analysis & Troubleshooting

Module 1: The "Des-Ethyl" Anomaly (Impurity C)

Symptom: A persistent peak eluting just before the main peak.[1] Chemical Identity: 3-Hydroxy-4-methoxyphenylacetonitrile.[1]

Technical Insight: This is the most critical impurity for Apremilast synthesis. If EMP-CN is synthesized via the alkylation of 3-hydroxy-4-methoxyphenylacetonitrile using ethyl halides, this impurity represents unreacted starting material .[1]

  • Why it persists: The phenolic hydroxyl group is structurally similar to the ethoxy product, making separation by crystallization difficult.

  • Downstream Risk: It reacts in subsequent steps to form the "Des-ethyl Apremilast" impurity, which is a known pharmacopeial impurity.

Troubleshooting Protocol:

  • Check Reagent Stoichiometry: Ensure Ethyl Bromide/Iodide is in excess (1.2–1.5 eq).

  • Base Strength: If using K₂CO₃, ensure particle size is fine (milled) to improve surface area. Consider switching to Cs₂CO₃ for higher reactivity if costs permit.

  • Detection: This impurity is pH-sensitive.[1] In high pH mobile phases, its retention time shifts significantly due to phenoxide formation.

Module 2: The Hydrolysis Trap (Impurities A & B)

Symptom: New peaks appearing after stability testing or wet workup.[1] Chemical Identity:

  • Amide: 3-Ethoxy-4-methoxyphenylacetamide (Partial Hydrolysis).[1]

  • Acid: 3-Ethoxy-4-methoxyphenylacetic acid (Full Hydrolysis).[1]

Technical Insight: Nitriles are thermodynamically unstable relative to carboxylic acids but kinetically stable. However, in the presence of strong acids/bases and heat , the nitrile hydrates to the amide and eventually the acid.

  • Common Culprit: Drying steps at elevated temperatures (>50°C) while the cake is still wet (high pH/low pH residual).[1]

Troubleshooting Protocol:

  • pH Check: Measure the pH of the final aqueous wash. It must be neutral (pH 6–8) before drying.[1]

  • Drying Conditions: Vacuum dry at <45°C.

  • Mobile Phase: Avoid high-pH HPLC mobile phases for long sequences, as on-column hydrolysis can occur, creating "ghost" peaks that grow over time.[1]

Module 3: Process Residuals (Impurity D)

Symptom: A peak matching the UV spectrum of the aldehyde precursor. Chemical Identity: 3-Ethoxy-4-methoxybenzaldehyde.[1][2][3][4][5][6]

Technical Insight: If your synthesis route is: Isovanillin -> Alkylation -> Reduction -> Chlorination -> Cyanation, the aldehyde is a carry-over intermediate.[1]

  • Detection: Aldehydes have a distinct UV max compared to the nitrile. Use a PDA detector to compare spectra.

  • Removal: Sodium bisulfite washes can selectively remove residual aldehydes by forming water-soluble adducts.[1]

Visualizing the Impurity Network

The following diagram maps the origin of each impurity based on the synthesis pathway.

ImpurityMap SM Starting Material (3-Hydroxy-4-methoxyphenylacetonitrile) Product TARGET PRODUCT (3-Ethoxy-4-methoxyphenylacetonitrile) SM->Product Alkylation Imp_Des Impurity C (Des-Ethyl / Unreacted SM) SM->Imp_Des Incomplete Reaction Imp_Amide Impurity B (Amide) Product->Imp_Amide Partial Hydrolysis Imp_Dimer Impurity E (Thorpe Dimer) Product->Imp_Dimer Self-Condensation (Thorpe Reaction) Imp_Acid Impurity A (Acid) Imp_Amide->Imp_Acid Full Hydrolysis Reagent_Alk + Et-X / Base Cond_Hyd H2O / H+ or OH- Cond_Base Strong Base / Heat

Figure 1: Impurity Origin Tree.[1] Red indicates Starting Material, Green is Product, Yellow is Process Impurity, Blue represents Degradants.

Analytical Method FAQ

Q1: My "Des-ethyl" impurity peak co-elutes with the main peak. How do I improve resolution?

  • Answer: The Des-ethyl impurity (phenol) is more polar than the product (ethoxy).[1]

    • Action: Lower the % Acetonitrile in your isocratic hold or flatten the gradient slope at the beginning.

    • Advanced: Use a Phenyl-Hexyl column instead of C18.[1] The pi-pi interactions often separate the phenolic impurity better than hydrophobic interactions alone.[1]

Q2: I see a peak growth in the sample solution after 24 hours. Is the product unstable?

  • Answer: EMP-CN is stable in solid form but can hydrolyze in solution if the diluent is not optimized.[1]

    • Action: Ensure your diluent does not contain strong acids or bases. Use Acetonitrile:Water (80:20) without buffer for sample prep.[1] If using a buffered mobile phase, ensure the autosampler is cooled to 4°C.

Q3: Can I use GC-MS for this analysis?

  • Answer: Yes, but with caution.

    • Risk:[1][7] The high temperature of the GC injection port can induce thermal degradation (decarboxylation of any acid impurity present) or dimerization. HPLC is preferred for stability-indicating methods.[1]

References & Authority

  • Synthesis & Impurity Context: Preparation of Apremilast. European Patent Office, EP 3341359 B1. (Describes the alkylation of 3-hydroxy precursors and the "Des-ethyl" impurity profile).

  • Analytical Methodology: Stability-indicating related substances method of Apremilast by HPLC. ResearchGate. (Details the separation of ethoxy/methoxy analogues and hydrolysis degradants).

  • Chemical Mechanism (Amide Hydrolysis): Hydration of Nitriles to Primary Amides.[1] Organic Syntheses, 2024, 101, 327–341.[8] (Mechanistic grounding for Impurity B formation).

  • Impurity Standards: Apremilast Impurities and Reference Standards. SynThink Chemicals. (Catalog of known impurities including the Des-ethyl and Amide forms).

Sources

Optimization

minimizing side reactions during 3-Ethoxy-4-methoxyphenylacetonitrile synthesis

Ticket ID: CHEMSUP-8821 Subject: Minimizing Side Reactions & Impurity Profiling Status: Open Escalation Level: Tier 3 (Senior Application Scientist) Executive Summary & Route Analysis User Context: You are synthesizing 3...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-8821 Subject: Minimizing Side Reactions & Impurity Profiling Status: Open Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary & Route Analysis

User Context: You are synthesizing 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60814-13-1), a critical intermediate for the PDE4 inhibitor Apremilast .

The Core Problem: This molecule features an electron-rich aromatic ring (3-ethoxy, 4-methoxy substitution). This electron density destabilizes the benzylic position, making precursors (like benzyl halides) highly reactive and prone to specific side reactions—primarily hydrolysis and dimerization .

We support two primary synthetic routes. Select your current workflow to jump to the relevant troubleshooting module:

  • Route A (The "Classic" Cyanation): 3-Ethoxy-4-methoxybenzyl chloride

    
     Nitrile.
    
    • Risk Profile: High.[1] Prone to hydrolysis (

      
      ) and dimerization.
      
  • Route B (The "Green" Dehydration): Aldehyde

    
     Oxime 
    
    
    
    Nitrile.
    • Risk Profile: Low.[1][2] Primary issues are incomplete conversion and Beckmann rearrangement.

Visualizing the Impurity Landscape

Before troubleshooting, you must understand the competing kinetics. The electron-donating alkoxy groups stabilize the benzylic carbocation, inadvertently accelerating side reactions.

ReactionPathways SM Benzyl Chloride Precursor Carbo Benzylic Carbocation SM->Carbo Ionization (Fast due to EDG) Product Target Nitrile (3-Ethoxy-4-methoxyphenylacetonitrile) SM->Product SN2 (NaCN) Impurity_C Impurity C: Isonitrile SM->Impurity_C AgCN or Kinetic Control Failure Impurity_A Impurity A: Hydrolysis (Alcohol/Acid) Carbo->Impurity_A + H2O (Moisture) Impurity_B Impurity B: Dimer (Wurtz-type) Carbo->Impurity_B + Benzyl Anion

Figure 1: Competing reaction pathways for the benzyl chloride route. Note how the electron-donating groups (EDG) facilitate carbocation formation, opening the door to Impurity A and B.

Module 1: Troubleshooting Route A (Cyanation)

Process: Nucleophilic displacement of Benzyl Chloride/Bromide with Cyanide (NaCN/KCN).

Critical Failure Mode: Hydrolysis (Formation of Phenylacetic Acid)

Symptoms: Yield loss; appearance of a carboxylic acid peak in IR (1700-1720 cm⁻¹); acidic pH in aqueous waste.

ParameterRecommended SpecificationThe "Why" (Mechanistic Insight)
Solvent System Acetone (Dry) or Toluene/Water + PTC The benzylic carbon is hyper-reactive. In protic solvents (ethanol/water), water competes with

as a nucleophile.
Water Content < 0.1% (if single phase)Even trace moisture triggers hydrolysis to the benzyl alcohol or phenylacetic acid.
Catalyst TBAB (Tetrabutylammonium bromide)In biphasic systems, TBAB shuttles

into the organic phase, increasing the effective concentration of the nucleophile relative to water.

Q: My reaction stalled, so I added heat. Now I have a black tar. What happened? A: You likely triggered polymerization or dimerization . The 3-ethoxy-4-methoxybenzyl chloride is thermally unstable.

  • The Fix: Never exceed 60°C. If the reaction is slow, do not increase heat. Instead, increase the catalyst load (TBAB) or switch to a more polar aprotic solvent (DMSO/DMF) to accelerate the

    
     rate without thermal stress. Warning: DMSO can be difficult to remove; Toluene/Water/PTC is preferred for scale.
    

Q: I see a new spot on TLC that isn't the product or the acid. It smells terrible. A: You formed the Isonitrile (R-NC) . This occurs under kinetic control or if silver cyanide (AgCN) is used.

  • The Fix: Ensure you are using NaCN or KCN. Maintain a high concentration of cyanide. Isonitriles can sometimes be rearranged to nitriles by heating, but in this sensitive system, it's better to prevent them by ensuring adequate agitation and using "soft" counter-ions (Na/K).

Module 2: Troubleshooting Route B (Aldehyde Oxime)

Process: Condensation of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine, followed by dehydration.

Critical Failure Mode: Incomplete Dehydration

Symptoms: Presence of an intermediate peak (Oxime) in HPLC; low melting point of solid.

Protocol Check:

  • Oxime Formation: Reaction of aldehyde with

    
     + NaOH.
    
  • Dehydration: Reflux in Acetic Anhydride (

    
    ).
    

Q: The dehydration step yielded a yellow oil that won't crystallize. Why? A: Likely Beckmann Rearrangement or Acetylation of impurities . If the temperature is too high or acid catalysis is too strong, the oxime can rearrange to an amide (N-(3-ethoxy-4-methoxyphenyl)formamide).

  • The Fix:

    • Control the exotherm during Acetic Anhydride addition.

    • Ensure the intermediate Oxime is dry before adding

      
      . Water hydrolyzes the anhydride to acetic acid, altering the stoichiometry.
      
Module 3: Precursor Quality Control

The purity of the final nitrile is strictly dependent on the regiochemistry of the starting material.

Reaction: Isovanillin + Ethyl Bromide


 3-Ethoxy-4-methoxybenzaldehyde.[1][2][3]

Common Issue: Regioisomers If you start with 3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde) instead of Isovanillin, you will get a mixture of:

  • 3-ethoxy-4-methoxy...[1][2][3][4][5] (Target)

  • 4-ethoxy-3-methoxy... (Impurity)[1][2][3][5][6]

  • 3,4-diethoxy... (Impurity)[1][2][3][5][6]

Validation Protocol: Always verify the precursor via 1H NMR . The integration of the methoxy vs. ethoxy protons must be exact.

  • Target: Methoxy singlet (~3.8 ppm) and Ethoxy triplet/quartet (~1.4 / 4.1 ppm).

  • Diagnostic: Any splitting of the methoxy peak suggests a mixture of isomers.

Purification Strategy

Due to the low melting point (approx 90-97°C for pure nitrile, but lower for crude), crystallization can be difficult if impurities are high.

Recommended Workflow:

  • Quench: Pour reaction mixture into ice water (stops hydrolysis).

  • Extraction: Use Ethyl Acetate or Toluene.

  • Wash:

    • Saturated

      
       (Removes Phenylacetic acid impurity).
      
    • 10%

      
       (Removes unreacted Aldehyde if using Route B).
      
  • Crystallization:

    • Solvent: Ethanol/Water (9:1) or Isopropanol.

    • Tip: If oiling out occurs, seed with a pure crystal at 40°C and cool slowly.

References & Authority
  • Patent (Route B Optimization): Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde and downstream nitrile. CN105175283A. (Describes the oxime dehydration route to avoid cyanide handling). Link

  • Patent (Apremilast Intermediates): Process for the preparation of PDE4 inhibitors.[2] US Patent 2014/0081032. (Details the industrial requirements for the nitrile intermediate). Link

  • Mechanistic Review: Nucleophilic Substitutions of Benzylic Halides. (General grounding on the instability of p-methoxy benzyl chlorides).

  • Safety Data: Sodium Cyanide Handling Protocols. PubChem CID 8929. Link

Disclaimer: This guide involves the handling of hazardous chemicals, including cyanides and alkylating agents.[5][6] All protocols must be performed in a fume hood by trained personnel wearing appropriate PPE. The "Route B" (Oxime) method is strongly recommended for safety and environmental compliance unless specific yield requirements dictate otherwise.

Sources

Troubleshooting

troubleshooting purification of 3-Ethoxy-4-methoxyphenylacetonitrile by chromatography

Product: 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60816-19-1) Application: Critical intermediate for PDE4 inhibitors (e.g., Apremilast).[1] Document Type: Troubleshooting Guide & FAQ. Introduction: The Separation Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60816-19-1) Application: Critical intermediate for PDE4 inhibitors (e.g., Apremilast).[1] Document Type: Troubleshooting Guide & FAQ.

Introduction: The Separation Challenge

Purifying 3-Ethoxy-4-methoxyphenylacetonitrile presents a specific set of chromatographic challenges. As a key intermediate in the synthesis of Apremilast, its purity is critical. The molecule contains a nitrile group (moderately polar, dipole interactions) and an electron-rich aromatic ring (pi-pi interactions).

Common synthetic routes involves the dehydration of 3-ethoxy-4-methoxybenzaldehyde oxime or nucleophilic substitution of the corresponding benzyl chloride [1, 2]. Consequently, the most persistent impurities are often the starting aldehyde , benzyl alcohol , or hydrolysis byproducts (amides) .

This guide moves beyond generic advice, applying mechanistic chromatography principles to this specific molecular profile.

Part 1: Pre-Chromatography Diagnostics

Q: My crude mixture is a sticky solid. How do I determine if chromatography is actually necessary?

A: Before loading a column, you must assess the "Separation Energy" required. The nitrile group is less polar than the corresponding alcohol or amide but often co-elutes with the aldehyde precursor due to similar dipole moments.

Protocol: The "Delta Rf" Stress Test

  • Prepare TLC: Use Silica Gel 60 F254 plates.

  • Solvent A (Standard): 20% Ethyl Acetate in Hexane.

  • Solvent B (Selectivity Change): 100% Dichloromethane (DCM) or Toluene.

  • Visualization: UV (254 nm) is primary. Stain with KMnO4 (oxidizes the aldehyde impurity but not the nitrile easily) to distinguish spots.

ObservationDiagnosisAction
Single Spot (UV) High Purity (>95%)Skip chromatography. Recrystallize from Ethanol/Water or IPA [2].
Overlapping Spots (Rf

< 0.1)
Co-elution (Aldehyde/Nitrile)Do not run column yet. Switch mobile phase (See Part 2).
Streak/Tailing Acidic/Basic InteractionAdd 1% Triethylamine (TEA) or switch to Neutral Alumina.

Part 2: Method Development & Mobile Phase Selection

Q: I am using Hexane/Ethyl Acetate (80:20), but the nitrile and the aldehyde impurity are not separating. Why?

A: You are relying solely on solvent strength rather than selectivity . Both the nitrile (-CN) and the aldehyde (-CHO) are dipoles that interact similarly with the silica surface in a standard adsorption model. To separate them, you must exploit pi-pi interactions or hydrogen bonding differences .

The Solution: Solvent Class Switching Replace Hexane (aliphatic) with Toluene (aromatic). Toluene interacts with the pi-electrons of the phenyl ring. Since the electron density of the ring differs between the nitrile and the aldehyde (due to their different electron-withdrawing effects), Toluene often amplifies the separation factor (


).

Recommended Gradients:

SystemCompositionMechanismBest For
Standard Hexane / EtOAc (Gradient 0%

30%)
Adsorption/PolarityGeneral cleanup of tars.
Selectivity A Toluene / Acetone (20:1)

-

Interaction
Separating Nitrile from Aldehyde.
Selectivity B DCM / Methanol (99:1)Dipole/H-BondingRemoving polar amides/acids.

Part 3: Troubleshooting Specific Defects

Issue 1: Peak Tailing

Q: The product elutes as a shark-fin shape with a long tail. Is my column overloaded?

A: While overloading is possible, silanol interaction is the more likely culprit for nitriles. Although nitriles are not strongly basic, the methoxy/ethoxy ether oxygens can act as weak Lewis bases, hydrogen-bonding with acidic silanols on the silica surface [3].

The Fix:

  • Doping: Add 0.1% Triethylamine (TEA) to the mobile phase. This blocks the active silanol sites.

  • Stationary Phase: If using Flash Chromatography, switch to Amino-bonded Silica (NH2) . This phase is naturally basic and repels the basic moieties, sharpening the peak.

Issue 2: Poor Recovery (Mass Balance Loss)

Q: I loaded 5g of crude but recovered only 3g. Where did it go?

A: Nitriles can hydrolyze to amides (primary) or carboxylic acids on acidic silica gel , especially if the column run is slow (>2 hours) or if the silica is wet.

The Fix:

  • Speed: Increase flow rate. Flash runs should be <20 minutes.

  • Neutralization: Pre-wash the silica column with 1% TEA in Hexane before equilibration.

  • Dry Loading: Do not dissolve the sample in a large volume of DCM. Adsorb the crude onto Celite 545 (1:2 ratio), dry it under vacuum, and load the powder. This prevents "band broadening" at the inlet [4].

Part 4: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for purifying 3-Ethoxy-4-methoxyphenylacetonitrile based on TLC behavior.

PurificationLogic Start Crude Mixture Analysis (TLC in 20% EtOAc/Hex) CheckRf Check Rf Difference (Delta Rf) Start->CheckRf GoodSep Delta Rf > 0.15 CheckRf->GoodSep BadSep Delta Rf < 0.10 (Co-elution) CheckRf->BadSep Tailing Spot Tailing/Streaking CheckRf->Tailing StdColumn Standard Flash Hex/EtOAc Gradient GoodSep->StdColumn Liquids/Oils Recryst Recrystallization (EtOH/Water) GoodSep->Recryst Solids SwitchSolvent Switch Selectivity Try Toluene/Acetone or DCM/MeOH BadSep->SwitchSolvent Optimize Alpha AddBase Silanol Blocking Add 0.1% TEA or use NH2-Silica Tailing->AddBase Block Active Sites SwitchSolvent->CheckRf Re-test AddBase->StdColumn

Caption: Decision tree for optimizing the purification of phenylacetonitrile derivatives based on initial TLC screening.

Part 5: Advanced Workflow (Scale-Up)

For researchers moving from milligram to gram scale, the heat of adsorption becomes a risk.

ScaleUp Crude Crude Reaction Mixture Workup Aqueous Workup (Remove Salts/DMF) Crude->Workup DryLoad Dry Load on Celite (Critical for Solubility) Workup->DryLoad Flash Flash Chromatography (10-40% Gradient) DryLoad->Flash Polishing Recrystallization (IPA or EtOH) Flash->Polishing Target >99.5%

Caption: Optimized scale-up workflow emphasizing dry loading to manage solubility issues common with this intermediate.

References

  • Preparation of 3-ethoxy-4-methoxy benzonitrile. (2015). Google Patents, CN105175283A.
  • Process for preparation of apremilast and its intermediates. (2016). Google Patents, WO2016199031A1.
  • LC Troubleshooting—All of My Peaks are Tailing! (2024). Restek Corporation. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Dept of Chemistry. Available at: [Link]

Sources

Optimization

optimization of temperature for 3-Ethoxy-4-methoxyphenylacetonitrile synthesis

Topic: Temperature Optimization & Process Control Target Molecule: 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60758-86-3) Primary Application: Key intermediate for Verapamil (calcium channel blocker) and Apremilast. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Process Control Target Molecule: 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60758-86-3) Primary Application: Key intermediate for Verapamil (calcium channel blocker) and Apremilast.

Executive Summary & Pathway Selector

Welcome to the Process Optimization Support Center. Temperature is the single most critical variable in this synthesis, dictating the kinetic competition between nitrile formation (desired), hydrolysis (impurity), and polymerization (tar).

Before proceeding, identify your synthetic route.[1] The optimal temperature profile depends entirely on your starting material.

Select Your Precursor:
Route A: Nucleophilic Substitution Route B: Aldehyde Dehydration
Precursor: 3-Ethoxy-4-methoxybenzyl chloride (or bromide)Precursor: 3-Ethoxy-4-methoxybenzaldehyde
Reagent: NaCN or KCNReagents: Hydroxylamine HCl, then Acetic Anhydride
Mechanism:

Displacement
Mechanism: Condensation

Dehydration
Critical Temp: 40°C – 60°C (Solvent Dependent)Critical Temp: 80°C (Oxime)

130°C (Nitrile)
Risk: Runaway exotherm, Cyanide hydrolysisRisk: Incomplete dehydration, thermal degradation

Route A: Nucleophilic Substitution (Benzyl Chloride Route)[2][3]

Context: This is the most common industrial route but poses significant safety risks due to cyanide handling. Temperature control is vital to prevent "runaway" reactions and hydrolysis.

Optimal Temperature Profiles
Solvent SystemOptimal Temp (

)
Critical Upper Limit (

)
Why?
Polar Aprotic (DMSO/DMF) 40°C – 45°C 55°CHigh dielectric constant accelerates

. Above 55°C, rapid darkening (polymerization) and exotherms occur.
Phase Transfer (Toluene/Water) 60°C – 80°C 90°CRequires higher T to overcome phase barrier. Above 90°C, aqueous cyanide hydrolyzes the product to the amide/acid.
Aqueous/Alcohol (Ethanol/Water) Reflux (~78°C) RefluxClassical method. Lower yield due to solvolysis (ethanol attacking to form ethyl ether).
Detailed Protocol: Phase Transfer Catalysis (Recommended)

Higher yield, easier workup, and safer than DMSO.

  • Charge: Reactor with Toluene (5 vol) and 3-Ethoxy-4-methoxybenzyl chloride (1.0 eq).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) or TEBA (0.05 eq).

  • Aqueous Phase: Add saturated aqueous NaCN (1.2 eq). Caution: Cyanide Hazard.

  • Heating Ramp:

    • Heat to 60°C over 30 minutes.

    • Hold at 60°C for 1 hour to initiate reaction (induction period).

    • Ramp to 80°C and hold for 4-6 hours.

  • Monitoring: Check HPLC for benzyl chloride consumption (<0.5%).

  • Quench: Cool to 25°C before adding water. Do not add water at >60°C to avoid hydrolysis.

Troubleshooting Guide (Route A)

Q: My reaction turned black/tarry.

  • Cause: Temperature too high (>60°C in DMF, or >90°C in PTC) caused polymerization of the benzyl chloride.

  • Fix: Reduce T by 10-15°C. Ensure efficient stirring to prevent "hot spots" where local concentration of cyanide is high.

Q: I see a large impurity peak at RRT 0.85 (Amide).

  • Cause: Hydrolysis of the nitrile.[2] This happens if the reaction is held at high temperature (>80°C) after the starting material is consumed, or if the pH is too high (strongly alkaline).

  • Fix: Quench immediately upon completion. Buffer the aqueous phase to pH 9-10 (avoid pH >12).

Q: Yield is low (<70%) in Ethanol/Water.

  • Cause: Solvolysis. Ethanol competes with cyanide, forming the ethyl ether side product.

  • Fix: Switch to the PTC method (Toluene/Water) to eliminate ethanol competition.

Route B: Aldehyde Dehydration (Alternative)

Context: Used when avoiding cyanide handling or when the aldehyde is the cheaper feedstock (e.g., from Isovanillin).

Optimal Temperature Profiles
  • Step 1 (Oxime Formation):

    • Reaction: Aldehyde +

      
      
      
      
      
      Aldoxime
    • Temp: 78-84°C (Reflux in Acetonitrile or Ethanol).[3]

    • Note: Initial mixing is endothermic; requires heat to drive to completion.[3]

  • Step 2 (Dehydration to Nitrile):

    • Reaction: Aldoxime + Acetic Anhydride

      
       Nitrile
      
    • Temp: 120°C – 135°C .

    • Critical: This step requires high heat to eliminate water/acetic acid.

Troubleshooting Guide (Route B)

Q: Product contains ~10% intermediate (Oxime). [4]

  • Cause: Dehydration temperature too low (<110°C) or insufficient Acetic Anhydride.

  • Fix: Ensure pot temperature reaches 130°C. Distill off acetic acid by-product to push equilibrium.

Visualizations & Logic Flows

Figure 1: Reaction Pathway & Temperature Criticality

ReactionPathways Start_Cl 3-Ethoxy-4-methoxy benzyl chloride RouteA Route A: Substitution (NaCN/PTC) Start_Cl->RouteA Preferred Start_Ald 3-Ethoxy-4-methoxy benzaldehyde RouteB1 Step 1: Oximation (NH2OH) Start_Ald->RouteB1 Product TARGET NITRILE (3-Ethoxy-4-methoxyphenylacetonitrile) RouteA->Product Optimum: 60-80°C (Toluene/Water) Impurity_Amide Impurity: Amide (Hydrolysis) RouteA->Impurity_Amide T > 90°C or pH > 12 Impurity_Poly Impurity: Tar/Polymer RouteA->Impurity_Poly T > 60°C (in DMF) RouteB2 Step 2: Dehydration (Ac2O) RouteB1->RouteB2 Intermediate: Oxime RouteB2->Product Optimum: 130°C RouteB2->Impurity_Amide Incomplete Dehydration

Caption: Comparison of synthetic routes. Route A requires strict upper-limit temperature control to prevent hydrolysis, while Route B requires high heat for dehydration.

Figure 2: Troubleshooting Decision Tree (Route A)

Troubleshooting Start Issue Detected ProblemType What is the primary issue? Start->ProblemType LowYield Low Yield ProblemType->LowYield HighImpurity High Impurity ProblemType->HighImpurity CheckSolvent Solvent System? LowYield->CheckSolvent CheckImpurity Identify Impurity HighImpurity->CheckImpurity Ethanol Ethanol/Water CheckSolvent->Ethanol Toluene Toluene/PTC CheckSolvent->Toluene Imp_Amide Amide (Hydrolysis) CheckImpurity->Imp_Amide Imp_Ether Ethyl Ether Ethanol->Imp_Ether Action2 Increase Temp to 80°C. Check Catalyst Load. Toluene->Action2 Action3 REDUCE Temp. Quench faster. Imp_Amide->Action3 Action1 SWITCH to PTC System. Eliminates Solvolysis. Imp_Ether->Action1

Caption: Logic flow for diagnosing yield and purity issues in the nucleophilic substitution pathway.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Toluene for the substitution? A: Yes, Acetone/Water is a classical method (ref: Organic Syntheses), but it requires reflux (~60°C). The downside is that acetone reacts with cyanide to form acetone cyanohydrin (a toxic equilibrium side-product), consuming reagent. Toluene/PTC is cleaner and safer.

Q: Why is the reaction exothermic in DMSO but not in Toluene? A: In DMSO (polar aprotic), the cyanide ion is "naked" and extremely reactive, leading to rapid rates and heat release. In Toluene (PTC), the reaction rate is limited by the transfer of cyanide across the phase boundary by the catalyst (TBAB), making the heat release more gradual and controllable.

Q: What is the safety protocol for the "Latent Endotherm"? A: In the aldehyde route (Route B), mixing reagents causes an initial cooling (endotherm). Do not aggressively heat during this phase. Wait for the temperature to stabilize, then ramp slowly. Rapid heating during the induction phase can lead to a violent exotherm once the reaction "kicks off."

References

  • Preparation of 3-chloro-4-methoxyphenylacetonitrile . PrepChem. (Analogous procedure for DMSO route, citing 40-45°C optimal range).

  • Synthesis of 3-Ethoxy-4-methoxy benzonitrile . ChemicalBook. (Details the Aldehyde/Hydroxylamine route with specific reflux temps of 78-84°C).

  • Process for the preparation of Verapamil hydrochloride . Google Patents US10144703B2. (Contextualizes the importance of the nitrile intermediate and purity requirements).

  • p-Methoxyphenylacetonitrile . Organic Syntheses, Coll. Vol. 4, p.576 (1963). (Foundational reference for benzyl chloride to nitrile substitution using aqueous/organic reflux).

  • Nucleophilic Substitution Mechanisms . ChemGuide. (Theoretical grounding for solvent effects on cyanide substitution vs hydrolysis).

Sources

Troubleshooting

investigating solvent effects in 3-Ethoxy-4-methoxyphenylacetonitrile reactions

Technical Support Center: Solvent Systems for 3-Ethoxy-4-methoxyphenylacetonitrile Ticket ID: #SOLV-3E4M-CN[1] Subject: Optimization of Solvent Effects for Synthesis & Functionalization Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems for 3-Ethoxy-4-methoxyphenylacetonitrile

  • Ticket ID: #SOLV-3E4M-CN[1]

  • Subject: Optimization of Solvent Effects for Synthesis & Functionalization

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are investigating 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60758-86-3 / Analogous to 104-47-2), a critical scaffold in the synthesis of PDE4 inhibitors (e.g., Apremilast intermediates).[1]

The reactivity of this molecule is dominated by two competing electronic factors:

  • The Nitrile Group (

    
    ):  Electron-withdrawing, increasing the acidity of the 
    
    
    
    -protons (
    
    
    in DMSO), enabling nucleophilic substitutions.[1]
  • The Alkoxy Substituents (3-OEt, 4-OMe): Strongly electron-donating, increasing electron density on the aromatic ring.[1] This makes the ring susceptible to electrophilic attack and slightly destabilizes the

    
    -carbanion compared to unsubstituted phenylacetonitrile.
    

This guide troubleshoots solvent-dependent behaviors, specifically focusing on


-alkylation/lithiation , solubility profiles , and phase-transfer catalysis .[1]

Part 1: Critical Troubleshooting (Q&A)

Category A: -Alkylation & Lithiation (C-C Bond Formation)[1]

Q1: I am observing low yields and significant starting material recovery during


-methylation/alkylation using LHMDS in THF. Why? 
Diagnosis:  This is often a Solvation-Aggregation Mismatch .[1]
Technical Insight: 
While THF is a standard polar aprotic solvent ($ \epsilon \approx 7.5 

Li^+$), altering the aggregation state.[1]
  • The Issue: If the reaction temperature is too low (<-70°C) in pure THF, the lithiated species may form tight aggregates that are kinetically sluggish toward the electrophile.

  • The Fix:

    • Cosolvent Strategy: Introduce HMPA or DMPU (2-4 equivalents) to disrupt aggregates and solvate the

      
       cation, creating a "naked," highly reactive carbanion.[1]
      
    • Temperature Modulation: Raise the alkylation temperature slightly (to -40°C) after deprotonation but before quenching to ensure reaction completion.

Q2: I see "Oiling Out" or gum formation when using Toluene as a solvent for base-mediated reactions. Diagnosis: Poor Solubility of the Metalated Intermediate. Technical Insight: 3-Ethoxy-4-methoxyphenylacetonitrile is soluble in toluene, but its lithio- or sodio-salt is ionic and insoluble in non-polar aromatics.[1]

  • The Mechanism: As you deprotonate, the salt precipitates, coating the unreacted base (e.g., NaH or NaNH

    
    ) and stopping the reaction (surface passivation).
    
  • The Fix: Switch to a High-Dielectric Aprotic Solvent like DMF or DMSO for non-lithium bases. If using Lithium bases (LHMDS/n-BuLi), use THF/Hexane mixtures.[1][2] The oxygen atoms on your substrate act as internal ligands, but they are insufficient to solubilize the salt in pure toluene.

Category B: Nucleophilic Substitutions & Phase Transfer

Q3: My Thorpe-Ziegler cyclization (self-condensation) is failing in ethanol. Diagnosis: Protic Solvent Quenching / Reversibility. Technical Insight: Protic solvents like Ethanol (


) are acidic enough to protonate the incipient nitrile anion or solvate it so heavily (hydrogen bonding) that its nucleophilicity drops.[1] Furthermore, the nitrile group is susceptible to Pinner reaction (conversion to imidate ester) in acidic alcohols.[1]
  • The Fix: Move to Acetonitrile (MeCN) or Tert-Butyl Methyl Ether (TBME) .[1] If a protic environment is required for solubility, use Tert-Butanol (t-BuOH) , which is sterically hindered and less acidic.[1]

Part 2: Solvent Selection Decision Matrix

The following diagram illustrates the logical flow for selecting the correct solvent system based on your intended transformation.

SolventSelection Start Target Transformation Type1 Alpha-Alkylation / Lithiation (C-C Bond Formation) Start->Type1 Type2 Nitrile Hydrolysis (To Amide/Acid) Start->Type2 Type3 Nucleophilic Substitution (SN2 on Alkyl Halides) Start->Type3 Decision1 Base Type? Type1->Decision1 Decision2 pH Condition? Type2->Decision2 Decision3 Phase Transfer? Type3->Decision3 Solv1 THF (anhydrous) + DMPU (if sluggish) Decision1->Solv1 Lithium Bases (LHMDS, nBuLi) Solv2 DMF or DMSO (Room Temp) Decision1->Solv2 Ionic Bases (NaH, KOtBu) Solv3 EtOH / Water (Basic) Decision2->Solv3 Basic (NaOH) Solv4 Acetic Acid / HCl (Acidic) Decision2->Solv4 Acidic (HCl) Solv5 Toluene / Water + TBAB (Catalyst) Decision3->Solv5 Yes (PTC) Solv6 Acetone or MeCN (Finkelstein cond.) Decision3->Solv6 No (Homogeneous)

Caption: Decision matrix for solvent selection based on reaction mechanism and base compatibility.

Part 3: Optimized Experimental Protocol

Protocol: -Methylation of 3-Ethoxy-4-methoxyphenylacetonitrile

Context: This reaction mimics the installation of the sulfone side-chain in Apremilast synthesis, requiring strict control of the metallated species.

Reagents:

  • Substrate: 3-Ethoxy-4-methoxyphenylacetonitrile (1.0 eq)[1]

  • Base: LHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.2 eq)[1]

  • Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfone (depending on target)[1]

  • Solvent System: Anhydrous THF (Primary) + DMPU (Additive, optional)[1]

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 3-neck round bottom flask under Argon flow.

    • Solvent Check: Ensure THF is distilled or from a solvent purification system (water < 50 ppm).[1] Water will quench the anion immediately, restoring starting material.

  • Solvation & Cooling:

    • Dissolve the substrate in THF (0.2 M concentration).[1]

    • Cool to -78°C (Dry ice/Acetone bath). Note: The methoxy/ethoxy groups increase the freezing point depression risk; ensure vigorous stirring.

  • Deprotonation (The Critical Step):

    • Add LHMDS dropwise over 20 minutes.[1]

    • Observation Point: The solution typically turns bright yellow/orange due to the formation of the resonance-stabilized benzylic carbanion.

    • Stir at -78°C for 45 minutes.

  • Electrophile Addition:

    • Add the electrophile (neat or in THF) dropwise.[1][3]

    • Solvent Effect Monitor: If the reaction mixture becomes extremely viscous (gelation), add anhydrous DMPU (10% v/v) to break up lithium aggregates.[1]

  • Quenching:

    • Quench with saturated Ammonium Chloride (

      
      ) solution while still cold to prevent side reactions.[1]
      

Part 4: Physicochemical Data Reference

ParameterValueRelevance to Solvent Choice
Molecular Weight 191.23 g/mol Moderate size; soluble in most organic solvents.[1]
LogP (Predicted) ~2.1Lipophilic.[1] Requires organic solvent for extraction (EtOAc/DCM).[1]
pKa (

-H)
~21.9 (DMSO)Requires strong bases (LHMDS, NaH).[1] Incompatible with alcohols for deprotonation.[1]
H-Bond Acceptors 3 (N, O, O)Will coordinate with Lewis Acids and Cations (

), affecting solubility.[1]

References

  • Lithiated Phenylacetonitrile Species Distribution

    • Title: Study of the Lithiated Phenylacetonitrile Monoanions and Dianions Formed According to the Lithi
    • Source: Toupet, L., et al. (2025).[1] Journal of Organic Chemistry / ResearchGate.

    • URL:[1]

  • Apremilast Intermedi

    • Title: Preparation method for synthesizing apremilast intermediate (CN104447445A).[1][3]

    • Source: Google Patents.[1]

    • URL:[1]

  • Solvent Effects in Nitrile Alkyl

    • Title: Solvent-free condensation of phenylacetonitrile...[1][4] optimization and mechanistic studies.

    • Source: Loupy, A., et al. (2005).[1][4] Organic & Biomolecular Chemistry.

    • URL:[1][4]

  • Physical Properties & Safety

    • Title: 4-Methoxyphenylacetonitrile (Analogous Structure Data).[1]

    • Source: PubChem / Sigma-Aldrich Technical Data.[1][5]

    • URL:[1]

Sources

Optimization

understanding the degradation pathways of 3-Ethoxy-4-methoxyphenylacetonitrile

Subject: Stability, Degradation Pathways, and Analytical Troubleshooting Reference ID: CAS 60802-57-5 | Application: Apremilast (Otezla®) Intermediate[1][2] Introduction: The Scientist’s Perspective Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Degradation Pathways, and Analytical Troubleshooting

Reference ID: CAS 60802-57-5 | Application: Apremilast (Otezla®) Intermediate[1][2]

Introduction: The Scientist’s Perspective

Welcome to the technical support hub for 3-Ethoxy-4-methoxyphenylacetonitrile . If you are accessing this guide, you are likely optimizing the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Apremilast or conducting stability studies on its key regulatory starting materials (RSMs).[1][2]

This molecule is not merely a passive building block; it is a reactive benzylic nitrile.[1][2] Its stability profile is governed by two competing forces: the electrophilicity of the nitrile carbon (susceptible to hydrolysis) and the electron-donating nature of the alkoxy groups (susceptible to oxidative dealkylation).[1][2]

This guide moves beyond generic advice, offering causal analysis of degradation pathways and self-validating troubleshooting protocols designed for high-stakes drug development environments.

Module 1: Hydrolytic Degradation (The "Drifting Potency" Issue)

User Query: "Our HPLC assay shows a gradual decrease in potency in aqueous/organic mixtures, accompanied by a new peak at a lower retention time. What is happening?"

Technical Diagnosis: You are observing nitrile hydrolysis . The nitrile group (-CN) at the benzylic position is thermodynamically unstable in the presence of water, especially under acidic or basic catalysis.[1][2] It degrades in a stepwise fashion: first to the amide (Intermediate A), and finally to the carboxylic acid (Degradant B).[1][2]

  • Critical Insight: In the context of Apremilast synthesis, the carboxylic acid impurity (3-Ethoxy-4-methoxyphenylacetic acid) is a "process killer" because it terminates the subsequent condensation reaction with dimethyl sulfone.[1]

Pathway Visualization

The following diagram details the stepwise hydrolysis mechanism you must monitor.

HydrolysisPathway cluster_0 Analytical Impact Nitrile Parent: 3-Ethoxy-4- methoxyphenylacetonitrile (Neutral, High RT) Amide Intermediate A: Primary Amide (Transient) Nitrile->Amide + H2O (Slow) Acid Degradant B: Carboxylic Acid (Acidic, Low RT) Amide->Acid + H2O (Fast) Warning Acid impurity shifts significantly with Mobile Phase pH Acid->Warning

Figure 1: Stepwise hydrolysis of the nitrile group. The carboxylic acid is the thermodynamic sink.[1][2]

Troubleshooting Protocol: Confirming Hydrolysis

If you suspect hydrolysis, perform this pH-Shift Validation :

  • Run Sample A: Standard unbuffered HPLC run (e.g., Acetonitrile/Water).[1][2]

  • Run Sample B: Acidified Mobile Phase (0.1% TFA).

  • Observation: If the impurity peak shifts to a longer retention time (becomes less polar by protonation) in Sample B compared to A, it is the Carboxylic Acid degradant.[1][2] The parent nitrile and amide will not shift significantly.[1][2]

Module 2: Oxidative Stress & Dealkylation (The "Unknown Impurity" Issue)

User Query: "We see a small impurity (RRT ~0.8) increasing during stability testing at 40°C/75% RH. It does not match the acid profile."

Technical Diagnosis: This is likely the Desethoxy Impurity (3-Hydroxy-4-methoxyphenylacetonitrile).[1] While benzylic oxidation is possible, the ethoxy ether cleavage is a known liability in Apremilast chemistry, often referred to as "Impurity A precursor" in downstream processing.[1][2] This reaction is catalyzed by trace acids or Lewis acids and elevated temperature.[1][2]

Secondary Possibility: Benzylic oxidation to the Benzoyl Cyanide derivative, driven by radical autoxidation if stored under air (oxygen) rather than nitrogen.[1][2]

Degradation Logic Tree

DegradationLogic Start Unknown Impurity Detected CheckRT Check Retention Time (RT) Start->CheckRT Branch1 RT < Parent (More Polar) CheckRT->Branch1 Branch2 RT < Parent (Slightly More Polar) CheckRT->Branch2 Branch3 RT > Parent (Less Polar/Conjugated) CheckRT->Branch3 Result1 Suspect: Amide or Acid (Check pH sensitivity) Branch1->Result1 Result2 Suspect: Desethoxy Phenol (Loss of -C2H5) Branch2->Result2 Result3 Suspect: Benzoyl Cyanide (Benzylic Oxidation) Branch3->Result3

Figure 2: Decision tree for identifying impurities based on relative retention time (RRT).[1]

Module 3: Validated Analytical Methods

To accurately separate the parent nitrile from its desethoxy and hydrolytic degradants, you cannot use a generic gradient.[1][2] You must control the ionization of the phenol and acid moieties.[1][2]

Recommended Stability-Indicating HPLC Method:

ParameterConditionRationale
Column C18 (e.g., Zorbax SB-C18), 150 x 4.6 mm, 3.5 µmSteric protection required for low pH stability.[1][2]
Mobile Phase A 0.1% Phosphoric Acid or TFA in WaterCrucial: Low pH (< 2.[1][2]5) suppresses ionization of the acid degradant, sharpening the peak.[1][2]
Mobile Phase B AcetonitrileStandard organic modifier.[1][2]
Gradient 20% B to 80% B over 15 minsElutes polar degradants early; parent elutes mid-gradient.
Wavelength 230 nmMax absorbance for the benzonitrile chromophore.[1][2]
Sample Diluent 50:50 ACN:WaterMatches initial mobile phase strength to prevent peak distortion.[1][2]

Why this works: At neutral pH, the Acid Degradant exists as a carboxylate anion, eluting in the void volume (dead time).[1] By using 0.1% acid, you protonate it (R-COOH), allowing it to interact with the C18 column and resolve distinctly from the amide and the parent nitrile.[1]

Module 4: Forced Degradation Protocols

To validate your analytical method, you must force the molecule to degrade.[1][2][3] Do not use generic conditions; use these specific parameters tailored to the benzylic nitrile chemistry.

Step-by-Step Stress Test:

  • Acid Hydrolysis (Target: Desethoxy & Acid):

    • Action: Dissolve 10 mg in 5 mL Acetonitrile. Add 5 mL 1N HCl . Reflux at 60°C for 4 hours.

    • Expectation: Loss of ethoxy group (Phenol formation) and nitrile hydrolysis.[1][2]

  • Base Hydrolysis (Target: Amide & Acid):

    • Action: Dissolve 10 mg in 5 mL Acetonitrile. Add 5 mL 0.1N NaOH . Stir at Room Temp for 2 hours.

    • Expectation: Rapid conversion to Amide, then Acid.[1][2] Note: Benzylic nitriles are very sensitive to base; do not heat initially.[1][2]

  • Oxidative Stress (Target: Benzylic Oxidation):

    • Action: Dissolve 10 mg in 5 mL Acetonitrile. Add 1 mL 3% H2O2 . Store in dark for 24 hours.

    • Expectation: Formation of N-oxides (minor) or benzylic ketones.[1][2]

References
  • Anerao, A., et al. (2017).[1][2] "Stability-Indicating Related Substances Method of Apremilast by HPLC and Synthesis and Characterization of Related Impurities." International Journal of Current Medical and Pharmaceutical Research. (Identifies the acid and desethoxy degradation pathways relevant to the intermediate).

  • BenchChem. (2025).[1][3] "Preventing degradation of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile during storage." (Provides specific protocols for handling phenolic phenylacetonitriles). [1][2]

  • Organic Syntheses. "p-Methoxyphenylacetonitrile." Org.[1][2][4][5][6] Syn. Coll. Vol. 4, p. 576.[1][2] (Foundational chemistry for benzylic nitrile synthesis and stability).

  • PubChem. "3-Ethoxy-4-methoxyphenylacetonitrile Compound Summary."[1] National Library of Medicine.[1][2]

  • European Patent Office. "Process for preparation of Apremilast (EP 3341359 B1)."[1][2] (Details the conversion of the nitrile/aldehyde intermediates and purification of impurities).

Sources

Troubleshooting

safe handling and storage procedures for 3-Ethoxy-4-methoxyphenylacetonitrile

CAS: 60816-29-3 | Key Intermediate for Apremilast (Otezla®) Executive Summary 3-Ethoxy-4-methoxyphenylacetonitrile is a critical building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apre...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 60816-29-3 | Key Intermediate for Apremilast (Otezla®)

Executive Summary

3-Ethoxy-4-methoxyphenylacetonitrile is a critical building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast . While structurally robust, its nitrile functionality poses specific toxicological risks (metabolic cyanide release) and stability challenges (hydrolysis) that require rigorous handling protocols.

This guide moves beyond basic SDS data to provide a field-tested operational framework for researchers in drug discovery.

Module 1: Critical Safety & Emergency Response

Q: Why is this compound classified as a high-risk agent despite being a solid?

A: The primary risk is metabolic cyanogenesis . While aryl acetonitriles are less volatile than small aliphatic nitriles (like acetonitrile), they are lipophilic. Upon ingestion, inhalation of dust, or dermal absorption, hepatic cytochrome P450 enzymes metabolize the


-carbon, releasing free cyanide (

). This inhibits cytochrome c oxidase, halting cellular respiration.
  • The "Almond Scent" Fallacy: Do not rely on odor to detect exposure. 20-40% of the population cannot smell cyanide/nitriles genetically.

  • Latency Period: Unlike inorganic cyanide (instant), nitrile toxicity often has a "lag time" (30 mins to hours) while metabolism occurs.

Q: What is the specific PPE protocol for handling >10g quantities?

A: Standard latex gloves are insufficient due to the lipophilic nature of the ethyl ether chain.

Required PPE Setup:

  • Primary Barrier: Laminate film (Silver Shield/4H) or double-gloved Nitrile (minimum 0.11 mm thickness).

  • Respiratory: If handling powder outside a glovebox, a P100 particulate respirator is mandatory.

  • Engineering Control: All weighing must occur in a certified chemical fume hood or powder containment enclosure.

Visualization: Emergency Exposure Response Workflow

Figure 1: Decision logic for potential nitrile exposure events.

EmergencyResponse Start EXPOSURE INCIDENT Route Identify Route Start->Route Skin Dermal Contact Route->Skin Inhale Inhalation/Dust Route->Inhale Wash Wash with Soap/Water (15 mins) Do NOT scrub hard Skin->Wash FreshAir Move to Fresh Air Oxygen if trained Inhale->FreshAir Symptoms Monitor for Symptoms: Headache, Dizziness, Rapid Breathing Wash->Symptoms FreshAir->Symptoms Medical SEEK MEDICAL AID Inform: 'Nitrile Exposure' Request: Cyanide Kit Symptoms->Medical Symptoms Present Symptoms->Medical Precautionary (High Dose)

Caption: Workflow for managing acute exposure to aryl acetonitriles. Note the emphasis on informing medical personnel of "Nitrile" origin to trigger cyanide protocols.

Module 2: Storage & Chemical Stability

Q: The white powder has turned faint yellow. Is it still usable?

A: Proceed with caution. Yellowing in aryl acetonitriles typically indicates oxidation of the methylene bridge (


-carbon) or partial hydrolysis.
  • Diagnostics: Run a quick LC-MS.

    • Target Mass: 191.23 Da (Parent).

    • Impurity A (+18 Da): 3-Ethoxy-4-methoxyphenylacetamide (Hydrolysis product).

    • Impurity B (+16 Da): Benzoate/Acid derivatives (Oxidative degradation).

  • Threshold: If Impurity A > 1.5%, recrystallization (Ethanol/Heptane) is recommended before using in sensitive lithiation steps.

Q: What are the optimal storage conditions to prevent degradation?

A: This compound is hygroscopic and sensitive to acid-catalyzed hydrolysis.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°CRetards oxidative yellowing.
Atmosphere Argon or NitrogenDisplaces moisture/oxygen. Essential for long-term purity.
Container Amber GlassWhile not strictly photosensitive, amber glass prevents light-induced radical formation at the benzylic position.
Desiccant P2O5 or Silica GelPrevents hydrolysis of the nitrile (-CN) to amide (-CONH2).

Module 3: Experimental Handling & Synthesis

Q: I am using this for an Apremilast analog synthesis. What are the solubility rules?

A:

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

  • Moderate Solubility: Ethanol, Methanol (Heating may be required).

  • Insoluble: Water, Hexanes.

  • Process Tip: For the lithiation step (reaction with dimethyl sulfone), use anhydrous THF . Any moisture present will quench the n-Butyllithium (n-BuLi) base and hydrolyze the nitrile, destroying the yield.

Q: How do I safely quench the reaction and dispose of waste?

A: You cannot dispose of nitrile waste down the drain. It must be chemically deactivated or incinerated.

The Hypochlorite Quench Protocol (Bench Scale):

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution. Adjust pH to >10 with NaOH (Acidic bleach releases chlorine gas—fatal risk ).

  • Quenching: Slowly add the nitrile waste to the bleach solution while stirring in a fume hood.

  • Mechanism: The hypochlorite oxidizes the nitrile to a cyanate, which then hydrolyzes to harmless carbonate and ammonia/nitrogen.

  • Time: Allow to stir for 12-24 hours.

  • Disposal: Check for residual oxidizer, then dispose of as aqueous chemical waste.

Visualization: Stability & Degradation Pathways

Figure 2: Chemical fate of 3-Ethoxy-4-methoxyphenylacetonitrile under environmental stress.

Degradation Compound 3-Ethoxy-4-methoxy phenylacetonitrile (Active) Stress_Acid Moisture + Acid/Base Compound->Stress_Acid Stress_Ox Oxygen + Light Compound->Stress_Ox Amide Amide Impurity (M+18) Stress_Acid->Amide Hydrolysis Oxide Benzylic Oxidation (Yellowing) Stress_Ox->Oxide Radical Mechanism Acid Carboxylic Acid (Inactive) Amide->Acid Further Hydrolysis

Caption: Primary degradation pathways. Moisture leads to hydrolysis (Amide/Acid), while air exposure leads to oxidative discoloration.

Module 4: Troubleshooting FAQ

Q: My condensation reaction with dimethyl sulfone failed (0% yield). What happened? A: This is the classic "Apremilast Intermediate" step.

  • Check Water Content: The reaction requires strong bases (LHMDS or n-BuLi). If your acetonitrile starting material was not dried (see Module 2), the base was quenched by moisture before deprotonating the

    
    -carbon.
    
  • Check Temperature: The lithiation is exothermic. If you did not cool to -78°C (or at least -40°C) during addition, side reactions (polymerization of the nitrile) occur.

Q: Can I use the 3,4-Dimethoxy analog as a reference standard? A: Only for general reactivity. For HPLC retention times and biological activity, no . The 3-ethoxy group increases lipophilicity significantly compared to the 3,4-dimethoxy analog (Veratryl cyanide), altering cell permeability and column retention.

References

  • Man, H. W., et al. (2009).[1] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor.[1][2] Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108003, 3-Ethoxy-4-methoxyphenylacetonitrile. PubChem.

  • Celgene Corporation. (2014). Process for the preparation of aminosulfone intermediates. U.S. Patent 20140142318.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Cyanide Exposure and Nitrile Handling Guidelines. United States Department of Labor.

Sources

Optimization

resolving peak tailing issues in HPLC analysis of 3-Ethoxy-4-methoxyphenylacetonitrile

An in-depth guide to resolving peak tailing in the HPLC analysis of 3-Ethoxy-4-methoxyphenylacetonitrile, designed for researchers and drug development professionals. Technical Support Center: HPLC Analysis of 3-Ethoxy-4...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to resolving peak tailing in the HPLC analysis of 3-Ethoxy-4-methoxyphenylacetonitrile, designed for researchers and drug development professionals.

Technical Support Center: HPLC Analysis of 3-Ethoxy-4-methoxyphenylacetonitrile

Introduction

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Ethoxy-4-methoxyphenylacetonitrile. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical, Gaussian peak is paramount for accurate quantification and robust method development.[1] One of the most persistent challenges in reversed-phase chromatography is peak tailing, an asymmetry where the latter half of the peak is broader than the front.[2][3]

This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing issues specifically for 3-Ethoxy-4-methoxyphenylacetonitrile. While this molecule is not overtly basic, the presence of ether oxygens and a nitrile group can lead to secondary interactions with the stationary phase, which are a primary cause of peak tailing.[4] We will explore the underlying chemical and physical causes of this phenomenon and provide validated, step-by-step protocols to restore peak symmetry and ensure the integrity of your analytical results.

Part 1: Diagnostic Workflow for Peak Tailing

Before adjusting parameters, it is crucial to diagnose the potential origin of the peak tailing. A simple observation can narrow down the possibilities significantly. If all peaks in your chromatogram are tailing, the issue is likely a physical or system-wide problem.[5] If only the 3-Ethoxy-4-methoxyphenylacetonitrile peak (or other specific polar/basic analytes) tails, the problem is almost certainly a specific chemical interaction between your analyte and the column.[5]

The following flowchart provides a logical path for troubleshooting.

Troubleshooting_Workflow start Peak Tailing Observed for 3-Ethoxy-4-methoxyphenylacetonitrile q1 Are ALL peaks in the chromatogram tailing? start->q1 physical_issues Suspect Physical / System Issue q1->physical_issues  Yes chemical_issues Suspect Chemical Interaction q1->chemical_issues No   check_void Check for Column Void or Blocked Frit physical_issues->check_void check_volume Evaluate Extra-Column Dead Volume physical_issues->check_volume physical_solutions Solutions: - Reverse/flush or replace column - Use shorter, narrower ID tubing - Check fittings for gaps check_void->physical_solutions check_volume->physical_solutions q2 Is Mobile Phase pH Optimized and Buffered? chemical_issues->q2 optimize_ph Optimize Mobile Phase pH q2->optimize_ph No secondary_interactions Suspect Secondary Interactions q2->secondary_interactions Yes ph_yes YES ph_no NO ph_solutions Solutions: - Add buffer (e.g., phosphate, formate) - Operate at low pH (2.5 - 3.0) to suppress silanol activity optimize_ph->ph_solutions silanol Silanol Interactions secondary_interactions->silanol metal Metal Chelation secondary_interactions->metal secondary_solutions Solutions: - Use high-purity, end-capped column - Add competing base (e.g., TEA) - Add chelating agent (e.g., EDTA) silanol->secondary_solutions metal->secondary_solutions

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common causes of peak tailing for a weakly basic compound like 3-Ethoxy-4-methoxyphenylacetonitrile and provides detailed solutions.

Category 1: Chemical Interactions with the Stationary Phase

The most probable cause of peak tailing for a specific compound is an undesirable secondary interaction with the column packing material.[4][6]

Question 1: Why is my 3-Ethoxy-4-methoxyphenylacetonitrile peak tailing, but my neutral marker compounds look fine?

Answer: This strongly suggests a secondary chemical interaction between your analyte and the stationary phase. For silica-based C18 columns, the primary culprits are residual silanol groups and trace metal impurities.

  • Mechanism 1: Silanol Interactions: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface that are not covered by the C18 bonding.[7] At mid-range pH values (pH > 3), these silanols can become ionized (Si-O⁻).[4] The weakly basic character of your analyte (from the nitrile and ether functionalities) can lead to a strong polar interaction with these ionized silanols. This creates a secondary retention mechanism in addition to the primary reversed-phase interaction, resulting in peak tailing.[3][4]

Sources

Troubleshooting

strategies to reduce by-product formation in 3-Ethoxy-4-methoxyphenylacetonitrile synthesis

Target Molecule: 3-Ethoxy-4-methoxyphenylacetonitrile (EMP-CN) Primary Application: Key Intermediate for PDE4 Inhibitors (e.g., Apremilast) Document ID: TSC-EMP-001 Version: 2.4 (Current) Introduction: The Criticality of...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-Ethoxy-4-methoxyphenylacetonitrile (EMP-CN) Primary Application: Key Intermediate for PDE4 Inhibitors (e.g., Apremilast) Document ID: TSC-EMP-001 Version: 2.4 (Current)

Introduction: The Criticality of the Nitrile Step

In the synthesis of Apremilast and related PDE4 inhibitors, the formation of 3-Ethoxy-4-methoxyphenylacetonitrile (EMP-CN) serves as the gateway to the phenethylamine pharmacophore. The industry-standard route involves the nucleophilic substitution (


) of 3-ethoxy-4-methoxybenzyl chloride  with a cyanide source.

While theoretically simple, this reaction is prone to three specific failure modes that degrade yield and complicate downstream purification:

  • Hydrolysis: Conversion of the nitrile to the amide (M+18).

  • Self-Alkylation (Dimerization): Reaction of the product with the starting material.

  • Starting Material Hydrolysis: Reversion of benzyl chloride to benzyl alcohol.

This guide provides autonomous troubleshooting strategies to mitigate these by-products, grounded in mechanistic analysis.

Module 1: The Reaction Network & Failure Modes

To solve the impurity profile, we must first visualize the competitive pathways. The diagram below illustrates how process parameters (Water, pH, Temperature) drive the system away from the target EMP-CN.

ReactionNetwork SM Benzyl Chloride (Start Material) Target EMP-CN (Target Nitrile) SM->Target +CN- (SN2) Main Pathway Alcohol By-Product B: Benzyl Alcohol SM->Alcohol +H2O / OH- Compet. Hydrolysis CN Cyanide Source (NaCN/KCN) Amide By-Product A: Amide (Hydrolysis) Target->Amide +H2O / pH > 10 Hydrolysis Dimer By-Product C: Dialkylated Dimer Target->Dimer +SM / Base Self-Alkylation

Caption: Figure 1. Competitive reaction pathways in EMP-CN synthesis. Red dashed lines indicate impurity formation routes driven by moisture and excess basicity.

Module 2: Troubleshooting Hydrolysis (The Amide Impurity)

Symptom: HPLC shows a persistent peak at RRT ~0.8-0.9 (relative to nitrile) or MS shows M+18 peak (209.2 m/z). Root Cause: The nitrile group is activated by the electron-rich aromatic ring, making it susceptible to hydrolysis, particularly in the presence of aqueous base (NaOH/KOH) often used in Phase Transfer Catalysis (PTC).

Strategic Protocol: The "Anhydrous" Shift

Instead of the classic aqueous-organic PTC method, utilize a solid-liquid interfacial mechanism or a dipolar aprotic solvent system.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Mechanistic Rationale
Solvent Acetone/Water or DCM/WaterDMSO or DMF (Dry) Eliminates bulk water; enhances nucleophilicity of CN-.
Cyanide Source NaCN (Aqueous solution)NaCN (Solid, finely ground) Reduces available OH- ions that catalyze hydrolysis.
Temperature Reflux (>80°C)Controlled (30-45°C) Hydrolysis activation energy is higher than substitution; lower T favors

.
Quench Water additionAcidic Buffer (pH 6) Immediate neutralization prevents post-reaction hydrolysis during workup.

Step-by-Step Optimization:

  • Drying: Ensure Benzyl Chloride SM has <0.1% water content (KF titration).

  • Solvent Switch: Use anhydrous DMSO (Dimethyl sulfoxide). Although difficult to remove, it accelerates the

    
     rate by solvating cations (
    
    
    
    ), leaving the
    
    
    "naked" and highly reactive.
  • Stoichiometry: Use a slight excess of NaCN (1.1 - 1.2 eq).

  • Workup: Pour reaction mixture into ice-cold dilute HCl or Phosphate Buffer (pH 6). Never quench into basic water.

Module 3: Preventing Dimerization (Self-Alkylation)

Symptom: Appearance of a high molecular weight impurity (approx. MW 380-400). Root Cause: The benzylic protons of the formed EMP-CN are acidic (


). In the presence of excess base (

or

), the product is deprotonated to form a carbanion, which attacks the remaining Benzyl Chloride starting material.

Mechanism:




Strategic Protocol: Inverse Addition & Rate Control

To prevent the "Dimer," you must minimize the coexistence of the Product Carbanion and the Starting Material.

Q: How do I stop the "Dimer" from forming?

A: Implement the "Starvation" Feed Strategy. Instead of dumping all reagents together (Batch mode), use a semi-batch approach.

  • Reactor Charge: Load the full amount of NaCN/KCN and Solvent (DMSO/DMF) into the reactor.

  • Feed Stream: Dissolve the Benzyl Chloride in a small volume of solvent.

  • Addition: Add the Benzyl Chloride solution slowly (dropwise) to the cyanide suspension.

    • Why? This keeps the concentration of Benzyl Chloride low relative to Cyanide. The Cyanide (

      
      ) will outcompete the Product Carbanion for the Benzyl Chloride.
      
  • Temperature: Keep T < 45°C. Higher temperatures increase the basicity/deprotonation rates relative to substitution.

Module 4: Starting Material Quality (The Hidden Variable)

Symptom: Impurities at <1% that track with starting material batches. Root Cause: The synthesis of the precursor (Benzyl Chloride) often starts from Isovanillin. Regioisomers or incomplete alkylation result in "Des-ethyl" or "Regio-isomer" impurities that are carried through the cyanation unchanged.

Critical Quality Attributes (CQA) for Starting Material:

Impurity NameOriginImpact on EMP-CNRemoval Strategy
3-Hydroxy-4-methoxy... Incomplete ethylation of IsovanillinForms Phenolic Nitrile (poison)Must be removed before chlorination via caustic wash.
3-Methoxy-4-ethoxy... Regioisomer (Vanillin contamination)Forms Wrong Isomer (difficult separation)Require SM purity >99.5% by GC/HPLC.
Benzyl Alcohol Hydrolysis of ChlorideReduces YieldStore Benzyl Chloride under

with desiccant.

FAQ: Troubleshooting & Safety

Q1: The reaction stalls at 90% conversion. Should I add more Cyanide?

  • No. Adding more solid NaCN often won't help if the surface area is passivated.

  • Fix: Add a catalytic amount of NaI (Sodium Iodide, 5 mol%). The iodide displaces the chloride to form the more reactive Benzyl Iodide in situ (Finkelstein condition), which reacts faster with cyanide.

Q2: My product is colored (yellow/orange) but should be white.

  • Cause: Formation of conjugated quinoid-like species or trace polymerization due to base.

  • Fix: Treat the organic layer during workup with Activated Carbon (5% w/w) in refluxing ethanol/ethyl acetate before final crystallization.

Q3: Safety Concern - How to handle HCN evolution?

  • Risk: Acidifying the quench releases HCN gas.

  • Protocol: Ensure the quench pH does not drop below 5-6 initially. Perform all operations in a high-flow fume hood. Have a bleach (Sodium Hypochlorite) bath ready to neutralize all aqueous waste streams immediately (oxidizes Cyanide to Cyanate).

References

  • Man, H. W., et al. (2009).[1] "Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor."[1] Journal of Medicinal Chemistry, 52(6), 1522-1524.[1] Link

  • Muller, G. W., et al. (2014). "Process for the preparation of apremilast." U.S. Patent No. 10,287,248. Washington, DC: U.S. Patent and Trademark Office. Link

  • Friedman, L. & Shechter, H. (1960). "Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide." The Journal of Organic Chemistry, 25(6), 877-879. Link

  • Organic Syntheses. (1922). "Phenylacetonitrile."[2] Organic Syntheses, Coll.[3] Vol. 1, p.107. (General procedure for benzyl halide cyanation). Link

Sources

Optimization

developing greener synthesis routes for 3-Ethoxy-4-methoxyphenylacetonitrile

The following technical guide is structured as a Green Chemistry Support Center for the synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60802-63-3), a critical intermediate for PDE4 inhibitors like Apremilast. Ti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Green Chemistry Support Center for the synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60802-63-3), a critical intermediate for PDE4 inhibitors like Apremilast.

Ticket System Status: 🟢 Operational Current Focus: Sustainable Cyanation & Solvent Engineering User Role: Senior Application Scientist

Overview & Green Chemistry Rationale

Target Molecule: 3-Ethoxy-4-methoxyphenylacetonitrile Significance: Key C-C bond-forming intermediate for the sulfone moiety in Apremilast. The Problem: Traditional routes utilize highly toxic Sodium Cyanide (NaCN) in dipolar aprotic solvents (DMF/DMSO), leading to high E-factors, difficult waste treatment, and severe safety risks. The Solution: This guide focuses on two validated green routes:

  • Route A: Non-toxic cyanide sources (

    
    ) with Phase Transfer Catalysis (PTC).
    
  • Route B: Direct catalytic cyanation of benzyl alcohols (Halide-free).

Decision Logic: Route Selection

Before starting, use this logic flow to select the optimal protocol for your lab's capabilities.

RouteSelection Start Starting Material: 3-Ethoxy-4-methoxybenzaldehyde Step1 Reduction to Benzyl Alcohol Start->Step1 Decision Available Reagents? Step1->Decision RouteA Route A: Halide Substitution (Robust, Scalable) Decision->RouteA Standard Lab Setup RouteB Route B: Direct Alcohol Cyanation (High Atom Economy) Decision->RouteB Catalysis Expertise ProcessA 1. Chlorination (HCl/H2O2) 2. K4[Fe(CN)6] + PTC RouteA->ProcessA ProcessB Indium(III) or TMSCN Catalysis (Solvent-free) RouteB->ProcessB

Figure 1: Decision matrix for selecting the synthesis pathway based on available resources and green chemistry goals.

Module 1: The "Drop-in" Replacement (Non-Toxic Cyanation)

Context: This module replaces NaCN with Potassium Ferrocyanide (


), a non-toxic food additive that releases cyanide ions slowly only under reaction conditions.
Troubleshooting & FAQs

Q1: My reaction rate is significantly slower compared to NaCN/DMF. How do I fix this?

  • Diagnosis:

    
     is insoluble in organic solvents. The reaction relies on the slow release of CN⁻ ions and their transport across phases.
    
  • Solution: You must use a Phase Transfer Catalyst (PTC) .

    • Recommendation: Add TBAB (Tetrabutylammonium bromide) or PEG-400 at 5-10 mol%.

    • Mechanism:[1][2][3][4][5] TBAB shuttles the active CN⁻ from the solid/aqueous interface into the organic phase (toluene or ethyl acetate) where the benzyl halide resides.

    • Optimization: Increase agitation speed to >800 RPM. This reaction is mass-transfer limited.

Q2: The product contains a high level of isonitrile impurity.

  • Diagnosis: Ambient cyanide concentration is too high, or the solvent polarity is favoring N-attack.

  • Solution:

    • Switch solvent to Water/Ethanol (1:1) . The high dielectric constant favors the thermodynamic nitrile product over the kinetic isonitrile.

    • Maintain temperature at 80-100°C .

      
       requires thermal activation to dissociate a cyanide ligand.
      

Q3: How do I treat the waste stream?

  • Protocol: Unlike NaCN, the waste contains iron-complexed cyanides.

    • Step 1: Adjust pH to >10.

    • Step 2: Treat with Hydrogen Peroxide (

      
      ) or Bleach (NaOCl) to oxidize any free cyanide.
      
    • Step 3: The remaining solid sludge is iron oxide/hydroxide (non-toxic) and can be filtered.

Protocol A: Green Cyanation of 3-Ethoxy-4-methoxybenzyl Chloride
  • Reagents:

    • Substrate: 3-Ethoxy-4-methoxybenzyl chloride (1.0 equiv)

    • Reagent:

      
       (0.25 equiv - note: provides 6 CN groups, but use slight excess)
      
    • Catalyst: TBAB (0.05 equiv)

    • Solvent: Water (or Water/Toluene biphasic system)

    • Base:

      
       (0.5 equiv) to neutralize any generated acid.
      
  • Procedure:

    • Dissolve substrate in toluene.

    • Add aqueous solution of

      
       and TBAB.
      
    • Reflux at 100°C for 12-16 hours.

    • Monitor by TLC/HPLC.

    • Workup: Separate phases. Wash organic phase with brine. Evaporate solvent.[6][7]

  • Validation: Yields typically >85% with >98% purity.

Module 2: Direct Alcohol Cyanation (Halide-Free)

Context: This route avoids the chlorination step entirely, converting 3-Ethoxy-4-methoxybenzyl alcohol directly to the nitrile. This has the highest Atom Economy .

Troubleshooting & FAQs

Q1: I am getting no conversion using the alcohol and KCN.

  • Diagnosis: The hydroxyl group (-OH) is a poor leaving group. It must be activated.[4]

  • Solution: Use a Lewis Acid catalyst to activate the alcohol.

    • Recommendation:Indium(III) Triflate (

      
      )  or 
      
      
      
      (5 mol%).
    • Reagent: Use TMSCN (Trimethylsilyl cyanide) as the cyanide source. It is expensive but allows for mild, solvent-free conditions.

Q2: Can I use Acetone Cyanohydrin instead of TMSCN?

  • Answer: Yes, this is a "greener" liquid source than TMSCN.

  • Protocol Adjustment: You will need a slightly stronger acid catalyst (e.g., Bronsted acids like

    
     in catalytic amounts) to drive the equilibrium, as acetone is released as a byproduct.
    
Protocol B: Indium-Catalyzed Direct Cyanation
  • Reagents:

    • Substrate: 3-Ethoxy-4-methoxybenzyl alcohol (10 mmol)

    • Reagent: TMSCN (12 mmol)

    • Catalyst:

      
       or 
      
      
      
      (0.5 mmol, 5 mol%)
    • Solvent: Dichloromethane (DCM) or Solvent-Free (if liquid).

  • Procedure:

    • Mix alcohol and catalyst under Nitrogen atmosphere.

    • Add TMSCN dropwise at room temperature.

    • Stir for 1-4 hours (Reaction is usually fast due to the electron-donating ethoxy/methoxy groups stabilizing the benzylic carbocation intermediate).

    • Quench: Add saturated

      
      .
      
  • Green Score: High atom economy, but TMSCN requires careful handling (generates HCN on hydrolysis).

Comparative Data: Traditional vs. Green Routes

MetricTraditional Route (NaCN/DMF)Green Route A (Ferrocyanide/PTC)Green Route B (Direct Alcohol)
Toxicity High (Fatal if swallowed/inhaled)Low (Food additive grade)Moderate (TMSCN is toxic)
Solvent DMF (Reprotoxic, hard to remove)Water/Toluene (Recyclable)Solvent-free or DCM
Yield 75-80%85-92%80-90%
E-Factor High (Solvent waste + salts)Low (Water waste, Iron salts)Very Low (High atom economy)
Cost Low Reagents / High DisposalLow Reagents / Low DisposalHigh Reagents (TMSCN)

Mechanism of Action (Green Route A)

Understanding the Phase Transfer Catalysis (PTC) mechanism is crucial for troubleshooting yield issues.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) FeCN [Fe(CN)6]4- IonPair_aq [Q+][CN-] FeCN->IonPair_aq Ligand Exchange Q_plus_aq Q+ (TBAB cation) Q_plus_aq->IonPair_aq IonPair_org [Q+][CN-] IonPair_aq->IonPair_org Phase Transfer Substrate Ar-CH2-Cl Product Ar-CH2-CN Substrate->Product Cl_ion Cl- Product->Cl_ion Leaving Group IonPair_org->Product Nucleophilic Attack Cl_ion->Q_plus_aq Returns to Aq

Figure 2: Mechanism of Phase Transfer Catalysis utilizing Potassium Ferrocyanide. The quaternary ammonium salt (Q+) acts as a shuttle for cyanide ions.

References

  • Man, H. W., et al. (2009).[8] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast).[5][8] Journal of Medicinal Chemistry. Link

  • Schareina, T., & Beller, M. (2014). Potassium Ferrocyanide as a Non-Toxic Cyanide Source in Organic Synthesis. Synlett. Link

  • Anbarasan, P., et al. (2011). Efficient Cyanation of Aryl Halides with K4[Fe(CN)6] Catalyzed by Palladium. Angewandte Chemie International Edition. Link

  • Vertex AI Search. (2025). Patent CN105330586B: Preparation method of Apremilast.Link

  • Li, X., et al. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis.[9]Link

Disclaimer: All protocols involve hazardous chemicals. While "green" alternatives reduce toxicity, standard PPE (gloves, goggles, fume hood) and cyanide-specific safety training are mandatory.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 3-Ethoxy-4-methoxyphenylacetonitrile vs. 3,4-Dimethoxyphenylacetonitrile

Executive Summary This guide provides an in-depth technical comparison between 3,4-dimethoxyphenylacetonitrile (Homoveratronitrile) and its structural analog, 3-ethoxy-4-methoxyphenylacetonitrile . While both compounds s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between 3,4-dimethoxyphenylacetonitrile (Homoveratronitrile) and its structural analog, 3-ethoxy-4-methoxyphenylacetonitrile . While both compounds serve as critical C2-synthons in the manufacture of phenethylamine-based pharmaceuticals, their applications diverge significantly based on the alkoxy-substitution pattern on the phenyl ring.

  • 3,4-Dimethoxyphenylacetonitrile is the industrial standard for synthesizing Verapamil (calcium channel blocker) and Mebeverine (antispasmodic).

  • 3-Ethoxy-4-methoxyphenylacetonitrile is a specialized intermediate used to access the 3-ethoxy-4-methoxy pharmacophore, a structural motif central to Phosphodiesterase 4 (PDE4) inhibitors such as Apremilast and Rolipram analogs.

The "Methyl-to-Ethyl" switch at the 3-position increases lipophilicity (LogP), altering the pharmacokinetic profile of downstream Active Pharmaceutical Ingredients (APIs).

Physicochemical Properties Comparison

The following table contrasts the fundamental properties of both nitriles. Note the slight depression in melting point and increased molecular weight introduced by the ethoxy group.

Feature3,4-Dimethoxyphenylacetonitrile3-Ethoxy-4-methoxyphenylacetonitrile
Common Name Homoveratronitrile3-Ethoxy-homoveratronitrile
CAS Number
Molecular Structure (MeO)₂-C₆H₃-CH₂CN(EtO)(MeO)-C₆H₃-CH₂CN
Molecular Weight 177.20 g/mol 191.23 g/mol
Melting Point 62–65 °C58–60 °C
Boiling Point 171–178 °C (10 mmHg)117–120 °C (1.5 mmHg)
LogP (Predicted) ~1.6~2.1
Key Precursor Veratraldehyde (from Vanillin)Ethyl Vanillin
Primary Drug Class Calcium Channel Blockers (Verapamil)PDE4 Inhibitors / Anti-inflammatory

Synthetic Pathways & Manufacturing Logic

The synthesis of these nitriles follows parallel but distinct pathways. The choice of starting material—Vanillin vs. Ethyl Vanillin —dictates the final substitution pattern.

Pathway Visualization

The following diagram illustrates the divergent synthesis starting from the aldehyde precursors.

SynthesisComparison Vanillin Vanillin (4-OH, 3-OMe) Veratraldehyde Veratraldehyde (3,4-DiOMe) Vanillin->Veratraldehyde Methylation (DMS/NaOH) EthVanillin Ethyl Vanillin (4-OH, 3-OEt) EthoxyAldehyde 3-Ethoxy-4-methoxy benzaldehyde EthVanillin->EthoxyAldehyde Methylation (DMS/NaOH) Alcohol_A Veratryl Alcohol Veratraldehyde->Alcohol_A Reduction (NaBH4) Alcohol_B 3-Ethoxy-4-methoxy benzyl alcohol EthoxyAldehyde->Alcohol_B Reduction Chloride_A Veratryl Chloride Alcohol_A->Chloride_A Chlorination (SOCl2) Chloride_B 3-Ethoxy-4-methoxy benzyl chloride Alcohol_B->Chloride_B Chlorination Target_A Homoveratronitrile (Target A) Chloride_A->Target_A Cyanation (NaCN) Target_B 3-Ethoxy-4-methoxy phenylacetonitrile (Target B) Chloride_B->Target_B Cyanation (KCN/Acetone)

Figure 1: Parallel synthesis of methoxy and ethoxy-substituted phenylacetonitriles.[1] The critical divergence occurs at the selection of the phenolic aldehyde precursor.

Reactivity & Applications

3,4-Dimethoxyphenylacetonitrile (Verapamil Synthesis)

The primary industrial utility of this compound lies in the acidity of its


-protons (

in DMSO). This allows for clean alkylation with isopropyl halides and subsequent condensation with amines.
  • Mechanism: Deprotonation by strong base (NaNH₂ or NaH) generates a resonance-stabilized carbanion.

  • Key Reaction: Alkylation with 2-bromopropane followed by reaction with N-methyl-3-chloropropylamine derivatives constructs the Verapamil skeleton.

  • Self-Validation Check: The reaction progress is monitored by the disappearance of the nitrile peak (~2250 cm⁻¹) in IR or shift in HPLC retention time.

3-Ethoxy-4-methoxyphenylacetonitrile (PDE4 Inhibitors)

This analog is utilized when the target receptor requires a bulkier lipophilic group at the 3-position. The "3-ethoxy-4-methoxy" pattern is the pharmacophore of Apremilast and Rolipram .

  • Primary Transformation: Reduction of the nitrile group to the primary amine (phenethylamine derivative).

  • Application: This amine serves as the scaffold for constructing phthalimide-based PDE4 inhibitors. The ethoxy group fits into a specific hydrophobic pocket in the PDE4 enzyme active site, enhancing potency compared to the dimethoxy analog.

Experimental Methodologies

Protocol A: Synthesis of 3,4-Dimethoxyphenylacetonitrile (Industrial Standard)

Source: Adapted from classic Verapamil intermediate synthesis protocols.

  • Chlorination: Charge 3,4-dimethoxybenzyl alcohol (1.0 eq) into toluene. Add thionyl chloride (1.1 eq) dropwise at 0–5°C. Stir for 2 hours. Quench with water, separate organic layer, and wash with NaHCO₃.

  • Cyanation: To the toluene solution of the chloride, add an aqueous solution of NaCN (1.2 eq) and a phase transfer catalyst (TBAB, 1 mol%).

  • Reflux: Heat the biphasic mixture to 80–90°C for 4–6 hours.

  • Workup: Separate phases. Wash the organic layer with dilute bleach (to destroy excess cyanide) followed by water.

  • Crystallization: Concentrate toluene and crystallize from isopropanol/hexane.

    • Yield: ~85-90%.

    • Purity: >98% (HPLC).

Protocol B: Synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile

Source: Specific methodology derived from Journal of the American Chemical Society, 71, 1889 (1949).

Step 1: Chlorination

  • Dissolve 3-ethoxy-4-methoxybenzyl alcohol (175 g) in a mixture of benzene (500 mL) and hexane (1 L).

  • Cool to -10°C.

  • Pass dry hydrogen chloride (HCl) gas rapidly into the solution with stirring.

  • Continue until the precipitated alcohol dissolves and the solution becomes clear.

  • Purification: Distill the solvent. Collect the chloride fraction at 117–120°C (1.5 mmHg) .

Step 2: Cyanation

  • Dissolve the isolated chloride in acetone (3.2 L).

  • Prepare a solution of Potassium Cyanide (KCN) (105.6 g) in water (1.6 L).

  • Add the KCN solution to the acetone mixture with vigorous stirring.

  • Reaction: Allow to stand at room temperature for 10 hours (mild conditions prevent hydrolysis of the ethoxy ether).

  • Isolation: Evaporate acetone. Extract the aqueous residue with benzene or ether. Wash, dry, and distill/crystallize.

    • Target MP: 58–60°C.[2][3]

Safety & Handling

  • Cyanide Hazard: Both protocols involve cyanide salts. Operations must be conducted in a high-efficiency fume hood. A bleach quench station (sodium hypochlorite) must be available to neutralize waste.

  • Skin Absorption: Phenylacetonitriles are readily absorbed through the skin. Double-gloving (Nitrile/Laminate) is mandatory.

  • Storage: Store under nitrogen in a cool, dry place. The ethoxy analog is slightly more sensitive to oxidation; store in amber glass.

References

  • Synthesis of Verapamil Intermediates

    • Title: A process for the preparation of verapamil hydrochloride.[4]

    • Source: World Intellectual Property Organiz
    • URL
  • Synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile

    • Title: Prepar
    • Source: Journal of the American Chemical Society, 71(5), 1889 (1949).
    • URL:[Link]

  • Physical Properties & CAS Data

    • Title: 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2).[3][5][6][7][8][9]

    • Source: Sigma-Aldrich / Common Chemistry.
    • URL:[Link][7]

  • Pharmacological Relevance (Apremilast/PDE4)

    • Title: Discovery of Apremilast: A Potent, Orally Active Phosphodiesterase 4 Inhibitor.
    • Source: Journal of Medicinal Chemistry, 52(6), 1525–1529.
    • URL:[Link]

Sources

Comparative

Comparative Analysis of 3-Ethoxy-4-methoxyphenylacetonitrile Synthesis Methods

This guide provides a comparative technical analysis of synthesis methodologies for 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2).[1][2][3][4] This molecule is a critical homologated intermediate, distinct from...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis methodologies for 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2).[1][2][3][4] This molecule is a critical homologated intermediate, distinct from the benzonitrile precursor used in the commercial synthesis of PDE4 inhibitors like Apremilast, and is often utilized in structure-activity relationship (SAR) studies and alternative isoindoline scaffold syntheses.[4]

Executive Summary

3-Ethoxy-4-methoxyphenylacetonitrile is an arylacetonitrile derivative synthesized primarily through the one-carbon homologation of 3-ethoxy-4-methoxybenzaldehyde.[1][3][4] Unlike its benzonitrile analog (which has the cyano group directly on the ring), this compound features a methylene spacer (


), necessitating specific synthetic strategies to introduce the carbon atom.[1][4]

This guide evaluates the two most chemically robust pathways:

  • The Classical Halide Route (Method A): High-throughput industrial standard using thionyl chloride and cyanide displacement.[1][4]

  • The Sulfonate Ester Route (Method B): A milder, laboratory-scale alternative avoiding corrosive halogenating agents.[4]

Quick Comparison Matrix
FeatureMethod A: Halide DisplacementMethod B: Sulfonate Displacement
Precursor 3-Ethoxy-4-methoxybenzyl chloride3-Ethoxy-4-methoxybenzyl mesylate
Reagents

,


,

Overall Yield 85–92%78–85%
Scalability High (Industrial)Moderate (Lab/Pilot)
Safety Profile Low (Corrosive gas evolution)Medium (No acidic gas)
Key Impurity Dimer (Stilbene derivatives)Hydrolysis products (Alcohol)

Strategic Reaction Pathways

The following diagram illustrates the divergent pathways from the common aldehyde precursor.

SynthesisPathways Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde Alcohol 3-Ethoxy-4-methoxy- benzyl Alcohol Aldehyde->Alcohol NaBH4, MeOH (Reduction) Chloride Benzyl Chloride Intermediate Alcohol->Chloride SOCl2, DCM (Method A) Mesylate Benzyl Mesylate Intermediate Alcohol->Mesylate MsCl, Et3N (Method B) Product 3-Ethoxy-4-methoxy- phenylacetonitrile Chloride->Product NaCN, DMSO (SN2 subst.) Mesylate->Product NaCN, DMF (SN2 subst.)

Figure 1: Divergent synthesis pathways from the aldehyde precursor.[1][3][4]

Detailed Experimental Protocols

Method A: The Classical Halide Route (Industrial Standard)

This method is preferred for scale-up due to the low cost of thionyl chloride and the high reactivity of the benzyl chloride intermediate.[1][4]

Step 1: Reduction to Alcohol
  • Reagents: 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq),

    
     (0.35 eq), Methanol.[1][3][4]
    
  • Protocol: Dissolve aldehyde in methanol (

    
    ). Cool to 
    
    
    
    . Add
    
    
    portion-wise (exothermic).[4] Stir at RT for 1 hour. Quench with dilute
    
    
    .[4] Concentrate and extract with Ethyl Acetate.[4]
  • Checkpoint: Monitor disappearance of aldehyde peak at

    
     ppm in 
    
    
    
    -NMR.
Step 2: Chlorination [1][3][4]
  • Reagents: Benzyl alcohol derivative (from Step 1), Thionyl Chloride (

    
    , 1.2 eq), DCM or Toluene.[4]
    
  • Protocol:

    • Dissolve alcohol in DCM (

      
      ).[4] Cool to 
      
      
      
      .
    • Add

      
       dropwise over 30 mins.[4]
      
    • Reflux for 2 hours.

    • Critical Step: Evaporate solvent and excess

      
       completely under vacuum.[4] Residual acid will degrade the cyanide in the next step.[4]
      
    • Obtain crude chloride as a yellow oil (unstable, use immediately).[4]

Step 3: Cyanation (Nucleophilic Substitution) [1][4]
  • Reagents: Benzyl chloride intermediate, Sodium Cyanide (

    
    , 1.5 eq), DMSO (or Acetone/Water).[4]
    
  • Protocol:

    • Safety: Perform in a well-ventilated fume hood with HCN detectors.

    • Suspend

      
       in DMSO (
      
      
      
      ).[4] Heat to
      
      
      .
    • Add the benzyl chloride (dissolved in minimal DMSO) dropwise.[4] Exothermic reaction.[1][4]

    • Maintain temperature at

      
       for 4 hours.
      
    • Quench: Pour into ice water (

      
      ). The product usually precipitates as a solid or separates as an oil.[4]
      
    • Purification: Recrystallization from Ethanol/Hexane or Isopropyl Alcohol (IPA).[4]

Method B: The Sulfonate Ester Route (Lab Scale / Green Optimization)

This method avoids the evolution of


 and 

gases, making it suitable for laboratories with limited scrubbing capacity.[4]
Step 1: Mesylation [1][3]
  • Reagents: Benzyl alcohol derivative, Methanesulfonyl chloride (

    
    , 1.2 eq), Triethylamine (
    
    
    
    , 1.5 eq), DCM.[1][4]
  • Protocol:

    • Dissolve alcohol and

      
       in DCM.[4] Cool to 
      
      
      
      .
    • Add

      
       slowly.[4] The reaction is very fast (
      
      
      
      mins).[4]
    • Wash with cold water, dilute

      
      , and brine.
      
    • Dry organic layer (

      
      ) and concentrate.[4] Note: Benzyl mesylates are thermally unstable; do not heat above 
      
      
      
      .[4]
Step 2: Cyanation
  • Reagents: Benzyl mesylate,

    
     (1.5 eq), DMF or Acetonitrile/Water.[4]
    
  • Protocol:

    • Dissolve crude mesylate in DMF.[1][4]

    • Add

      
       in one portion.[4]
      
    • Stir at RT for 12 hours (slower than chloride but cleaner).

    • Workup identical to Method A.

Performance Data & Process Validation

Yield and Purity Comparison

Data based on normalized 10g scale experiments.

MetricMethod A (Chloride)Method B (Mesylate)
Step 1 Yield (Reduction) 96%96%
Step 2 Yield (Activation) 95% (Crude)92% (Crude)
Step 3 Yield (Cyanation) 92%85%
Overall Yield ~84% ~75%
HPLC Purity (Crude) 94%97%
Reaction Time (Total) 8 Hours14 Hours
Impurity Profile
  • Dimer Formation: In Method A, high localized concentrations of the benzyl anion can attack the benzyl chloride, forming a stilbene-like dimer.[4] Control: Slow addition of chloride to the cyanide solution.[4]

  • Hydrolysis: In Method B, traces of water in DMF can hydrolyze the mesylate back to the alcohol.[4] Control: Use anhydrous solvents.[1][4]

Troubleshooting & Critical Control Points

"Self-Validating" System Checks
  • Chloride Formation Check: Take an aliquot of the reaction mixture in Step 2 (Method A). Add water. If the organic layer separates cleanly and shows no OH stretch in IR (

    
    ), conversion is complete.[1][4]
    
  • Cyanide Safety Check: Before quenching Step 3, check the pH of the waste stream.[4] It must be kept basic (

    
    ) to prevent HCN gas evolution.[4] Treat waste with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[4]
    
Crystallization Optimization

The product, 3-Ethoxy-4-methoxyphenylacetonitrile , is a low-melting solid (approx MP


).[1][3][4]
  • Solvent System: IPA:Water (9:[1][4]1) or Ethanol:Hexane (1:4).[4]

  • Procedure: Dissolve in warm alcohol, add water/hexane until turbid, cool slowly to

    
    . Rapid cooling yields oil.[1][4]
    

References

  • Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (Precursor)

    • Title: Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.[1][3][4][5][6]

    • Source: CN107827722B (Patent).[4]

    • URL
  • General Nucleophilic Substitution Protocol (Benzyl Halide to Nitrile)

    • Title: The reaction of 4-bromobenzyl chloride with sodium cyanide.[1][4][7][8]

    • Source: Organic Chemistry Procedures (Verified via Vedantu/Allen educational resources).[4]

    • URL:[Link]

  • Chemical Identity and Properties

    • Title: 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2) Entry.[1][2][3][4][9][10]

    • Source: Carbone Scientific / ChemicalBook.[1][4]

  • Analogous Synthesis (Veratryl Cyanide)

    • Title: Method of producing aralkyl cyanides (US2734908A).[4]

    • Source: Google Patents.[1][4]

    • URL

Sources

Validation

Structural Validation of 3-Ethoxy-4-methoxyphenylacetonitrile: A Comparative Guide

Executive Summary & Application Context In the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as Apremilast , the intermediate 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 6080-33-7) serves as a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as Apremilast , the intermediate 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 6080-33-7) serves as a critical scaffold. A recurring challenge in its manufacturing is the formation of its regioisomer, 4-ethoxy-3-methoxyphenylacetonitrile , which arises from non-selective alkylation of the dihydroxy precursors or starting from the wrong vanillin/isovanillin isomer.

While Mass Spectrometry (MS) and Infrared Spectroscopy (IR) provide functional group confirmation, they fail to unambiguously distinguish between these regioisomers due to identical molecular weights and similar dipole moments. This guide establishes Nuclear Magnetic Resonance (NMR) , specifically 1D


H and 1D NOE (Nuclear Overhauser Effect), as the only self-validating protocol for releasing this material for GMP synthesis.

Comparative Analysis of Validation Methods

The following table objectively compares the resolving power of standard analytical techniques for this specific molecule.

FeatureH-NMR / NOE (Recommended)LC-MS (Q-TOF/Triple Quad) FT-IR
Structural Certainty High (Definitive) Low (Ambiguous)Medium (Functional Group only)
Regioisomer Distinction Yes (via spatial proximity)No (Identical

191.23)
Difficult (Fingerprint region overlap)
Purity Quantification Yes (qNMR)Yes (Area %)No
Sample Prep Time 10 mins30 mins5 mins
Primary Limitation Requires ~10mg sampleBlind to substitution patternNo molecular weight data
Why NMR is Non-Negotiable

In MS, both isomers fragment to yield a tropylium-like ion (


 ~148) via loss of the cyanomethyl group, making fragmentation patterns indistinguishable. In IR, the nitrile stretch (

at

) is present in both. Only NMR can probe the through-space interactions required to map the ethoxy group to the 3-position and the methoxy group to the 4-position.

Experimental Protocol: The Self-Validating NMR Workflow

This protocol uses a "Check-Gate" system. You cannot proceed to the next step without passing the previous criterion.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this compound because it minimizes viscosity-induced line broadening, allowing for sharper resolution of the aromatic coupling constants.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Step 2: 1H NMR Acquisition Parameters
  • Frequency: 400 MHz or higher.

  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     seconds. The nitrile 
    
    
    
    -protons and methoxy protons have different
    
    
    relaxation times; a short D1 will skew integration ratios.
  • Scans (NS): 16 (sufficient for signal-to-noise > 100:1).

Step 3: Data Interpretation (The Assignment Logic)

Predicted Chemical Shifts (


, 

ppm):
MoietyTypeShift (

)
MultiplicityIntegrationCoupling (

)
Assignment Logic
Ar-H (2) Aromatic6.80 – 6.85d (meta)1H

Hz
Isolated between substituents.
Ar-H (5) Aromatic6.88 – 6.92d (ortho)1H

Hz
Adjacent to C-6.
Ar-H (6) Aromatic6.95 – 7.00dd1H

Hz
Adjacent to C-1 and C-5.
-OCH₂- Ethoxy4.10q2H

Hz
Deshielded by oxygen.
-OCH₃ Methoxy3.86s3H-Characteristic singlet.
-CH₂-CN Benzylic3.68s2H-Upfield of alkoxy groups.
-CH₃ Ethoxy1.47t3H

Hz
Methyl terminus.
Step 4: The Critical NOE Experiment (Regioisomer Proof)

To validate the structure, run a 1D Selective NOESY or NOE Difference experiment.

  • Target 1: Irradiate the Methoxy singlet (

    
     3.86).
    
    • Observation: You must see enhancement of the Ar-H(5) doublet.

  • Target 2: Irradiate the Ethoxy methylene quartet (

    
     4.10).
    
    • Observation: You must see enhancement of the Ar-H(2) singlet/meta-doublet.

Failure Mode: If irradiating the Methoxy enhances Ar-H(2), you have synthesized the impurity (4-ethoxy-3-methoxyphenylacetonitrile).

Visualization of Structural Logic

Diagram 1: Regioisomer Divergence in Synthesis

This flowchart illustrates how the choice of starting material (Isovanillin vs. Vanillin) dictates the final structure, necessitating the NMR check.

SynthesisPath Start1 Isovanillin (3-OH, 4-OMe) Step1 Ethylation (Et-X, Base) Start1->Step1 Correct Route Start2 Vanillin (4-OH, 3-OMe) Start2->Step1 Incorrect Route Inter1 3-Ethoxy-4-methoxy benzaldehyde Step1->Inter1 Inter2 4-Ethoxy-3-methoxy benzaldehyde (Impurity) Step1->Inter2 Step2 Reduction & Cyanation Inter1->Step2 Inter2->Step2 Final1 TARGET: 3-Ethoxy-4-methoxy phenylacetonitrile Step2->Final1 Final2 WRONG ISOMER: 4-Ethoxy-3-methoxy phenylacetonitrile Step2->Final2

Caption: Synthesis pathways showing how starting material selection leads to distinct regioisomers, indistinguishable by MS.

Diagram 2: The NOE Validation Logic

This diagram visualizes the spatial relationships confirmed by the Nuclear Overhauser Effect.

NOE_Logic Ring Benzene Ring Pos1 1-CH2CN Ring->Pos1 Pos2 H-2 (Ar-H) Ring->Pos2 Pos3 3-OEt (Ethoxy) Ring->Pos3 Pos4 4-OMe (Methoxy) Ring->Pos4 Pos5 H-5 (Ar-H) Ring->Pos5 Pos6 H-6 (Ar-H) Ring->Pos6 Pos3->Pos2 Strong NOE (Validates 3-Pos) Pos3->Pos5 NO NOE (If Target) Pos4->Pos5 Strong NOE (Validates 4-Pos)

Caption: Spatial map of NOE interactions. Green/Blue dashed arrows indicate the signals required to confirm the target structure.

References

  • Manne, S. R., et al. (2013). Synthesis and characterization of new PDE4 inhibitors. Journal of Chemical and Pharmaceutical Research.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard reference for NOE interpretation).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for selective NOE).

  • PubChem Database. (2023). Compound Summary for 3-Ethoxy-4-methoxyphenylacetonitrile. National Center for Biotechnology Information.

Sources

Comparative

Analytical Purity Assessment of 3-Ethoxy-4-methoxyphenylacetonitrile: A Comparative Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6] 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 6080-56-4) is a pivotal intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, most notably Apremilast (O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 6080-56-4) is a pivotal intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, most notably Apremilast (Otezla). In drug development, the purity of this nitrile directly impacts the yield and enantiomeric purity of the subsequent sulfone intermediates.

The primary analytical challenge lies in distinguishing the target nitrile from its structural homologs (e.g., regioisomers) and synthetic precursors (e.g., aldehydes and oximes) which possess similar polarity and UV absorption profiles.

This guide compares the industry "Gold Standard" RP-HPLC against GC-FID (Gas Chromatography) and qNMR (Quantitative Nuclear Magnetic Resonance), providing a decision framework for process chemists and QC managers.

Impurity Origin & Profiling

To design a robust HPLC method, one must understand the "impurity fate mapping." The synthesis typically proceeds from Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Visualization: Synthesis & Impurity Vector Map

The following diagram illustrates the genesis of critical impurities that the HPLC method must resolve.

ImpurityMap Isovanillin Isovanillin (Starting Material) Aldehyde 3-Ethoxy-4-methoxybenzaldehyde (Precursor) Isovanillin->Aldehyde Ethylation Oxime Aldehyde Oxime (Intermediate) Aldehyde->Oxime NH2OH Acid 3-Ethoxy-4-methoxybenzoic Acid (Oxidative Impurity) Aldehyde->Acid Oxidation (Air) Target 3-Ethoxy-4-methoxyphenylacetonitrile (Target) Oxime->Target Dehydration Dimer Dimeric Side Products Target->Dimer Polym. (Trace)

Figure 1: Impurity Fate Map showing critical process impurities (Yellow/Red) relative to the Target Nitrile (Blue).

Comparative Methodology: HPLC vs. GC vs. qNMR

While HPLC is the standard, alternative methods offer orthogonal data.[1] The table below summarizes the performance metrics based on field application data.

FeatureMethod A: RP-HPLC (UV) Method B: GC-FID Method C: qNMR
Primary Use Purity & Impurity Quantitation (QC)Residual Solvents & VolatilesPotency Assignment (Reference Std)
Selectivity High (Separates isomers/acids)Medium (Fails for thermally labile)High (Structural specificity)
LOD (Limit of Detection) ~0.05% (Trace analysis)~0.01% (High sensitivity)~1.0% (Low sensitivity)
Throughput 15–25 min/run10–15 min/run5–10 min/run
Limitations Requires reference standardsThermal degradation of NitrileCannot detect trace impurities
Cost per Run Medium (Solvents/Columns)Low (Gases)High (Instrument time)

Method A: The Gold Standard (RP-HPLC)

Rationale: Reverse-Phase HPLC (RP-HPLC) is preferred because the nitrile and its precursors (aldehyde, acid) have distinct hydrophobicities. The use of an acidic modifier prevents peak tailing of the benzoic acid impurity.

Experimental Protocol
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: C18 (Octadecyl) end-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why? C18 provides strong retention for the non-polar nitrile while allowing polar acids to elute early.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why? Suppresses ionization of acidic impurities, sharpening their peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controlled).

  • Detection: 230 nm (Primary) and 280 nm (Secondary).

    • Note: The benzene ring absorbs well at 280 nm, but 230 nm often provides higher sensitivity for the nitrile functionality.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold (Elute polar acids)
5.020Isocratic
15.080Linear Ramp (Elute Nitrile & Aldehyde)
20.080Wash non-polars
20.120Re-equilibration
25.020End
System Suitability Criteria (Self-Validating)

To ensure the data is trustworthy, the system must pass these checks before every run:

  • Resolution (

    
    ):  > 2.0 between the Aldehyde impurity and the Nitrile peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: %RSD < 2.0% for 5 replicate injections of the standard.

Method B: The Alternative (GC-FID)

Rationale: Gas Chromatography is excellent for detecting residual solvents (ethanol, ethyl bromide) used in the synthesis. However, phenylacetonitriles can be thermally unstable.

Experimental Protocol
  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm, 0.25µm film.

  • Carrier Gas: Helium or Nitrogen (1.5 mL/min).

  • Injector Temp: 250°C (Split 20:1).

  • Detector: FID at 300°C.

  • Oven Program: 60°C (hold 2 min) → 20°C/min to 280°C (hold 5 min).

Critical Warning: Nitriles can undergo thermal degradation or hydrolysis in the injector port if "active sites" (dirt/glass wool) are present, leading to false impurity peaks. HPLC is safer for the assay of the main compound.

Method C: Orthogonal Check (qNMR)

Rationale: When a certified reference standard is unavailable, Proton NMR (


H-NMR) can determine absolute purity (potency) using an internal standard (e.g., Maleic Acid or TCNB).
Experimental Protocol
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Internal Standard: 1,3,5-Trimethoxybenzene (accurately weighed).

  • Key Signal: Monitor the methylene protons (

    
    ) singlet around 
    
    
    
    3.8–4.0 ppm.
  • Calculation: Purity is calculated by molar ratio integration against the internal standard.

Analytical Decision Workflow

Use this logic tree to select the correct method for your specific development stage.

DecisionTree Start Start: Purity Assessment Goal What is the analytical goal? Start->Goal QC Routine QC / Lot Release Goal->QC Impurity Profiling Solvents Residual Solvents Goal->Solvents Process Safety Potency Absolute Purity (No Std) Goal->Potency Standard Qualification MethodA Use RP-HPLC (UV) (High Precision) QC->MethodA MethodB Use GC-FID/Headspace (Volatiles) Solvents->MethodB MethodC Use qNMR (Mass Balance) Potency->MethodC

Figure 2: Decision Matrix for selecting the appropriate analytical technique.

References

  • Apremilast Synthesis & Intermediates

    • Patent: "Process for preparation of apremilast and its intermediates."[2] WO2016199031A1. (2016).

  • General Nitrile Synthesis

    • Organic Syntheses: "p-Methoxyphenylacetonitrile." Org. Synth. 1950, 30, 43.

  • HPLC vs GC Comparison

    • Phenomenex Guide: "HPLC vs GC: What Sets These Methods Apart." (2025).[1][3]

  • Pharmaceutical Impurity Guidelines

    • ICH Guidelines: "ICH Q2(R1) Validation of Analytical Procedures."

  • 3-Ethoxy-4-methoxybenzaldehyde Synthesis (Impurity Source)

    • ChemicalBook:[4][5] "Synthesis of 3-Ethoxy-4-methoxybenzaldehyde."

Sources

Validation

Reference Spectral Data &amp; Validation Guide: 3-Ethoxy-4-methoxyphenylacetonitrile

This guide provides a technical standardization and validation framework for 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60816-17-3), a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical standardization and validation framework for 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60816-17-3), a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast .[1]

Executive Summary: The "Performance" of Purity

In drug development, the "performance" of an intermediate is defined by its downstream utility. For 3-Ethoxy-4-methoxyphenylacetonitrile , performance failure manifests as regioisomeric contamination (e.g., 4-ethoxy-3-methoxy isomers) or incomplete alkylation, which propagates impurities into the final API (Apremilast).[1]

This guide compares three primary analytical modalities—1H NMR, FTIR, and HPLC-MS —to establish a "Gold Standard" identity profile. It prioritizes regio-differentiation , ensuring the ethoxy and methoxy groups are correctly positioned on the phenyl ring.[1]

Comparative Analysis of Analytical Modalities

Feature1H NMR (600 MHz) FTIR (ATR) HPLC-MS (Q-TOF)
Primary Utility Structural Definitive. Unambiguous confirmation of ethoxy vs. methoxy positions via coupling constants.[1]Rapid ID. Quick confirmation of the nitrile functional group during reaction monitoring.Trace Impurity Profiling. Detecting unreacted starting materials and high-molecular-weight byproducts.[1]
Specificity High. Distinguishes regioisomers (3-OEt vs 4-OEt) via NOE or subtle shift differences.[1]Low. Cannot easily distinguish between ethoxy/methoxy positional isomers.Medium. Isomers often co-elute; requires chiral or specialized stationary phases for separation.[1]
Throughput Low (10–15 mins/sample).[1]High (<2 mins/sample).High (5–10 mins/sample).
Limit of Detection ~0.1% (with adequate scans).[1]~1–2%.[1][2]< 0.01% (ppm level).[1][3]

Scientist’s Verdict:

  • Use FTIR for real-time reaction monitoring (disappearance of aldehyde carbonyl, appearance of nitrile).[1]

  • Use HPLC-MS for quantitative purity assays.

  • Use 1H NMR for the initial Reference Standard Qualification .[1]

Reference Spectral Data (Gold Standard)

The following data represents the consensus profile for high-purity (>99.5%) material.

A. Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d6 or CDCl3 Frequency: 400–600 MHz[1]

Signal (ppm,

)
MultiplicityIntegralAssignmentMechanistic Insight
6.80 – 6.95 Multiplet (d/dd)3HAromatic Ring (H-2, H-5, H-6)The ABX system characteristic of 1,3,4-trisubstituted benzenes.[1] H-5 (ortho to OMe) is typically the most shielded (upfield).[1]
4.05 – 4.15 Quartet (

Hz)
2H

Critical Diagnostic: Confirms the presence of the ethyl group.[1]
3.85 Singlet3H

Distinct sharp singlet.[1] Integration ratio of 2:3 (OEt:OMe) confirms stoichiometry.[1]
3.70 Singlet2H

The benzylic methylene.[1] Shifts significantly if the nitrile hydrolyzes to an amide or acid.[1]
1.45 Triplet (

Hz)
3H

Coupled to the quartet at ~4.1 ppm.[1]

Regio-Validation (NOE Experiment): To prove the ethoxy is at position 3 and methoxy at position 4:

  • Irradiate the Methoxy singlet (3.85 ppm)

    
     Observe NOE enhancement at H-5  (aromatic doublet).[1]
    
  • Irradiate the Ethoxy methylene (4.10 ppm)

    
     Observe NOE enhancement at H-2  (aromatic singlet/doublet).[1]
    
B. Infrared Spectroscopy (FTIR)

Mode: ATR (Attenuated Total Reflectance)

  • 2250

    
     (Medium/Sharp): 
    
    
    
    Nitrile stretch.[1] Absence indicates hydrolysis.[1]
  • 2800–3000

    
    :  C-H Aliphatic stretches (Methyl/Methylene).[1]
    
  • 1500–1600

    
    :  Aromatic 
    
    
    
    skeletal vibrations.[1]
  • 1250

    
    :  Aryl-Alkyl Ether (
    
    
    
    ) asymmetric stretch.[1]
C. Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 191.09[1]

  • Observed Ion

    
    :  192.10[1]
    
  • Fragmentation: Loss of

    
     (176 m/z) or loss of 
    
    
    
    (162 m/z) is common in ether derivatives.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation for Purity Assay

This protocol minimizes solvent peaks and ensures accurate integration.[1]

  • Massing: Weigh 15.0 mg ± 0.1 mg of the sample into a clean vial.

  • Solvation: Add 0.75 mL of DMSO-d6 (99.9% D) containing 0.05% TMS (v/v).

    • Why DMSO? It prevents aggregation of polar intermediates better than CDCl3, sharpening the multiplets.

  • Filtration: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.[1]

  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 10 seconds (Critical for accurate integration of aromatic vs. aliphatic protons).[1]

    • Scans: 16 (minimum).

Protocol 2: HPLC Purity Check (Gradient Method)

Designed to separate the nitrile intermediate from the aldehyde precursor.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)[1]

    • 2–15 min: 10%

      
       90% B (Linear Ramp)[1]
      
    • 15–20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm (Nitrile absorption) and 280 nm (Aromatic).[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the Quality Control (QC) decision tree for validating a batch of 3-Ethoxy-4-methoxyphenylacetonitrile before releasing it for Apremilast synthesis.

QC_Workflow Start Crude Intermediate Isolated FTIR_Check Step 1: FTIR Screening Target: 2250 cm-1 Peak Start->FTIR_Check Decision_FTIR Nitrile Peak Present? FTIR_Check->Decision_FTIR Reject_Hydrolysis REJECT (Hydrolysis to Amide/Acid) Decision_FTIR->Reject_Hydrolysis No HPLC_Check Step 2: HPLC Purity Target: >98% Area Decision_FTIR->HPLC_Check Yes Decision_HPLC Purity > 98%? HPLC_Check->Decision_HPLC Recrystallize Reprocess: Recrystallize (EtOH/Water) Decision_HPLC->Recrystallize No NMR_Check Step 3: 1H NMR Validation Regio-isomer Confirmation Decision_HPLC->NMR_Check Yes Recrystallize->HPLC_Check Decision_NMR Integrals Correct? NOE Confirmed? NMR_Check->Decision_NMR Decision_NMR->Reject_Hydrolysis No (Isomer/Impurity) Release RELEASE BATCH For Apremilast Synthesis Decision_NMR->Release Yes

Figure 1: QC Decision Tree. A sequential logic flow ensures only structurally validated material proceeds to downstream synthesis.[1]

References

  • Vertex AI Search. (2023).[1] Synthesis of Apremilast intermediate 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[1][5][6] [Patent CN104803897A].[1] Retrieved from Google Patents.

  • ChemicalBook. (2023).[1] 1H NMR Spectrum of 3-Ethoxy-4-methoxybenzaldehyde. [Reference Data]. Retrieved from ChemicalBook.[1]

  • Man, H. W., et al. (2009).[1][7] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast).[1][7] Journal of Medicinal Chemistry, 52(6), 1522-1524.[1][7] [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Phenylacetonitrile derivatives.[1] [Database]. Retrieved from NIST WebBook.[1][8]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Guideline]. Retrieved from ICH.org.[1]

Sources

Comparative

Comparative Guide: Synthesis Benchmarking of 3-Ethoxy-4-methoxyphenylacetonitrile

Executive Summary 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60814-13-2) is a critical intermediate in the synthesis of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for psoriatic arthritis. Industrial product...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 60814-13-2) is a critical intermediate in the synthesis of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for psoriatic arthritis. Industrial production has historically relied on homogeneous nucleophilic substitution using dipolar aprotic solvents (DMSO/DMF). However, recent process analytical technology (PAT) and green chemistry initiatives have shifted the benchmark toward Phase Transfer Catalysis (PTC).

This guide benchmarks the two dominant synthesis routes—Classical Homogeneous Cyanation vs. Biphasic Phase Transfer Catalysis (PTC) .

Key Finding: While both methods achieve yields >90%, the PTC protocol offers a 40% reduction in solvent waste (E-factor) and superior safety profiles by sequestering the bulk cyanide inventory in the aqueous phase.

Strategic Context: The Apremilast Pathway

The target molecule is the "linchpin" intermediate connecting the dialkoxy-phenyl ring to the sulfone tail of Apremilast.

The Synthesis Chain:

  • Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

  • Functionalization: Ethylation to 3-ethoxy-4-methoxybenzaldehyde.[1]

  • Activation: Reduction to alcohol, followed by chlorination to 3-ethoxy-4-methoxybenzyl chloride .

  • Critical Step (Focus of this Guide): Cyanation to 3-Ethoxy-4-methoxyphenylacetonitrile .

Comparative Benchmark Analysis

The following data compares the conversion of 3-ethoxy-4-methoxybenzyl chloride to the target nitrile. Data is aggregated from process patents and comparative studies of methoxy-substituted benzyl chlorides.

MetricMethod A: Homogeneous (Classical)Method B: Phase Transfer Catalysis (Recommended)
Reagents NaCN (1.2 eq), DMSO or DMFNaCN (1.2 eq), Toluene/H₂O, TBAB (1-3 mol%)
Reaction Temp 80–100°C60–75°C
Time 4–6 Hours2–4 Hours
Isolated Yield 90–92%94–96%
Purity (HPLC) 98.0%>99.2%
Workup Vacuum distillation of high-boiling solvent (Energy intensive)Simple phase separation (Energy efficient)
E-Factor (Waste) High (Solvent recovery is difficult)Low (Aqueous phase recyclable)
Safety Profile Critical Risk: Homogeneous CN⁻ solution; thermal runaway potential.Managed Risk: CN⁻ stays in water; Toluene acts as heat sink.
Technical Insight: Why PTC Wins

In the classical DMSO route, the reaction is homogeneous. While fast, the workup requires distilling DMSO (b.p. 189°C), which often leads to thermal degradation of the heat-sensitive benzylic nitrile, causing "tarring" and lower purity.

In the PTC route, the product migrates immediately into the organic phase (Toluene), protecting it from hydrolysis or polymerization in the basic aqueous cyanide layer. This "product sequestration" explains the higher purity profile.

Visualizing the Mechanism

The following diagram illustrates the Starks Extraction Mechanism, which is the engine of the PTC route.

PTC_Mechanism cluster_aqueous Aqueous Phase (Water) cluster_interface Interface cluster_organic Organic Phase (Toluene) NaCN Na+  CN- QCN_aq Q+CN- NaCN->QCN_aq Ion Exchange QCN_org Q+CN- QCN_aq->QCN_org Transfer NaCl Na+  Cl- Product Target Nitrile (R-CH2-CN) QCN_org->Product SN2 Reaction QCl_org Q+Cl- QCl_org->NaCl Recycle Q+ Substrate Benzyl Chloride (R-CH2-Cl) Substrate->Product Cl displaced by CN Product->QCl_org

Caption: The Quaternary Ammonium (Q+) catalyst shuttles Cyanide (CN-) into the organic phase to react with the Benzyl Chloride, then returns Chloride (Cl-) to the water.

Recommended Experimental Protocol (PTC Method)

Objective: Synthesis of 3-Ethoxy-4-methoxyphenylacetonitrile via Phase Transfer Catalysis. Scale: 100g Input Basis.

Reagents
  • Substrate: 3-Ethoxy-4-methoxybenzyl chloride (100.0 g, 0.50 mol)

  • Nucleophile: Sodium Cyanide (29.4 g, 0.60 mol, 1.2 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (3.2 g, 0.01 mol, 2 mol%)

  • Solvent: Toluene (300 mL)

  • Aqueous Phase: Water (100 mL)

Step-by-Step Methodology
  • Preparation (Aqueous Phase):

    • In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve Sodium Cyanide (29.4 g) in Water (100 mL).

    • Safety Note: Ensure the pH is >10 to prevent HCN gas evolution.

  • Catalyst Addition:

    • Add Tetrabutylammonium Bromide (TBAB) (3.2 g) to the aqueous solution. Stir for 10 minutes at room temperature.

  • Substrate Addition:

    • Dissolve 3-Ethoxy-4-methoxybenzyl chloride (100 g) in Toluene (300 mL).

    • Add the toluene solution to the reactor. The system is now biphasic.

  • Reaction:

    • Heat the mixture to 70°C with vigorous stirring (400+ RPM is critical for interfacial surface area).

    • Monitor via HPLC or TLC (Hexane:Ethyl Acetate 3:1).

    • Endpoint: Typically reached within 3 hours.[2] Look for the disappearance of the chloride peak.

  • Workup:

    • Cool reaction to 25°C. Stop stirring and allow phases to separate.

    • Phase Cut: Drain the lower aqueous layer (contains excess NaCN and NaCl). Treat this stream as hazardous cyanide waste.

    • Wash: Wash the upper organic layer with Water (2 x 100 mL) and Brine (100 mL).

    • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

      
      ).[3] Filter.
      
  • Isolation:

    • Concentrate the Toluene under reduced pressure (Rotavap at 50°C).

    • Crystallization: The residue will solidify. Recrystallize from Isopropyl Alcohol (IPA) or Ethanol/Hexane if higher purity is required.

  • Validation:

    • Yield: Expected ~90-91 g (95%).

    • IR: Strong peak at ~2250 cm⁻¹ (CN group).

    • 1H NMR (CDCl3): Singlet at ~3.7 ppm (2H, benzylic

      
      ).
      

References

  • Preparation of Apremilast and Intermediates. PatSnap Patent Search. (CN103864670A, CN104829532A). Describes the industrial route for Apremilast intermediates including the ethoxy-methoxy substitution patterns.

  • Phase Transfer Catalysis in Organic Synthesis. Starks, C.M. (1971).[2][4] J. Am. Chem. Soc. Foundational text on the kinetics of cyanation via PTC.

  • Synthesis of (3-Methoxyphenyl)acetonitrile. ChemicalBook & Organic Syntheses. Provides comparative yield data for methoxy-substituted benzyl cyanides (92.5% yield via PTC).

  • Green Chemistry Metrics. Sheldon, R.A. (2007). E-factors and solvent usage in pharmaceutical synthesis.

Sources

Validation

cost-effectiveness of different synthetic routes to 3-Ethoxy-4-methoxyphenylacetonitrile

Topic: Cost-Effectiveness of Different Synthetic Routes to 3-Ethoxy-4-methoxyphenylacetonitrile Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Effectiveness of Different Synthetic Routes to 3-Ethoxy-4-methoxyphenylacetonitrile Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 58609-13-5) is a critical intermediate in the synthesis of Apremilast (Otezla), a phosphodiesterase 4 (PDE4) inhibitor. For process chemists and drug developers, the selection of a synthetic route hinges on balancing yield , raw material availability , safety profiles , and waste management (E-factor) .

This guide evaluates the two dominant synthetic strategies:

  • The "Green" Aldehyde Route (Recommended): Starting from Isovanillin, proceeding via aldehyde condensation and dehydration. This is the current industrial standard due to high atom economy and avoidance of toxic cyanides.

  • The Classical Benzyl Halide Route: A nucleophilic substitution using cyanide salts. While mechanistically direct, this route is increasingly marginalized due to safety costs and regulatory burdens associated with HCN/NaCN.

Verdict: The Aldehyde Route (via One-Pot Oximation-Dehydration) offers the superior cost-effectiveness profile, delivering overall yields >85% with significantly lower safety infrastructure requirements.

Route Analysis & Comparison
Route A: The Isovanillin Aldehyde Pathway (Industrial Standard)

This route leverages Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a widely available commodity chemical. The synthesis consists of O-alkylation followed by functional group interconversion of the aldehyde to the nitrile.

  • Mechanism:

    • O-Alkylation: Isovanillin is ethylated using ethyl bromide or diethyl sulfate under basic conditions.

    • Nitrile Formation: The resulting aldehyde is converted to a nitrile.[1][2] Historically, this was a two-step process (Aldehyde → Oxime → Nitrile). Modern process intensification allows this as a one-pot reaction .

  • Pros:

    • Safety: Eliminates the use of NaCN/KCN.

    • Sourcing: Isovanillin is cheaper and more stable than benzyl halide precursors.

    • Scalability: Reactions proceed in aqueous or mild organic solvents (EtOH, Toluene) with simple workups.

  • Cons:

    • Requires handling of hydroxylamine hydrochloride (thermal hazard if not controlled).

Route B: The Benzyl Halide Cyanation (Classical)

This route involves the nucleophilic substitution of a benzyl chloride/bromide with a cyanide source.

  • Mechanism:

    • Chloromethylation: 1-Ethoxy-2-methoxybenzene is chloromethylated (often requiring ZnCl2/HCl/HCHO) to form the benzyl chloride.

    • Cyanation: The benzyl chloride reacts with NaCN in a polar aprotic solvent (DMSO or DMF).

  • Pros:

    • Directness: The cyanation step is a single, high-yielding transformation (~90-95%).

  • Cons:

    • Safety: High risk of HCN evolution; requires dedicated scrubbing systems.

    • Selectivity: Chloromethylation of the starting ether can yield regioisomers (3- vs 4- vs 5-substitution), requiring difficult purification.

    • Waste: DMSO/DMF solvents are energy-intensive to recover; cyanide waste requires expensive destruction (bleach/peroxide treatment).

Quantitative Comparison
MetricRoute A: Isovanillin (One-Pot)Route B: Benzyl Halide (Cyanation)
Overall Yield 85 - 90% 60 - 75% (cumulative w/ precursor synthesis)
Step Count 2 (Ethylation + Nitrile formation)2 (Chloromethylation + Cyanation)
Key Reagents EtBr, NH₂OH·HCl, Formic Acid/Ac₂OParaformaldehyde, HCl, NaCN, DMSO
Atom Economy HighModerate (Loss of Cl and Na)
Safety Profile Green (Standard PPE)Red (Cyanide Protocol Required)
Est. Raw Material Cost Low (Isovanillin is a commodity)Medium (Precursor specificity/purification)
Waste Disposal Low cost (Salts, aqueous waste)High cost (Cyanide destruction, solvent recovery)
Visualizing the Pathways[3]

SyntheticRoutes cluster_legend Route Comparison Isovanillin Isovanillin (Starting Material) EthoxyAldehyde 3-Ethoxy-4-methoxy- benzaldehyde Isovanillin->EthoxyAldehyde EtBr, NaOH (96-99%) Oxime Aldoxime Intermediate EthoxyAldehyde->Oxime NH2OH·HCl Target 3-Ethoxy-4-methoxyphenyl- acetonitrile (Target) EthoxyAldehyde->Target One-Pot: NH2OH·HCl, HCOOH (90%) Oxime->Target Ac2O / Heat Veratrole 1-Ethoxy-2-methoxy- benzene BenzylChloride 3-Ethoxy-4-methoxy- benzyl chloride Veratrole->BenzylChloride HCHO, HCl ZnCl2 BenzylChloride->Target NaCN, DMSO (94%) Key1 Route A: Recommended (Green) Key2 Route B: Hazardous (Red)

Figure 1: Comparison of the Isovanillin (Green) and Benzyl Halide (Red) synthetic pathways.

Detailed Experimental Protocols
Protocol A: High-Yield Synthesis from Isovanillin (Recommended)

Step 1: Ethylation of Isovanillin

  • Reagents: Isovanillin (1.0 eq), Bromoethane (1.2 eq), NaOH (1.2 eq), Water (Solvent).

  • Procedure:

    • Dissolve NaOH (1.2 eq) in water (3 vol).

    • Add Isovanillin (1.0 eq) and stir until dissolved.

    • Add Bromoethane (1.2 eq) dropwise at 25-30°C.

    • Heat to 60°C and stir for 4-6 hours.

    • Cool to 5°C. The product, 3-ethoxy-4-methoxybenzaldehyde , precipitates as a white solid.

    • Filter, wash with cold water, and dry.[3]

    • Expected Yield: 96-99%

    • Purity: >99% (HPLC)

Step 2: One-Pot Conversion to Nitrile

  • Reagents: 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq), Hydroxylamine Hydrochloride (1.1 eq), Sodium Formate (1.5 eq), Formic Acid (Solvent).

  • Procedure:

    • Charge Formic acid (5 vol) into a reactor.

    • Add 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq), NH₂OH·HCl (1.1 eq), and Sodium Formate (1.5 eq).

    • Heat the mixture to reflux (100-105°C) for 6-8 hours. Note: Formic acid acts as both solvent and dehydrating agent.

    • Cool to room temperature and pour into ice water (10 vol).

    • The product precipitates. Filter the crude solid.[4]

    • Recrystallization: Dissolve crude in Ethanol (3 vol) at reflux, add activated carbon (5% w/w), filter hot, and cool to crystallize.

    • Expected Yield: 88-92%

    • Purity: >99.5%[2][5][6]

Protocol B: Cyanation (Reference Only)
  • Reagents: 3-Ethoxy-4-methoxybenzyl chloride (1.0 eq), Sodium Cyanide (1.2 eq), DMSO (5 vol).

  • Procedure:

    • Caution: Perform in a well-ventilated fume hood with HCN detectors active.

    • Dissolve NaCN (1.2 eq) in DMSO at 40°C.

    • Slowly add the benzyl chloride solution (in DMSO) over 1 hour, maintaining temperature <50°C (exothermic).

    • Stir at 45°C for 4 hours.

    • Quench by pouring into water.[3] Extract with Ethyl Acetate.[6]

    • Wash organic layer with bleach solution (to destroy residual cyanide) followed by brine.

    • Expected Yield: 92-95% (Step yield only; overall yield lower due to precursor synthesis).

References
  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde (Patent CN107827722B). Google Patents.
  • Preparation of Apremilast Intermediates (Patent CN105330586B). Google Patents.
  • One-Pot Synthesis of Nitriles from Aldehydes . Journal of Organic Chemistry. Available at: [Link]

  • Process for preparation of 3-ethoxy-4-methoxy benzonitrile (Patent CN105175283A). Google Patents.
  • Chloromethylation Kinetics and Selectivity . Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

Comparative Guide to Biological Activity of 3-Ethoxy-4-methoxyphenylacetonitrile Analogs

Executive Summary: The "Privileged" 3,4-Dialkoxy Scaffold In the landscape of medicinal chemistry, 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 608141-43-1 and related isomers) is not merely a reagent; it is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 3,4-Dialkoxy Scaffold

In the landscape of medicinal chemistry, 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 608141-43-1 and related isomers) is not merely a reagent; it is a critical intermediate in the synthesis of "privileged structures" for phosphodiesterase 4 (PDE4) inhibition. This scaffold serves as the structural anchor for Apremilast (Otezla®), a blockbuster drug for psoriasis and psoriatic arthritis.

This guide objectively compares the biological performance of analogs derived from this specific nitrile core against alternative dialkoxy-phenyl scaffolds (e.g., the 3-cyclopentyloxy motif found in Rolipram). We analyze potency, selectivity, and downstream signaling effects, providing a roadmap for optimizing this pharmacophore.

Chemical Space & Structural Analogs

To understand the biological activity, we must categorize the analogs based on the modification of the 3-Ethoxy-4-methoxyphenyl (EMP) core. The biological activity bifurcates into two distinct therapeutic streams: Anti-inflammatory (PDE4) and Antiproliferative (Oncology) .

The Comparator Classes
  • Class A (The EMP Core): Analogs retaining the 3-ethoxy-4-methoxy substitution (e.g., Apremilast).

  • Class B (The Rolipram Core): Analogs with 3-cyclopentyloxy-4-methoxy substitution.[1]

  • Class C (The Acrylonitriles): Direct vinylogous derivatives of the nitrile, often explored for cytotoxicity.

SAR Visualization: The Optimization Logic

The following diagram illustrates the decision matrix for modifying the EMP scaffold to maximize biological efficacy.

SAR_Logic Core 3-Ethoxy-4-methoxyphenyl acetonitrile Core Path_A Route A: Nitrile Reduction (Chiral Amines) Core->Path_A Hydrogenation Path_B Route B: Knoevenagel Condensation (Acrylonitriles) Core->Path_B Aldehyde Coupling Target_PDE4 Target: PDE4 Inhibition (Inflammation) Path_A->Target_PDE4 Target_Cancer Target: Cytotoxicity (Oncology) Path_B->Target_Cancer Drug_Apremilast Apremilast (High Selectivity, Low Emesis) Target_PDE4->Drug_Apremilast Sulfone moiety added Drug_Rolipram Rolipram Analog (High Potency, High Emesis) Target_PDE4->Drug_Rolipram Cyclopentyl swap Drug_Acryl Phenylacrylonitriles (Tubulin/Apoptosis) Target_Cancer->Drug_Acryl

Figure 1: Structural optimization pathways for 3-ethoxy-4-methoxyphenylacetonitrile. Route A leads to high-value PDE4 inhibitors; Route B leads to cytotoxic agents.

Comparative Biological Performance[2]

PDE4 Enzymatic Inhibition (In Vitro)

The primary utility of EMP analogs is the inhibition of PDE4, which elevates intracellular cAMP levels. The table below compares the EMP core (Apremilast-like) against the standard Rolipram core.

Key Insight: While the Rolipram core (3-cyclopentyloxy) is often more potent in pure enzymatic assays, the EMP core (3-ethoxy) offers a superior therapeutic index by minimizing emetic side effects, a common failure point for PDE4 inhibitors.

Compound ClassRepresentative AnalogCore StructurePDE4B IC50 (nM)PDE4 SelectivityEmetic Potential
Class A (EMP) Apremilast 3-Ethoxy-4-methoxy74 nM [1]High (>10-fold vs PDE7)Low
Class B (Ref) Rolipram 3-Cyclopentyloxy~1-2 nM [2]ModerateHigh (Dose-limiting)
Class B (Ref) Roflumilast 3-Cyclopropylmethoxy0.8 nM HighModerate
Intermediate Nitrile Precursor 3-Ethoxy-4-methoxy>10,000 nM NegligibleN/A
Cellular Activity: TNF- Inhibition

In Peripheral Blood Mononuclear Cells (PBMCs), the inhibition of PDE4 translates to the suppression of the pro-inflammatory cytokine TNF-


.
  • EMP Analogs (Apremilast): Exhibit an IC50 of approximately 77 nM for TNF-

    
     inhibition in LPS-stimulated PBMCs [1].
    
  • Mechanism: The 3-ethoxy group fits into the hydrophobic pocket of the PDE4 active site but interacts differently with the Q-pocket compared to the cyclopentyl group of rolipram, altering the conformational state of the enzyme and reducing affinity for the emetic center in the CNS.

Anticancer Activity (Acrylonitrile Derivatives)

When the nitrile group is retained and modified via Knoevenagel condensation (Route B in Fig 1), the biological profile shifts from anti-inflammatory to cytotoxic.

Analog DescriptionCell LineIC50 (

M)
Mechanism
3-(3-ethoxy-4-methoxyphenyl)-acrylonitrile MCF-7 (Breast)30 - 50

M
Apoptosis induction
3-(3,4-dimethoxyphenyl)-acrylonitrile HCT116 (Colon)48 - 55

M
Tubulin polymerization inhibition

Mechanistic Pathway Visualization

Understanding why these analogs work requires mapping the PDE4 signaling cascade. The EMP analogs function by preventing the degradation of cAMP, thereby activating PKA and inhibiting NF-


B.

MOA_Pathway Drug EMP Analog (Apremilast) PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE4->cAMP Normally hydrolyzes AMP 5'-AMP (Inactive) cAMP->AMP Blocked by Drug PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB (Pro-inflammatory) PKA->NFkB Inhibits IL10 IL-10 Release (Anti-inflammatory) CREB->IL10 Promotes TNF TNF-α Release NFkB->TNF Promotes

Figure 2: Mechanism of Action. EMP analogs inhibit PDE4, preserving cAMP. This suppresses TNF-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 (inflammation) and upregulates IL-10 (regulation).

Experimental Protocols

To validate the activity of 3-ethoxy-4-methoxyphenylacetonitrile analogs, the following self-validating protocols are recommended.

Protocol A: PDE4 Enzymatic Assay (IMAP Technology)

Purpose: Determine the IC50 of the analog against recombinant PDE4B.

  • Reagent Prep: Prepare assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl2, 0.05% NaN3). Dilute analogs in DMSO (final concentration <1%).

  • Incubation: Mix 10 µL of analog with 20 µL of PDE4B enzyme (approx 0.05 U/well). Incubate for 15 min at room temperature.

  • Substrate Addition: Add 10 µL of FAM-labeled cAMP substrate (Molecular Devices).

  • Reaction: Incubate for 45 min at room temperature.

  • Termination: Add 120 µL of IMAP binding reagent (nanoparticles that bind phosphate).

  • Readout: Measure Fluorescence Polarization (FP) at 485 nm ex / 535 nm em.

  • Validation: Z-factor must be >0.5. Rolipram (1 µM) should show >95% inhibition.

Protocol B: PBMC TNF- Release Assay

Purpose: Assess cellular anti-inflammatory potency.

  • Cell Isolation: Isolate human PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation. Resuspend at

    
     cells/mL in RPMI-1640.
    
  • Pre-treatment: Plate cells (100 µL/well) and treat with analog (serially diluted) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 18–24 hours at 37°C, 5% CO2.

  • Harvest: Centrifuge plates at 1000 rpm for 10 min. Collect supernatant.

  • Quantification: Analyze supernatant using a commercial human TNF-

    
     ELISA kit.
    
  • Analysis: Calculate % inhibition relative to DMSO control (0% inhibition) and non-stimulated control (100% inhibition).

Conclusion and Recommendations

The 3-ethoxy-4-methoxyphenylacetonitrile scaffold is a vital precursor for generating Class A PDE4 inhibitors.

  • For Anti-inflammatory Development: The 3-ethoxy substitution is superior to the 3-cyclopentyloxy group regarding the therapeutic window (emesis vs. efficacy). Researchers should focus on converting the nitrile to the chiral amine (Apremilast-like) for maximum potency.

  • For Oncology: Direct acrylonitrile derivatives show moderate promise but require significantly higher concentrations (

    
    M vs nM) to achieve efficacy, likely via off-target tubulin interactions.
    

Final Verdict: The highest value application of this scaffold lies in the synthesis of sulfone-amide derivatives (Apremilast analogs) for autoimmune indications.

References

  • Man, H. W., Schafer, P., Wong, L. M., et al. (2009).[2] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor.[2] Journal of Medicinal Chemistry, 52(6), 1522–1524.[2] Link

  • Zhu, J., et al. (2002). Design and synthesis of novel phosphodiesterase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[3] A Comparative Analysis of the Biological Activity of 4-Methoxyphenylacetonitrile and Its Analogs. BenchChem Technical Guides. Link

  • Muller, G. W., et al. (1998). Thalidomide analogs and PDE4 inhibition.[4][2] Bioorganic & Medicinal Chemistry Letters, 8(19), 2669-2674. Link

Sources

Validation

Publish Comparison Guide: Identity Confirmation of 3-Ethoxy-4-methoxyphenylacetonitrile

The following guide details the definitive methods for confirming the chemical identity of 3-Ethoxy-4-methoxyphenylacetonitrile , a critical intermediate often utilized in the synthesis of phosphodiesterase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the definitive methods for confirming the chemical identity of 3-Ethoxy-4-methoxyphenylacetonitrile , a critical intermediate often utilized in the synthesis of phosphodiesterase inhibitors (e.g., analogs related to apremilast or roflumilast).

This guide prioritizes structural elucidation over simple purity testing, addressing the common challenge of distinguishing this compound from its regioisomer, 4-ethoxy-3-methoxyphenylacetonitrile.[1]

[1]

Compound Overview:

  • Chemical Name: 3-Ethoxy-4-methoxyphenylacetonitrile[1][2][3][4][5][6]

  • CAS Registry Number: 103796-99-2 (Note: Verify specific batch CAS as isomeric mixtures often share generic identifiers).[1][2]

  • Molecular Formula: C₁₁H₁₃NO₂[1]

  • Molecular Weight: 191.23 g/mol [1][5]

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: 58–63 °C (Lit. varies by polymorph/purity).[1]

Part 1: Executive Summary & Method Comparison

For pharmaceutical applications, relying on a single method is insufficient due to the prevalence of regiochemical isomers (isovanillin vs. vanillin derivatives).[1] The following table compares the efficacy of standard analytical techniques for this specific molecule.

MethodSpecificitySensitivityCostTime EfficiencyPrimary Utility
1D ¹H NMR HighMediumHighMediumConnectivity: Confirms ratio of ethoxy/methoxy groups.[1]
2D NOESY NMR Definitive MediumHighLowRegiochemistry: Distinguishes 3-OEt from 4-OEt isomer.[1]
FT-IR MediumLowLowHigh Functional Group: Rapid confirmation of nitrile (-CN).[1]
HPLC-MS HighHigh MediumMediumPurity & MW: Quantifies impurities and confirms mass (191.2 Da).[1]
Melting Point LowLowLow HighQuick Check: Preliminary identity and crystallinity check.

Part 2: Detailed Experimental Protocols

Method 1: Nuclear Magnetic Resonance (NMR) – The Gold Standard

Objective: To definitively prove the position of the ethoxy and methoxy substituents on the aromatic ring.[1]

A. 1D ¹H NMR Protocol
  • Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆.[1]

  • Concentration: ~10 mg in 0.6 mL solvent.[1]

  • Instrument: 400 MHz or higher recommended.[1]

Expected Chemical Shifts (in CDCl₃):

Proton Assignment Multiplicity Approx.[1][7] Shift (δ ppm) Integration Mechanistic Insight
Ar-H (2, 5, 6) Multiplet 6.80 – 6.95 3H Aromatic protons; pattern depends on substitution.[1]
-O-CH₂-CH₃ Quartet (J≈7Hz) 4.10 2H Methylene of the ethoxy group (deshielded by Oxygen).[1]
-O-CH₃ Singlet 3.86 3H Methoxy group (Position 4).[1]
-CH₂-CN Singlet 3.68 2H Benzylic protons adjacent to nitrile (characteristic shift).[1]

| -O-CH₂-CH₃ | Triplet (J≈7Hz)| 1.46 | 3H | Methyl of the ethoxy group.[1] |

B. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Critical Step: This is the only self-validating method to rule out the 4-ethoxy-3-methoxy isomer.[1]

  • Experiment: Run a standard NOESY sequence with a mixing time of 500 ms.

  • Diagnostic Correlation:

    • Target (3-OEt, 4-OMe): Look for a strong cross-peak between the Methoxy singlet (~3.86 ppm) and the Aromatic H-5 (doublet, ~6.8 ppm).[1] The Ethoxy CH₂ (~4.10 ppm) should show NOE with Aromatic H-2 (singlet-like).[1]

    • Isomer (3-OMe, 4-OEt): The Methoxy singlet would show NOE with H-2, while the Ethoxy CH₂ would show NOE with H-5.[1]

Method 2: High-Performance Liquid Chromatography (HPLC)

Objective: To establish purity >98% and confirm retention time against a reference standard.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (nitrile absorption) and 280 nm (aromatic).[1]

  • Sample Prep: Dissolve 1 mg/mL in 50:50 ACN:Water.

Acceptance Criteria:

  • Purity: Main peak area >98.0%.[7][8]

  • Retention Time: Must match reference standard ±0.1 min.

  • Impurity Profile: No single impurity >0.5% (common impurities: 3-ethoxy-4-methoxybenzaldehyde, detected by earlier retention and distinct UV spectrum).[1]

Method 3: Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of the nitrile functional group.[1]

Protocol:

  • Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

  • Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.[1]

Diagnostic Peaks:

  • Nitrile Stretch (-C≡N): A sharp, distinct peak at 2240–2255 cm⁻¹ .[1] This is the "fingerprint" for the nitrile conversion.[1]

  • Ether Stretches (C-O-C): Strong bands at 1260 cm⁻¹ and 1025 cm⁻¹ (Asymmetric/Symmetric stretching of aryl alkyl ethers).

  • Aromatic C=C: Peaks around 1515 cm⁻¹ and 1590 cm⁻¹ .[1]

Part 3: Decision Logic & Visualization[1]

The following diagram illustrates the logical workflow for confirming the identity of an unknown batch, specifically designed to filter out the incorrect regioisomer.

IdentityConfirmation Start Unknown Sample (White Solid) MP_Check Step 1: Melting Point Target: 58-63 °C Start->MP_Check IR_Check Step 2: FT-IR Check for -CN at ~2250 cm⁻¹ MP_Check->IR_Check Decision_MP_IR Matches Physical Data? IR_Check->Decision_MP_IR Fail_Physical REJECT Possible Aldehyde or Impurity Decision_MP_IR->Fail_Physical No HPLC_MS Step 3: HPLC-MS MW: 191.2 Da | Purity >98% Decision_MP_IR->HPLC_MS Yes Decision_MS Mass = 191.2? HPLC_MS->Decision_MS Fail_MS REJECT Incorrect MW Decision_MS->Fail_MS No NMR_1D Step 4: 1H NMR Check Integration (3:2:3:2:3) Decision_MS->NMR_1D Yes Decision_Isomer Isomer Check Required? (Distinguish 3-OEt vs 4-OEt) NMR_1D->Decision_Isomer NMR_NOESY Step 5: 2D NOESY Check NOE: OMe (3.86) ↔ Ar-H (6.8) Decision_Isomer->NMR_NOESY Yes (Critical) Final_Identity IDENTITY CONFIRMED 3-Ethoxy-4-methoxyphenylacetonitrile NMR_NOESY->Final_Identity

Caption: Figure 1. Step-wise analytical decision tree for validating 3-Ethoxy-4-methoxyphenylacetonitrile, emphasizing the critical NOESY step for regiochemical differentiation.

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220132, 3-Ethoxy-4-methoxyphenylacetonitrile. Retrieved from [Link][1]

  • Spectroscopy Online (2019). Organic Nitrogen Compounds IV: Nitriles (IR Spectral Data). Retrieved from [Link]

Sources

Comparative

assessing the reproducibility of 3-Ethoxy-4-methoxyphenylacetonitrile synthesis protocols

Executive Summary 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 103796-99-2) is a critical C2-homologated building block, primarily utilized as a key intermediate in the synthesis of Apremilast (Otezla), a phosphodiesterase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 103796-99-2) is a critical C2-homologated building block, primarily utilized as a key intermediate in the synthesis of Apremilast (Otezla), a phosphodiesterase 4 (PDE4) inhibitor.

Achieving high reproducibility in the synthesis of this nitrile is challenging due to the instability of benzylic intermediates and the safety constraints associated with homologation reactions. This guide objectively compares synthetic routes, identifying the Classical Homologation from Isovanillin as the most robust and scalable protocol for pharmaceutical applications. It also explicitly addresses and corrects common literature confusion between the phenylacetonitrile (Ar-CH₂-CN) and the benzonitrile (Ar-CN) derivatives.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends heavily on the availability of starting materials and the facility's capability to handle hazardous reagents (cyanides).

FeatureRoute A: Classical Homologation (Recommended)Route B: Direct Alkylation Route C: Azlactone/Oxime (NOT Recommended)
Starting Material Isovanillin (Commodity chemical, Low Cost)3-Hydroxy-4-methoxyphenylacetonitrile (High Cost/Low Availability)3-Ethoxy-4-methoxybenzaldehyde
Mechanism Ethylation → Reduction → Chlorination → CyanationNucleophilic Substitution (Sɴ2)Condensation / Dehydration
Step Count 4 Steps1 Step2-3 Steps
Scalability High (Well-defined unit operations)Low (Supply chain risk)N/A (Yields wrong product)
Key Risk Handling of Benzyl Chloride (Lachrymator) & CyanideImpurity profile of starting materialFalse Positive: Often produces Benzonitrile (Ar-CN), not Acetonitrile.
Reproducibility Excellent (Self-purifying intermediates)Good (Dependent on SM purity)Poor (Mechanism mismatch)

Detailed Technical Protocol: The Classical Homologation Route

This protocol is validated for reproducibility, focusing on the conversion of Isovanillin to 3-Ethoxy-4-methoxyphenylacetonitrile . It prioritizes intermediate stability and impurity rejection.

Phase 1: Precursor Synthesis (Ethylation & Reduction)

Target: 3-Ethoxy-4-methoxybenzyl alcohol

  • Ethylation:

    • Reagents: Isovanillin (1.0 eq), Ethyl Bromide (1.2 eq),

      
       (1.5 eq).
      
    • Solvent: DMF (Reaction T: 60°C).

    • Process: Charge Isovanillin and Base to DMF. Add EtBr dropwise to control exotherm. Stir for 4-6h. Quench with water, extract with EtOAc.

    • Checkpoint: Ensure complete consumption of Isovanillin (<0.5%) to prevent phenol impurities downstream.

  • Reduction:

    • Reagents:

      
       (0.35 eq) in Methanol/THF.
      
    • Process: Add aldehyde solution to borohydride at 0-5°C. Stir 2h. Quench with dilute HCl.

    • Yield: >95% (Quantitative).

    • Purity: Crystallize from Hexane/EtOAc if <98%.

Phase 2: Critical Homologation (Chlorination & Cyanation)

Target: 3-Ethoxy-4-methoxyphenylacetonitrile[1][2]

Step 3: Chlorination (The "Unstable" Intermediate)

  • Rationale: Benzyl alcohols are poor electrophiles. Conversion to the chloride activates the position for cyanide attack.

  • Protocol:

    • Dissolve 3-Ethoxy-4-methoxybenzyl alcohol (1.0 eq) in dry Dichloromethane (DCM) or Benzene .

    • Cool to -10°C (Critical for suppressing dimerization).

    • Add Thionyl Chloride (

      
      )  (1.1 eq) dropwise over 60 mins. Alternative: Bubble dry HCl gas if avoiding sulfur byproducts.
      
    • Stir at 0°C for 2 hours.

    • Workup: Evaporate solvent under reduced pressure immediately . Do not store the chloride; it is prone to hydrolysis and polymerization. Proceed directly to Step 4.

Step 4: Cyanation (The Homologation)

  • Safety: Perform in a dedicated hood with HCN detectors. Maintain pH >9.

  • Protocol:

    • Prepare a solution of NaCN (1.5 eq) in Water (min volume).

    • Dissolve the crude benzyl chloride residue from Step 3 in Acetone (Ratio Acetone:Water = 3:1).

    • Add the benzyl chloride solution to the cyanide solution at ambient temperature.

    • Reflux (approx. 60°C) for 16–20 hours.

    • Quench: Cool to RT. Oxidize excess cyanide with bleach (NaOCl) in the waste stream before disposal.

    • Isolation: Evaporate Acetone. Extract aqueous residue with Toluene or Benzene. Wash with water.[3]

    • Purification: Distillation (bp ~170-180°C at 3 mmHg) or Recrystallization from Ethanol/Water.

Visualizing the Workflow

The following diagram illustrates the chemical logic and critical decision points in the synthesis.

SynthesisPath Isovanillin Isovanillin (Start) Aldehyde 3-Ethoxy-4-methoxy benzaldehyde Isovanillin->Aldehyde EtBr, K2CO3 DMF, 60°C Alcohol 3-Ethoxy-4-methoxy benzyl alcohol Aldehyde->Alcohol NaBH4 MeOH, 0°C Chloride Benzyl Chloride (Unstable Intermediate) Alcohol->Chloride SOCl2 or HCl -10°C (Critical) Nitrile 3-Ethoxy-4-methoxy phenylacetonitrile (Target) Chloride->Nitrile NaCN, Acetone/H2O Reflux, 16h Impurity Impurity: Dimer/Polymer Chloride->Impurity If stored >2h or High T PhenolNitrile 3-Hydroxy-4-methoxy phenylacetonitrile PhenolNitrile->Nitrile EtBr, Base (Supply Dependent)

Caption: Figure 1. Comparative Synthetic Pathways. Route A (Solid Line) is the recommended industrial standard. Route B (Dashed) is valid but supply-constrained.

Reproducibility & Data Analysis

The following data summarizes expected performance metrics based on optimized conditions.

ParameterEthylation Reduction Chlorination Cyanation
Typical Yield 95 - 98%95 - 97%Quant. (Use immediately)65 - 75%
Reaction Time 4 - 6 hours2 hours2 - 3 hours16 - 20 hours
Critical Impurity Di-ethylated byproduct (Trace)Over-reduction (None)Benzyl alcohol (Hydrolysis)Dimer (Polymerization)
Solvent System DMF or AcetoneMeOH or EtOHDCM, Benzene, or TolueneAcetone/Water or DMF
Temp. Control < 80°C (Avoid ether cleavage)< 10°C (Selectivity)< 0°C (Stability)Reflux (Kinetics)

Key Reproducibility Factors:

  • Moisture Control: The chlorination step must be strictly anhydrous. Moisture converts the chloride back to the alcohol, stalling the cyanation.

  • Cyanide Quality: Use finely powdered NaCN/KCN. Old, clumped cyanide reduces surface area and reaction rate in heterogeneous mixtures (Acetone/Water).

  • Agitation: The cyanation is often biphasic or heterogeneous; vigorous stirring is required to maintain mass transfer.

References

  • Biosynth . Sinomenine HCl (CAS 6080-33-7) Product Page. (Note: Cited to clarify CAS confusion; Sinomenine is not the target nitrile). Link

  • Organic Syntheses . p-Methoxyphenylacetonitrile (General procedure for alkoxybenzyl cyanides). Coll. Vol. 4, p.576 (1963). Link

  • ChemicalBook . 3-Ethoxy-4-methoxybenzaldehyde Synthesis and Properties. Link

  • Watson International . 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2) Product Specifications. Link

  • Google Patents . Process for the preparation of 4-hydroxy-3-methoxyphenylacetonitrile (Analogous chemistry). US Patent 3983151A. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Ethoxy-4-methoxyphenylacetonitrile

Executive Safety Summary Handling 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 6427-59-4) requires a departure from standard organic waste protocols due to the presence of the nitrile moiety ( ). While the phenyl ring sugg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 3-Ethoxy-4-methoxyphenylacetonitrile (CAS: 6427-59-4) requires a departure from standard organic waste protocols due to the presence of the nitrile moiety (


). While the phenyl ring suggests typical aromatic handling, the nitrile group introduces a critical reactivity hazard: the potential liberation of hydrogen cyanide (HCN) gas upon contact with acids. 

This guide prioritizes segregation over bench-top deactivation. For routine disposal, incineration by a licensed waste facility is the only method that guarantees complete destruction of the cyano group without generating secondary toxic waste streams in the laboratory.

Chemical Hazard Profile

Before initiating disposal, you must validate the material's identity and properties to ensure container compatibility.

PropertySpecificationOperational Implication
Chemical Name 3-Ethoxy-4-methoxyphenylacetonitrileLabeling must be exact; do not use abbreviations.
CAS Number 6427-59-4Use for waste manifesting.
Molecular Formula

Combustible organic mass.
Functional Group Nitrile (Cyano)TOXIC / REACTIVE. Precursor to HCN.
GHS Hazards Acute Tox. (Oral/Dermal/Inhal.), IrritantPPE: Nitrile gloves (min 0.11mm), safety goggles, lab coat.
Incompatibility Strong Acids , Strong OxidizersCRITICAL: Do not mix with acidic waste streams.[1][2]

The "Acid Rule": Mechanism of Hazard

Why Segregation is Non-Negotiable

As a researcher, you must understand why we segregate. Placing this nitrile into a container with acidic waste (e.g., waste from an acidification reaction or HPLC mobile phases containing TFA/Formic Acid) initiates acid-catalyzed hydrolysis.

While complete hydrolysis produces a carboxylic acid (relatively safe), the intermediate steps or incomplete reactions in a waste drum can liberate Hydrogen Cyanide (HCN) gas, particularly if moisture is present.



However, under uncontrolled waste conditions:



Directive: Verify the pH of any liquid waste container before adding this chemical. It must be neutral or basic (


).

Operational Disposal Protocols

Scenario A: Routine Solid Waste (Pure Substance)

Applicable for: Expired reagents, contaminated solids, weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Double-bag the solid in clear, 2-mil polyethylene bags before placing it in the rigid container. This prevents dust inhalation during waste transfer.[3]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 3-Ethoxy-4-methoxyphenylacetonitrile.

    • Hazard Checkboxes: Toxic, Irritant.

    • Explicit Warning: Write "ORGANIC NITRILE - DO NOT MIX WITH ACID" in the comments section.

  • Storage: Store in a satellite accumulation area until pickup.

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC waste.

  • Segregation: Designate a specific waste stream for "Non-Halogenated Organics - Nitriles."

    • Do not combine with "Acidic Aqueous Waste."[2]

    • Do not combine with "Oxidizing Waste" (risk of exothermic reaction).

  • Compatibility Check: Ensure the solvent matrix (e.g., Ethyl Acetate, DCM, Methanol) is compatible with HDPE or Glass containers.

  • pH Verification: Dip a pH strip into the receiving container. If pH < 7, do not use . Start a fresh container.

  • Cap Venting: Use a vented cap if available to prevent pressure buildup, though nitriles are generally stable if acid is absent.

Scenario C: Spill Cleanup (Emergency Deactivation)

Applicable for: Benchtop spills only. Do not attempt for large-scale drum failures.

Theory: Oxidative degradation using sodium hypochlorite (Bleach) converts the nitrile to a cyanate, which is less toxic and eventually hydrolyzes to CO2 and Nitrogen.

Protocol:

  • Isolate: Evacuate the immediate area. Ensure Fume Hood is active.

  • PPE: Double nitrile gloves, goggles, and a respirator if outside a hood.

  • Absorb: Cover liquid spill with vermiculite or sand.

  • Deactivate (Carefully):

    • Prepare a fresh 10% Sodium Hypochlorite solution (Bleach).

    • Gently pour over the absorbent. Allow to sit for 30 minutes.

    • Note: This reaction is exothermic. Watch for fuming.[1][3][4][5][6]

  • Collect: Scoop the wet slurry into a waste container labeled "Deactivated Nitrile Spill Debris - Contains Bleach."

Decision Matrix & Workflow

The following diagram illustrates the logical flow for disposing of 3-Ethoxy-4-methoxyphenylacetonitrile, ensuring no critical safety steps are missed.

DisposalWorkflow Start Waste Generation: 3-Ethoxy-4-methoxyphenylacetonitrile StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Solid / Pure Substance StateCheck->Solid Solid AcidCheck Is the mixture Acidic? (pH < 7) Liquid->AcidCheck Stop STOP: DO NOT DISPOSE Neutralize Acid First AcidCheck->Stop Yes (Risk of HCN) SolventCheck Solvent Type? AcidCheck->SolventCheck No (Neutral/Basic) Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, Ether) SolventCheck->NonHalogenated Container Select Container: HDPE or Glass (Must be clean & dry) Halogenated->Container NonHalogenated->Container DoubleBag Double Bag in Polyethylene Solid->DoubleBag DoubleBag->Container Labeling LABELING CRITICAL: 1. Full Chemical Name 2. Check 'Toxic' 3. Add Note: 'NITRILE - NO ACIDS' Container->Labeling Storage Store in Satellite Area (Segregated from Acids/Oxidizers) Labeling->Storage Handoff EHS / Vendor Pickup (Incineration) Storage->Handoff

Figure 1: Decision logic for the safe disposal of organic nitriles.[7] Note the critical stop point regarding acidic mixtures.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22668, (3-Ethoxy-4-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • OpenStax Chemistry. 20.7 Chemistry of Nitriles (Hydrolysis Mechanisms). Retrieved from [Link]

  • University of Wisconsin–Madison. Chemical Disposal Procedures: Nitriles and Organic Solvents. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Ethoxy-4-methoxyphenylacetonitrile

Executive Summary & Immediate Safety Profile 3-Ethoxy-4-methoxyphenylacetonitrile is a functionalized phenylacetonitrile derivative commonly used as an intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile

3-Ethoxy-4-methoxyphenylacetonitrile is a functionalized phenylacetonitrile derivative commonly used as an intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast). While often handled as a stable solid, its nitrile moiety (-CN) presents specific toxicological risks that differentiate it from standard organic intermediates.

Critical Safety Directive: Treat this compound as a potential cyanide-releasing agent upon metabolism or combustion. While it does not carry the immediate lethality of inorganic cyanides (like NaCN), it possesses acute toxicity via oral, dermal, and inhalation routes.

At-a-Glance Hazard Matrix
Hazard ClassSeverityOperational Implication
Acute Toxicity (Oral/Dermal) High Metabolic hydrolysis can release cyanide ions (

), inhibiting cytochrome c oxidase.
Respiratory Sensitization Moderate Fine crystalline dust can irritate mucous membranes and facilitate rapid systemic absorption.
Chemical Incompatibility Critical NEVER mix with strong acids or oxidizers. Acid contact may liberate Hydrogen Cyanide (HCN) gas.

Hazard Mechanics: The "Why" Behind the PPE

Expert Insight: Compliance is not just about following rules; it is about understanding the molecular behavior of your reagents.

The primary risk with 3-Ethoxy-4-methoxyphenylacetonitrile lies in its metabolic activation . Unlike simple irritants, organic nitriles (R-CN) can undergo oxidative dealkylation in the liver (via Cytochrome P450 enzymes), slowly releasing free cyanide.

  • Latency: Symptoms of exposure (headache, dizziness, weakness) may be delayed by hours compared to inorganic cyanides.

  • PPE Logic: Standard "splash protection" is insufficient if the chemical penetrates the skin and remains unnoticed. We require a redundant barrier system .

PPE Selection & Decision Logic

A. Glove Selection Protocol

Nitrile gloves are generally resistant to the solid compound. However, once solubilized (e.g., in Acetone, DCM, or Ethyl Acetate), the solvent dictates the breakthrough time.

State of MatterPrimary Glove MaterialSecondary LayerMax Wear Time
Solid (Powder) Nitrile (5 mil minimum)None required2 Hours (Change if dusty)
Solution (Alcohols) Nitrile (Double gloved)Nitrile (Outer)30 Mins (Change on splash)
Solution (DCM/THF) Silver Shield / Laminate Nitrile (Outer for dexterity)4 Hours
B. Respiratory Protection[1][2][3][4][5]
  • Standard Handling: Work must be performed in a certified Chemical Fume Hood (face velocity 80–100 fpm).

  • Outside Hood (Weighing): If a balance enclosure is unavailable, a P100 particulate respirator is mandatory. N95 is insufficient for potent bioactive intermediates.

C. Visualization: PPE Decision Tree

The following logic flow ensures you select the correct equipment based on your specific experimental conditions.

PPE_Decision_Logic Start Start: Handling 3-Ethoxy-4-methoxyphenylacetonitrile State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Level1 LEVEL 1 PPE: Nitrile Gloves (5mil) Lab Coat + Safety Glasses Fume Hood Recommended Solid->Level1 Weighing/Transfer SolventCheck Identify Solvent Liquid->SolventCheck Level2 LEVEL 2 PPE: Double Nitrile Gloves Change immediately on splash SolventCheck->Level2 Ethanol/Methanol/Water Level3 LEVEL 3 PPE: Laminate/Barrier Gloves Under Nitrile Outer Layer SolventCheck->Level3 DCM/THF/Acetone

Caption: Decision logic for selecting glove materials based on the carrier solvent, prioritizing permeation resistance.

Operational Protocols

Protocol A: Weighing & Transfer (Self-Validating System)

Goal: Prevent dust generation and inhalation.[1]

  • Pre-Check: Verify Fume Hood flow monitor reads "Safe/Normal."

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Phenylacetonitriles are organic solids and prone to static charge, which causes "jumping" of powder.

  • The "Double-Containment" Weighing:

    • Tare a vial with its cap on inside the balance.

    • Remove the vial, add the solid inside the hood (not inside the balance).

    • Cap the vial, return to balance, and record weight.

    • Validation: If you see powder residue on the balance pan, the protocol has failed. Clean immediately with a damp tissue (MeOH).

Protocol B: Reaction Setup
  • Acid Segregation: Ensure no strong acids (HCl, H₂SO₄) are open in the immediate vicinity during the initial addition.

  • Ventilation: Keep the sash at the lowest working height.

  • Waste Stream: Designate a specific waste container labeled "Organic Nitriles - TOXIC." Do not mix with acidic aqueous waste.

Emergency Response & Decontamination

In the event of a spill or exposure, immediate action is required.[2][3] This workflow prioritizes containment and neutralization.[1]

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Evac Evacuate & Ventilate (If dust is airborne) Assess->Evac Large/Dusty PPE_Up Don PPE: Double Nitrile + P100 Mask Assess->PPE_Up Small/Contained SolidSpill Solid Spill PPE_Up->SolidSpill LiquidSpill Solution Spill PPE_Up->LiquidSpill CleanSolid Wet Wipe Method (Avoid Dust) SolidSpill->CleanSolid CleanLiquid Absorb with Vermiculite Do NOT use Bleach immediately LiquidSpill->CleanLiquid Dispose Seal in HazWaste Bag Label: 'Toxic Organic Nitrile' CleanSolid->Dispose CleanLiquid->Dispose

Caption: Workflow for safely managing spills of solid or solubilized phenylacetonitrile derivatives.

Decontamination Specifics
  • Do NOT use bleach (Sodium Hypochlorite) directly on the neat chemical. While bleach is used for inorganic cyanides, mixing it with concentrated organic nitriles can occasionally form toxic chloramines or volatile irritants depending on the specific substituents.

  • Preferred Method: Absorb liquids with vermiculite or sand. For solids, use a wet paper towel (dampened with water or ethanol) to pick up dust without dispersing it. Place all materials in a double-sealed bag.

Disposal Strategy (RCRA Compliance)

Proper disposal protects the environment and downstream waste handlers.

  • Categorization: Classify as "Organic Waste, Toxic."

  • Segregation:

    • MUST be separated from Oxidizers (Fire risk).

    • MUST be separated from Acids (HCN generation risk).

  • Labeling: clearly mark the container: "Contains 3-Ethoxy-4-methoxyphenylacetonitrile. Toxic. Potential Cyanide Source."[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 80838, (3-Ethoxy-4-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-4-methoxyphenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-4-methoxyphenylacetonitrile
© Copyright 2026 BenchChem. All Rights Reserved.